Product packaging for Boc-Aminooxy-PEG1-C2-NH2(Cat. No.:)

Boc-Aminooxy-PEG1-C2-NH2

Cat. No.: B611183
M. Wt: 220.27 g/mol
InChI Key: TTYYGLYRGAJOLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

t-Boc-Aminooxy-PEG1-amine is a PEG derivative containing a Boc-protected aminooxy group and an amine group. The protected aminooxy can be deprotected under mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage. The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20N2O4 B611183 Boc-Aminooxy-PEG1-C2-NH2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[2-(2-aminoethoxy)ethoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O4/c1-9(2,3)15-8(12)11-14-7-6-13-5-4-10/h4-7,10H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYYGLYRGAJOLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Application of Boc-Aminooxy-PEG1-C2-NH2 in Proteolysis Targeting Chimeras (PROTACs): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a novel strategy of targeted protein degradation. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the design of an effective PROTAC is the linker, a chemical scaffold that connects the target protein binder to the E3 ligase recruiting element. The nature of this linker profoundly influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties.

This technical guide provides an in-depth exploration of Boc-Aminooxy-PEG1-C2-NH2 , a bifunctional linker increasingly utilized in the synthesis of PROTACs and other bioconjugates. We will delve into its core applications, present quantitative data from relevant studies, provide detailed experimental protocols for its use, and offer visual representations of key concepts to empower researchers in the rational design of next-generation protein degraders.

Core Principles and Applications of this compound

This compound is a versatile chemical tool characterized by three key components:

  • A Boc-Protected Aminooxy Group: The tert-butyloxycarbonyl (Boc) protecting group allows for the strategic and controlled deprotection of the aminooxy functionality. This group readily and chemoselectively reacts with aldehydes and ketones to form stable oxime linkages.[1] This specific ligation chemistry is a powerful tool for conjugating the linker to a ligand that bears a carbonyl group.

  • A Single Polyethylene Glycol (PEG) Unit: The short PEG spacer enhances the aqueous solubility of the PROTAC molecule, a crucial property for improving bioavailability and cell permeability.[2] PEG linkers are known for their biocompatibility and ability to modulate the physicochemical properties of the final conjugate.[2]

  • A Primary Amine (-NH2): The terminal amine group provides a versatile handle for conjugation to the second ligand, typically through the formation of a stable amide bond with a carboxylic acid.

The primary application of this compound is in the modular and efficient synthesis of PROTACs. Its bifunctional nature allows for a sequential and controlled assembly of the final molecule, with the two distinct reactive ends enabling the coupling of a wide variety of target protein ligands and E3 ligase recruiters.

Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter in PROTAC design, as it dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. An optimal linker length is essential for efficient ubiquitination and subsequent degradation of the target protein. Below is a summary of quantitative data from studies on PROTACs targeting the oncogenic fusion protein BCR-ABL and the epigenetic regulator BRD4, illustrating the impact of PEG linker length on degradation efficiency. While these studies do not use the exact this compound linker, they utilize PROTACs with varying numbers of PEG units, providing valuable insights into the structure-activity relationship of PEGylated linkers.

Target ProteinPROTACLinker CompositionDC50 Value (nM)Max Degradation (Dmax)Cell LineReference
BCR-ABL Arg-PEG1-Dasa1 PEG unit0.85~98.8% at 5 nMK562[1][3]
BCR-ABL Arg-PEG2-Dasa2 PEG units> 10Not specifiedK562[3]
BCR-ABL Arg-PEG3-Dasa3 PEG units> 10Not specifiedK562[3]
BCR-ABL Arg-PEG4-Dasa4 PEG units> 10Not specifiedK562[3]
BRD4 PROTAC B242 PEG units0.75 ± 0.16> 95%MV4-11[4]
BRD4 PROTAC 1Optimized PEG linker< 1Not specifiedBurkitt's Lymphoma cells[5]

Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein.

These data clearly demonstrate that a single PEG unit can be highly effective in achieving potent degradation, as seen with the BCR-ABL targeting PROTAC. The addition of more PEG units in this specific case led to a decrease in efficacy, highlighting the importance of optimizing linker length for each specific target and ligand pair.

Experimental Protocols

The following section provides a detailed, multi-step protocol for the synthesis of a PROTAC using this compound. This protocol is a representative example and may require optimization based on the specific properties of the target protein ligand and the E3 ligase ligand.

Protocol 1: Oxime Ligation of Ligand A (Containing an Aldehyde/Ketone)

This protocol describes the reaction of the deprotected aminooxy group of the linker with a ligand containing a carbonyl functional group.

  • Boc Deprotection of this compound:

    • Dissolve this compound in a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

    • Stir the reaction at room temperature for 1 hour.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the removal of the Boc group.

    • Upon completion, remove the solvent and excess TFA in vacuo. Co-evaporation with toluene can aid in the complete removal of residual TFA. The resulting product is the deprotected aminooxy-PEG1-C2-NH2 as a TFA salt.

  • Oxime Ligation:

    • Dissolve the deprotected linker from step 1 and the aldehyde/ketone-containing Ligand A in an appropriate solvent (e.g., a mixture of an organic solvent like DMSO and an aqueous buffer at pH 4-5).

    • The reaction can be catalyzed by the addition of aniline or a phenylenediamine derivative.

    • Stir the reaction mixture at room temperature for several hours to overnight.

    • Monitor the formation of the oxime-linked product by LC-MS.

    • Upon completion, the product can be purified using reverse-phase high-performance liquid chromatography (HPLC).

Protocol 2: Amide Coupling of Ligand B (Containing a Carboxylic Acid)

This protocol describes the formation of an amide bond between the free amine of the linker-Ligand A conjugate and a second ligand containing a carboxylic acid.

  • Activation of Carboxylic Acid on Ligand B:

    • Dissolve Ligand B (containing a carboxylic acid) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or DCM.

    • Add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amide Bond Formation:

    • To the activated Ligand B solution, add a solution of the purified oxime-linked product from Protocol 1 (which has a free primary amine).

    • Stir the reaction at room temperature for 2-16 hours.

    • Monitor the progress of the reaction by LC-MS.

    • Once the reaction is complete, the final PROTAC can be purified by reverse-phase HPLC.

Mandatory Visualizations

Signaling Pathway: PROTAC-Mediated Degradation of BCR-ABL

The following diagram illustrates the mechanism of action of a PROTAC targeting the oncogenic BCR-ABL kinase in Chronic Myeloid Leukemia (CML). The PROTAC brings BCR-ABL into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This abrogates the downstream signaling pathways that drive cancer cell proliferation and survival.

BCR_ABL_PROTAC PROTAC BCR-ABL PROTAC Ternary_Complex Ternary Complex (PROTAC-BCR-ABL-E3) PROTAC->Ternary_Complex BCR_ABL BCR-ABL Kinase (Oncogenic Driver) BCR_ABL->Ternary_Complex Downstream Downstream Signaling (e.g., STAT5, PI3K/AKT) BCR_ABL->Downstream Activates E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_BCR_ABL Polyubiquitinated BCR-ABL Ternary_Complex->Ub_BCR_ABL Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_BCR_ABL->Proteasome Degradation Degradation Proteasome->Degradation Degradation->Downstream Blocks Activation Apoptosis Apoptosis Degradation->Apoptosis Induces Proliferation CML Cell Proliferation and Survival Downstream->Proliferation Promotes

Caption: PROTAC-mediated degradation of BCR-ABL.

Experimental Workflow: From Synthesis to Degradation Assay

The following diagram outlines a typical experimental workflow for the development and evaluation of a PROTAC synthesized using this compound.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Linker_Prep 1. Linker Deprotection (this compound) Oxime_Ligation 2. Oxime Ligation with Ligand A (Aldehyde/Ketone) Linker_Prep->Oxime_Ligation Amide_Coupling 3. Amide Coupling with Ligand B (Carboxylic Acid) Oxime_Ligation->Amide_Coupling Purification 4. HPLC Purification and Characterization Amide_Coupling->Purification Cell_Treatment 5. Treat Cancer Cells with PROTAC Purification->Cell_Treatment Western_Blot 6. Western Blot Analysis for Target Degradation Cell_Treatment->Western_Blot Cell_Viability 8. Cell Viability Assay (e.g., MTT, CTG) Cell_Treatment->Cell_Viability DC50_Dmax 7. Determine DC50 and Dmax Western_Blot->DC50_Dmax

References

An In-depth Technical Guide to Boc-Aminooxy-PEG1-C2-NH2: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Aminooxy-PEG1-C2-NH2 is a versatile, heterobifunctional linker molecule playing a crucial role in modern drug development and bioconjugation. Its unique architecture, featuring a Boc-protected aminooxy group, a single polyethylene glycol (PEG) unit, and a terminal primary amine, offers researchers a powerful tool for the precise assembly of complex biomolecules. This guide provides a comprehensive overview of its chemical structure, properties, and key applications, with a focus on its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted drug delivery systems.

Chemical Structure and Properties

This compound, systematically named tert-butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate, is characterized by a short PEG spacer that enhances aqueous solubility and provides flexibility.[1][2] The terminal Boc-protected aminooxy group allows for specific and controlled conjugation to molecules containing aldehyde or ketone functionalities, forming a stable oxime linkage.[1][3] The primary amine at the other end serves as a reactive handle for conjugation to carboxylic acids, activated esters, or other electrophilic groups.[4]

Chemical Structure

Caption: Chemical structure of this compound.

Quantitative Data Summary
PropertyValueReference(s)
Molecular Formula C₉H₂₀N₂O₄[5][6]
Molecular Weight 220.27 g/mol [5][6]
CAS Number 1844894-82-1[1][6]
Appearance Solid or viscous liquid
Purity Typically ≥95% or ≥98%[3][7]
Solubility Soluble in DMSO[8]
Storage Conditions -20°C, dry and sealed for long-term storage[1][8]

Core Applications and Experimental Protocols

The primary utility of this compound lies in its role as a heterobifunctional linker, enabling the stepwise and controlled conjugation of two different molecular entities. This is particularly valuable in the construction of PROTACs and antibody-drug conjugates (ADCs).

PROTAC Synthesis

PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9][10] The synthesis of a PROTAC using this compound typically involves a multi-step process.

Caption: General workflow for PROTAC synthesis.

  • Amide Coupling of E3 Ligase Ligand:

    • Dissolve the E3 ligase ligand containing a carboxylic acid group in a suitable organic solvent (e.g., DMF or DCM).

    • Add a coupling agent (e.g., HATU or HBTU) and an organic base (e.g., DIPEA).

    • Add a solution of this compound in the same solvent.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, quench the reaction and purify the product (Intermediate 1) by flash chromatography or preparative HPLC.

  • Boc Deprotection:

    • Dissolve the purified Intermediate 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA).[11]

    • Stir the reaction at room temperature for 30-60 minutes.

    • Remove the solvent and TFA under reduced pressure to yield the deprotected aminooxy intermediate (Intermediate 2).

  • Oxime Ligation with Target Protein Ligand:

    • Dissolve the target protein ligand containing an aldehyde or ketone group in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5).[12]

    • Add a solution of Intermediate 2 in a co-solvent like DMSO.

    • For enhanced reaction rates, a catalyst such as aniline or p-phenylenediamine can be added.[13][14]

    • Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.

    • Purify the final PROTAC molecule by preparative HPLC.

Bioconjugation via Oxime Ligation

The aminooxy group of the deprotected linker readily reacts with aldehydes or ketones to form a stable oxime bond.[3] This chemoselective ligation is widely used for labeling proteins, peptides, and other biomolecules.

Oxime_Ligation Deprotected_Linker Aminooxy-PEG1-C2-R Conjugate Stable Oxime Conjugate Deprotected_Linker->Conjugate Target_Molecule Target Molecule (with Aldehyde/Ketone) Target_Molecule->Conjugate pH 6.5-7.5 (Aniline catalyst optional)

Caption: Oxime ligation reaction scheme.

  • Preparation of Aldehyde/Ketone Groups on the Protein:

    • If the protein does not have a native aldehyde or ketone group, it can be introduced by oxidizing sugar moieties with sodium meta-periodate.[12]

    • Dissolve the protein in an appropriate buffer (e.g., 0.1 M sodium acetate, pH 5.5).

    • Add a solution of sodium meta-periodate and incubate on ice for 30 minutes.

    • Remove excess periodate by buffer exchange using a desalting column or dialysis into a coupling buffer (e.g., phosphate buffer, pH 7.0).

  • Oxime Ligation:

    • Prepare a stock solution of the deprotected aminooxy-PEG linker in an organic solvent like DMSO.

    • Add the linker solution to the oxidized protein solution.

    • Incubate the reaction mixture at room temperature for 2-4 hours.

    • Remove excess linker and purify the labeled protein using a desalting column or dialysis.

  • Analysis:

    • Confirm the successful conjugation and determine the labeling efficiency using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and UV-Vis spectroscopy.

Targeted Protein Degradation Mechanism

The ultimate function of a PROTAC synthesized with this compound is to induce the degradation of a specific target protein. This process relies on the cell's own protein disposal machinery, the ubiquitin-proteasome system.

Targeted_Protein_Degradation cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC Target_Protein Target Protein PROTAC->Target_Protein E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ubiquitination Poly-Ubiquitination of Target Protein E3_Ligase->Ubiquitination E2_Ligase E2 Ligase (Ub-loaded) Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition E2_Ligase->Ubiquitination Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable and versatile tool for researchers in drug discovery and chemical biology. Its well-defined structure and bifunctional nature allow for the precise and efficient construction of complex molecular architectures, most notably PROTACs. The protocols and data presented in this guide offer a solid foundation for the successful application of this linker in the development of novel therapeutics and research probes. The continued exploration of such linkers is expected to drive further innovation in the field of targeted protein degradation and bioconjugation.

References

An In-depth Technical Guide to the Mechanism of Aminooxy-PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical principles and practical applications of aminooxy-polyethylene glycol (PEG) linkers in the field of bioconjugation. It details the core mechanism of oxime ligation, the linker's stability, the influence of reaction conditions, and the critical role of the PEG spacer, offering a technical resource for the design and execution of precise bioconjugation strategies.

Introduction to Aminooxy-PEG Bioconjugation

Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule such as a protein, antibody, or nucleic acid. These techniques are fundamental to the development of advanced therapeutics like antibody-drug conjugates (ADCs), diagnostic agents, and tools for biological research.[1][2] An ideal bioconjugation chemistry offers high efficiency, specificity, and stability of the resulting linkage under physiological conditions.[3]

Aminooxy-PEG linkers have emerged as a powerful tool in this field, primarily due to their ability to react with aldehyde or ketone groups to form a highly stable oxime bond.[4][5] This reaction, known as oxime ligation, is notable for its high chemoselectivity, meaning it proceeds with minimal side reactions with other functional groups found in biomolecules.[6] The integrated PEG spacer further enhances the utility of these linkers by improving the solubility, stability, and pharmacokinetic properties of the resulting conjugate, while also potentially reducing its immunogenicity.[1][7][8]

The Core Mechanism: Oxime Ligation

The fundamental reaction underpinning the utility of aminooxy linkers is the formation of an oxime bond through the condensation of an aminooxy group (-O-NH₂) with a carbonyl group (an aldehyde or ketone).[6] This reaction is a cornerstone of "click chemistry" due to its efficiency and biocompatibility.[9]

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The nitrogen atom of the aminooxy group acts as a potent α-effect nucleophile and attacks the electrophilic carbon of the carbonyl group. This forms a tetrahedral intermediate known as a hemiaminal.

  • Dehydration: This intermediate then undergoes acid-catalyzed dehydration (elimination of a water molecule) to form the stable C=N oxime bond.

Because the dehydration step is acid-catalyzed, the overall reaction rate is significantly influenced by pH.

G cluster_prep Phase 1: Antibody Preparation & Oxidation cluster_conj Phase 2: Conjugation cluster_purify Phase 3: Purification & Analysis A1 1. Antibody Buffer Exchange (e.g., into PBS, pH 7.4) A2 2. Glycan Oxidation (Add NaIO₄ in acetate buffer, pH 5.5) A1->A2 A3 3. Quench Reaction (Add propylene glycol) A2->A3 A4 4. Purify Oxidized Antibody (Desalting column into conjugation buffer, pH 4.5-6.5) A3->A4 B2 6. Oxime Ligation (Mix oxidized mAb and linker-payload. Add catalyst, e.g., aniline) A4->B2 Oxidized mAb B1 5. Prepare Linker-Payload (Dissolve Aminooxy-PEG-Drug in DMSO) B1->B2 C1 7. Purify ADC (e.g., Size-Exclusion Chromatography) B2->C1 Crude ADC C2 8. Characterize ADC (Determine DAR via HIC or LC-MS) C1->C2 G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Pathway ADC 1. ADC Circulates (Anti-PRAME Ab + Linker + MMAE) Target 2. Binding to PRAME Antigen on Cancer Cell Surface ADC->Target Internalization 3. Receptor-Mediated Endocytosis Target->Internalization Lysosome 4. Lysosomal Trafficking & Payload Release Internalization->Lysosome MMAE 5. Free MMAE Payload in Cytoplasm Lysosome->MMAE Tubulin 6. Inhibition of Tubulin Polymerization MMAE->Tubulin Apoptosis 7. G2/M Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis

References

Introduction: The Strategic Imperative of Controlled Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the pivotal role of tert-butyloxycarbonyl (Boc) protection in the synthesis and application of bifunctional linkers.

In the precise fields of drug development, bioconjugation, and targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), bifunctional linkers are fundamental components.[1][2][] These linkers bridge targeting moieties (e.g., antibodies) with payload molecules (e.g., cytotoxic drugs), and their chemical architecture is a critical determinant of the final conjugate's stability, efficacy, and safety.[][] The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern synthetic strategy, enabling the requisite control and precision for constructing these complex molecular architectures.[6] This guide elucidates the indispensable role of the Boc group, providing detailed experimental insights, quantitative data, and logical workflows.

The Core Functions of Boc Protection in Bifunctional Linkers

The primary role of the Boc group is to temporarily mask a reactive amine functionality, thereby enforcing a specific and desired order of chemical reactions.[6] This strategic masking confers several key advantages:

  • Controlled, Stepwise Synthesis : Bifunctional linkers possess at least two reactive functional groups. To ensure a specific synthetic outcome, one group must remain inert while the other is activated for conjugation. The Boc group effectively "silences" an amine terminus while another functional group, such as a carboxylic acid, is coupled to a payload molecule.[6] Following this initial conjugation and purification, the Boc group is selectively removed to reveal the amine, which is then available for reaction with the second molecule, like an antibody or a protein ligand.[6][7] This controlled, stepwise approach is fundamental to creating well-defined conjugates and preventing the formation of complex, undesirable product mixtures.[6]

  • Prevention of Side Reactions : In the absence of a protecting group, the free amine of a linker would act as a potent nucleophile. This could lead to self-reaction, where the amine of one linker molecule attacks the activated functional group of another, resulting in oligomerization.[6] Such side reactions drastically reduce the yield of the desired bifunctional conjugate and introduce significant purification challenges.[6] The Boc group's ability to render the amine non-nucleophilic is therefore crucial for achieving high reaction selectivity.

  • Orthogonal Deprotection Strategy : The Boc group is prized for its unique cleavage condition: it is stable under a wide range of reaction conditions, including those that are basic or nucleophilic, but is readily removed under mild acidic conditions.[6][8] This acid lability allows for "orthogonal" deprotection, where the Boc group can be removed without affecting other common protecting groups (like Fmoc, Cbz, or various esters) that may be present elsewhere in the molecule.[6] This orthogonality is a key principle in complex multi-step syntheses, such as solid-phase peptide synthesis, allowing for the selective unmasking of specific reactive sites at precise stages.[9]

Logical Workflow: Stepwise Conjugation Using a Boc-Protected Linker

The following diagram illustrates the logical sequence of synthesizing a bioconjugate (e.g., an ADC) using a heterobifunctional linker featuring a Boc-protected amine and a carboxylic acid.

G cluster_0 Step 1: Payload Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Targeting Moiety Conjugation A Boc-Protected Bifunctional Linker (Boc-NH-Linker-COOH) C Activate Carboxylic Acid (e.g., NHS Ester formation) A->C B Payload Molecule (e.g., Drug-NH2) D Couple Payload to Linker (Amide Bond Formation) B->D C->D E Purified Intermediate (Boc-NH-Linker-Payload) D->E F Acidic Cleavage (e.g., TFA) E->F G Deprotected Intermediate (H2N-Linker-Payload) F->G I Couple to Targeting Moiety G->I H Targeting Moiety (e.g., Antibody) H->I J Final Bioconjugate (Antibody-Linker-Payload) I->J G A Boc-Protected Amine (R-NH-Boc) B Protonation by TFA A->B + H+ (from TFA) C Protonated Intermediate B->C D Loss of tert-Butyl Cation C->D Elimination E Carbamic Acid Intermediate D->E H tert-Butyl Cation (t-Bu+) D->H F Decarboxylation E->F Spontaneous G Free Amine (TFA Salt) (R-NH3+ TFA-) F->G I Carbon Dioxide (CO2) F->I G Start Start Deprotection Reaction Withdraw Withdraw Aliquot at Time Points (t=0, t=1h...) Start->Withdraw Quench Quench Reaction (e.g., dilute in mobile phase) Withdraw->Quench Analyze Analyze via LC-MS Quench->Analyze Decision Is Starting Material Consumed? Analyze->Decision Workup Proceed to Workup and Purification Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Withdraw Wait for next time point

References

The Strategic Application of Boc-Aminooxy-PEG1-C2-NH2 in PROTAC Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention, offering a powerful modality to selectively eliminate disease-causing proteins. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to achieve targeted protein degradation. A critical component of a PROTAC is the linker, which connects the target protein ligand to the E3 ligase ligand. The choice of linker profoundly influences the physicochemical properties and biological activity of the resulting PROTAC. This technical guide delves into the core attributes and applications of a specific, versatile linker: Boc-Aminooxy-PEG1-C2-NH2.

Introduction to this compound

This compound is a bifunctional linker characterized by three key chemical motifs: a Boc-protected aminooxy group, a single polyethylene glycol (PEG) unit, and a terminal primary amine. This unique combination of features provides several advantages in the rational design and synthesis of PROTACs.

  • Boc-Protected Aminooxy Group: The tert-Butyloxycarbonyl (Boc) protecting group provides a stable and readily cleavable handle for orthogonal chemical strategies. The deprotected aminooxy group can selectively react with aldehydes or ketones to form stable oxime ethers, offering a precise and efficient conjugation method.

  • PEG1 Spacer: The single PEG unit imparts hydrophilicity, which can enhance the aqueous solubility of the PROTAC molecule. Improved solubility is a critical factor for achieving favorable pharmacokinetics and bioavailability. While longer PEG chains are often employed, a short PEG1 linker can be advantageous in scenarios where a more constrained conformation is desired to optimize the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

  • Terminal Primary Amine: The primary amine serves as a versatile attachment point for either the target protein ligand or the E3 ligase ligand, typically through the formation of a stable amide bond.

Physicochemical Properties

A clear understanding of the linker's properties is essential for its effective incorporation into a PROTAC.

PropertyValueSource
Molecular Formula C9H20N2O4MedChemExpress
Molecular Weight 220.27 g/mol MedChemExpress
CAS Number 1844894-82-1MedChemExpress
Appearance Varies (typically a solid or oil)General Chemical Properties
Solubility Soluble in organic solvents (e.g., DMSO, DMF) and aqueous solutions after deprotection of the Boc group.General Chemical Principles of PEG linkers.

Role in PROTAC Design and Synthesis

The modular nature of this compound allows for its strategic incorporation into a PROTAC synthesis workflow. The presence of two distinct functionalities enables a stepwise and controlled assembly of the final molecule.

General Synthetic Strategy

A common approach involves a two-step sequential conjugation:

  • Amide Bond Formation: The terminal primary amine of the linker is coupled with a carboxylic acid-functionalized ligand (either for the target protein or the E3 ligase) using standard peptide coupling reagents (e.g., HATU, HOBt).

  • Boc Deprotection and Oxime Ligation: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid) to liberate the aminooxy group. The resulting intermediate is then reacted with an aldehyde or ketone-functionalized second ligand to form the final PROTAC via an oxime linkage.

This orthogonal strategy minimizes the formation of undesired side products and simplifies the purification process.

Experimental Protocols

The following are generalized protocols for the incorporation of this compound into a PROTAC. Note: These protocols are for illustrative purposes and may require optimization based on the specific properties of the ligands.

Protocol 1: Amide Coupling of Ligand A (with Carboxylic Acid) to the Linker
  • Dissolution: Dissolve Ligand A (1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Activation: Add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc Deprotection
  • Dissolution: Dissolve the product from Protocol 1 in dichloromethane (DCM).

  • Deprotection: Add trifluoroacetic acid (TFA) (20-50% v/v in DCM) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

  • Removal of Acid: Co-evaporate the solvent and excess TFA with toluene under reduced pressure. Dry the residue under high vacuum.

Protocol 3: Oxime Ligation with Ligand B (with Aldehyde/Ketone)
  • Dissolution: Dissolve the deprotected intermediate from Protocol 2 and Ligand B (1.0 eq) in a suitable solvent system, such as a mixture of methanol and water, buffered to a slightly acidic pH (e.g., pH 5-6 with acetate buffer).

  • Reaction: Stir the reaction mixture at room temperature for 2-8 hours. Monitor the formation of the oxime ether by LC-MS.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture to remove methanol. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine. Dry the organic layer, filter, and concentrate. Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).

Case Study: The Significance of Short PEG Linkers in PROTAC Efficacy

While a specific PROTAC utilizing this compound is not yet prominently featured in peer-reviewed literature, a study by Pan et al. (2021) on the degradation of the oncogenic kinase BCR-ABL in chronic myeloid leukemia highlights the effectiveness of a short PEG1 linker.[1]

In this study, a series of PROTACs were synthesized by linking an amino acid to the BCR-ABL ligand, dasatinib (Dasa), via PEG linkers of varying lengths (PEG1 to PEG4). The resulting PROTACs were evaluated for their ability to induce the degradation of BCR-ABL in K562 cells.

PROTAC CompoundLinker LengthBCR-ABL Degradation at 10 nMK562 Cell Proliferation IC50 (nM)
Arg-PEG1-DasaPEG1Most Effective< 0.5
Arg-PEG2-DasaPEG2Effective< 0.5
Arg-PEG3-DasaPEG3Effective< 0.5
Arg-PEG4-DasaPEG4Less Effective< 0.5

Data summarized from Pan et al., 2021.[1]

Interestingly, the study found that the PROTAC with the shortest linker, Arg-PEG1-Dasa , exhibited the most potent degradation of BCR-ABL.[1] This suggests that for certain target-E3 ligase pairs, a shorter, more rigid linker may facilitate the optimal orientation for the formation of a productive ternary complex, leading to enhanced ubiquitination and subsequent degradation.

Visualizing PROTAC Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (e.g., BCR-ABL) PROTAC PROTAC (with PEG1 Linker) POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition E3 E3 Ubiquitin Ligase PROTAC->E3 Ub Ubiquitin Ub->E3 Ubiquitination Degraded Degraded Protein Fragments Proteasome->Degraded Degradation PROTAC_Synthesis_Workflow start Start Materials: - Ligand A (COOH) - Ligand B (CHO/COR) - this compound step1 Step 1: Amide Coupling (Ligand A + Linker) start->step1 intermediate1 Intermediate 1: Boc-Aminooxy-PEG1-C2-NH-LigandA step1->intermediate1 step2 Step 2: Boc Deprotection (TFA/DCM) intermediate1->step2 intermediate2 Intermediate 2: H2N-O-PEG1-C2-NH-LigandA step2->intermediate2 step3 Step 3: Oxime Ligation (Intermediate 2 + Ligand B) intermediate2->step3 final_product Final PROTAC: LigandB=N-O-PEG1-C2-NH-LigandA step3->final_product

References

The Pivotal Role of PEGylated Linkers in Drug Development: An In-depth Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, particularly in the realm of bioconjugates like antibody-drug conjugates (ADCs), the linker connecting the payload to the biologic is a critical determinant of success. Polyethylene glycol (PEG) linkers have emerged as a cornerstone in this field, prized for their ability to favorably modulate the physicochemical properties of complex drug constructs. This technical guide delves into the core principles governing the solubility and stability of PEGylated linkers, offering a comprehensive overview of their impact, methods of evaluation, and the underlying mechanisms that drive their efficacy.

Enhancing Solubility: The Hydrophilic Shield

A primary challenge in the development of bioconjugates is the often poor aqueous solubility of potent cytotoxic payloads. Aggregation of these hydrophobic moieties can lead to reduced efficacy, increased immunogenicity, and challenges in formulation and manufacturing. PEGylation provides a robust solution to this problem.[1][2] The repeating ethylene oxide units of the PEG chain are highly hydrophilic, creating a hydration shell around the linker and the attached payload.[2] This "hydrophilic shield" effectively masks the hydrophobicity of the drug, preventing the intermolecular interactions that lead to aggregation and precipitation.[3]

The effectiveness of a PEG linker in enhancing solubility is influenced by several factors, which can be tailored to the specific needs of the drug conjugate.

Key Factors Influencing the Solubility of PEGylated Linkers:
FactorEffect on SolubilityRationale
PEG Chain Length Increased length generally leads to higher solubility.[2]Longer PEG chains create a larger hydrodynamic volume and a more extensive hydration shell, more effectively masking the hydrophobic payload.[2]
Architecture (Linear vs. Branched) Branched or multi-arm PEGs can offer superior solubilization.[2][4]Multiple PEG arms create a dense, three-dimensional hydrophilic cloud around the payload, which is highly effective at preventing aggregation.[2]
Monodispersity Monodisperse (single molecular weight) PEGs lead to more homogeneous and predictable solubility profiles.Polydisperse PEG mixtures can result in batch-to-batch variability in the final conjugate's properties.
Presence of Charged Groups Incorporation of charged or polar groups within the linker can further enhance water solubility.[2]These groups increase the overall polarity of the conjugate, improving its interaction with aqueous environments.[2]

Fortifying Stability: A Multifaceted Approach

The stability of a PEGylated linker is a multifaceted property, encompassing both physical and chemical stability. Physical stability primarily relates to the prevention of aggregation, as discussed above. Chemical stability, on the other hand, refers to the integrity of the covalent bonds within the linker and between the linker and the drug/antibody under various physiological and storage conditions.[2]

Physical Stability

The steric hindrance provided by the flexible PEG chain plays a crucial role in preventing aggregation.[3] By physically separating the hydrophobic payloads of adjacent bioconjugate molecules, PEG linkers reduce the likelihood of non-specific binding and aggregation, even at high drug-to-antibody ratios (DARs).[3]

Chemical Stability

The chemical stability of a PEGylated linker is paramount to ensure that the payload remains attached to the biologic during circulation and is only released at the target site. This is largely determined by the nature of the chemical bonds within the linker.

  • pH Stability: Many PEG linkers are designed to be stable at physiological pH (around 7.4) but cleavable in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[2] This is often achieved through the incorporation of acid-labile moieties like hydrazones or orthoesters.[5][6] The rate of hydrolysis of these linkers is highly dependent on their specific chemical structure.[6] For instance, hydrazones derived from aromatic aldehydes tend to be more stable than those from aliphatic aldehydes.[6]

  • Enzymatic Stability: Cleavable linkers can be engineered to be substrates for specific enzymes that are overexpressed in tumor cells, such as cathepsins.[2] Dipeptide sequences like valine-citrulline (Val-Cit) are classic examples that are stable in circulation but are efficiently cleaved by lysosomal proteases.[2] The ether backbone of the PEG chain itself is generally resistant to enzymatic degradation.[7]

  • Hydrolytic Stability: The stability of the bonds connecting the PEG linker to the antibody and the payload against hydrolysis is critical for preventing premature drug release. The choice of conjugation chemistry (e.g., amide vs. ester bonds) can significantly impact hydrolytic stability.[8]

  • Thermal Stability: PEGylation can enhance the thermal stability of proteins.[9] However, the curing temperatures used in some manufacturing processes can lead to thermo-oxidative degradation of the PEG linker and the fabric of the conjugate if not carefully controlled.[10] Studies have shown that PEG-protein conjugates with higher molecular weight PEGs can exhibit greater thermal stability.[9]

  • Oxidative Stability: The ether linkages in the PEG backbone are relatively stable against oxidation.[7] However, other components of the linker or the payload may be susceptible to oxidative degradation.

Summary of Stability Characteristics of Different Linker Types:
Linker TypeCleavage MechanismStability in Circulation (pH 7.4)Release at Target Site
Non-cleavable Proteolytic degradation of the antibodyHighSlow, relies on antibody catabolism
Acid-labile (e.g., Hydrazone) Low pH hydrolysisModerate to HighTriggered by endosomal/lysosomal pH
Enzyme-cleavable (e.g., Val-Cit) Specific enzymatic cleavageHighTriggered by lysosomal proteases
Reducible (e.g., Disulfide) Reduction in high glutathione environmentModerateTriggered by intracellular reducing agents

Experimental Protocols for Assessing Solubility and Stability

A robust analytical workflow is essential for characterizing the solubility and stability of PEGylated linkers and their conjugates.

Solubility Assessment

A straightforward method to assess the solubility of a protein or bioconjugate involves measuring the protein concentration in a supernatant after centrifugation.

Protocol: Protein Solubility Test

  • Sample Preparation: Prepare solutions of the PEGylated conjugate at various concentrations in a relevant buffer (e.g., PBS, pH 7.4).

  • Incubation: Allow the samples to incubate for a defined period (e.g., 24 hours) under specific temperature conditions.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for a specified time (e.g., 15 minutes) to pellet any insoluble material.

  • Quantification: Carefully collect the supernatant and measure the protein concentration using a standard protein assay, such as the Bradford or BCA assay, or by measuring UV absorbance at 280 nm.[11][12]

  • Analysis: The concentration of the protein in the supernatant represents the soluble fraction.

Stability Assessment

A suite of chromatographic and mass spectrometric techniques is employed to monitor the stability of PEGylated conjugates over time and under stress conditions.

Objective: To separate and quantify monomers, dimers, and higher-order aggregates based on their size.[13]

Methodology:

  • System: An HPLC or UPLC system equipped with a UV detector and an appropriate SEC column (e.g., Agilent AdvanceBio SEC).[13]

  • Mobile Phase: Typically an aqueous buffer such as phosphate-buffered saline (PBS) at a neutral pH.[14]

  • Sample Preparation: The PEGylated conjugate is diluted in the mobile phase.

  • Analysis: The sample is injected onto the column, and the elution profile is monitored at 280 nm. Aggregates, being larger, will elute earlier than the monomeric species.

  • Data Analysis: The peak areas of the monomer, aggregates, and any fragments are integrated to determine their relative percentages.

Objective: To separate ADC species based on their hydrophobicity, which correlates with the number of conjugated drug-linker moieties.[15]

Methodology:

  • System: An HPLC or UPLC system with a UV detector and a HIC column (e.g., Tosoh TSKgel Butyl-NPR).

  • Mobile Phase: A high-salt buffer (e.g., sodium phosphate with ammonium sulfate) is used as buffer A, and a low-salt buffer is used as buffer B.[16]

  • Analysis: The ADC sample is injected under high-salt conditions, and a decreasing salt gradient is applied to elute the species. Unconjugated antibody elutes first, followed by species with increasing DARs.[9]

  • Data Analysis: The peak area for each DAR species is used to calculate the average DAR of the ADC mixture.[15]

Objective: To determine the molecular weight of the intact conjugate and its different drug-loaded forms, and to calculate the average DAR.[17]

Methodology:

  • System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system.[4]

  • Chromatography: Reversed-phase chromatography is often used for intact mass analysis.

  • Analysis: The eluting species are ionized (e.g., by electrospray ionization) and their mass-to-charge ratios are measured.

  • Data Deconvolution: The resulting multi-charged spectrum is deconvoluted to obtain the zero-charge mass of each species present.[17] The mass difference between peaks corresponds to the mass of the attached drug-linker.

Objective: To evaluate the stability of the ADC and the rate of drug deconjugation in a biologically relevant matrix.[3]

Methodology:

  • Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 96 hours).[18]

  • Sample Cleanup: At each time point, the ADC is captured from the plasma, often using affinity beads (e.g., Protein A).[8]

  • Analysis: The captured ADC is then analyzed by LC-MS to determine the average DAR over time. Alternatively, the plasma supernatant can be analyzed to quantify the amount of released payload.[3]

Objective: To identify potential degradation pathways and to develop and validate stability-indicating analytical methods.[10]

Methodology:

  • Stress Conditions: The PEGylated conjugate is subjected to various stress conditions, including:

    • pH stress: Incubation in acidic and basic solutions.

    • Thermal stress: Exposure to elevated temperatures.

    • Oxidative stress: Treatment with an oxidizing agent like hydrogen peroxide.

    • Photostability: Exposure to light according to ICH guidelines.

  • Analysis: The stressed samples are analyzed using a battery of analytical techniques (SEC, HIC, LC-MS, etc.) to identify and quantify degradation products. The goal is typically to achieve 5-20% degradation.[10][19]

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate fundamental aspects of PEGylated linker technology.

PEGylated_Conjugate_Structure cluster_ADC Antibody-Drug Conjugate cluster_Linker PEGylated Linker Antibody Antibody Linker Conjugation Site PEG Spacer Cleavable Moiety Drug Attachment Site Antibody->Linker Payload Payload (Drug) Linker->Payload

General structure of a bioconjugate with a PEGylated linker.

Mechanism of solubility enhancement by PEG linkers.

Stability_Assessment_Workflow cluster_Analysis Analytical Techniques Start PEGylated Conjugate Sample Incubation Incubate under Test Conditions (e.g., 37°C in Plasma) Start->Incubation Timepoints Collect Samples at Multiple Timepoints Incubation->Timepoints SEC SEC (Aggregation) Timepoints->SEC HIC HIC (DAR Distribution) Timepoints->HIC LCMS LC-MS (Intact Mass, Free Payload) Timepoints->LCMS Data_Analysis Data Analysis and Stability Profile Generation SEC->Data_Analysis HIC->Data_Analysis LCMS->Data_Analysis ADC_Processing_Pathway ADC ADC binds to cell surface receptor Internalization Internalization via endocytosis ADC->Internalization Endosome Early Endosome (pH ~6.0-6.5) Internalization->Endosome Lysosome Lysosome (pH ~4.5-5.0) Endosome->Lysosome Cleavage Linker Cleavage (e.g., by low pH or enzymes) Lysosome->Cleavage Release Payload Release Cleavage->Release Action Payload exerts cytotoxic effect Release->Action

References

In-Depth Technical Guide to CAS Number 1844894-82-1: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Properties of CAS Number 1844894-82-1

The fundamental properties of this linker are summarized below, providing a foundation for its application in chemical synthesis.

PropertyValue
CAS Number 1844894-82-1
Chemical Name tert-butyl N-[2-(2-aminoethoxy)ethoxy]carbamate
Synonyms Boc-Aminooxy-PEG1-C2-NH2
Molecular Formula C₉H₂₀N₂O₄
Molecular Weight 220.27 g/mol
IUPAC Name tert-butyl N-[2-(2-aminoethoxy)ethoxy]carbamate
SMILES CC(C)(C)OC(=O)NOCCOCCN
InChI Key TTYYGLYRGAJOLR-UHFFFAOYSA-N
Appearance Liquid or Solid
Purity Typically ≥95%
Storage Conditions Store at -20°C
Shipping Temperature Room temperature or on blue ice

Role in PROTAC Design and Mechanism of Action

PROTACs are heterobifunctional molecules designed to co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade a target protein of interest (POI). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

CAS 1844894-82-1 functions as this critical linker. Its PEG-based structure imparts several desirable characteristics to the resulting PROTAC molecule:

  • Solubility and Permeability: The hydrophilic nature of the PEG chain can enhance the overall solubility of the often large and hydrophobic PROTAC molecule, which is crucial for its biological activity and cell permeability.

  • Flexibility and Length: The length and flexibility of the linker are critical for enabling the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. This ternary complex is a prerequisite for the ubiquitination of the POI.

  • Bifunctionality: This linker possesses two reactive functional groups: a Boc-protected aminooxy group and a primary amine. The primary amine can be readily coupled to a ligand for either the POI or the E3 ligase, while the Boc-protected aminooxy group, after deprotection, can react with an aldehyde or ketone to form a stable oxime linkage. This provides a versatile handle for conjugating the second ligand.

The general mechanism of action of a PROTAC synthesized using a linker like CAS 1844894-82-1 is illustrated in the signaling pathway diagram below.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (with CAS 1844894-82-1 linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Recycled_PROTAC Recycled PROTAC Proteasome->Recycled_PROTAC

Caption: PROTAC-mediated protein degradation pathway.

Generalized Experimental Protocol for PROTAC Synthesis

While a specific, detailed protocol for a named PROTAC using CAS 1844894-82-1 is not available, a general workflow for its incorporation into a PROTAC can be outlined. This protocol assumes a convergent synthetic strategy where the POI and E3 ligase ligands are synthesized with appropriate functional groups for coupling to the linker.

Materials:

  • CAS 1844894-82-1 (this compound)

  • POI ligand with a carboxylic acid or other suitable functional group for amide bond formation.

  • E3 ligase ligand with an aldehyde or ketone functional group.

  • Coupling reagents (e.g., HATU, HOBt, EDC).

  • Deprotection reagents (e.g., trifluoroacetic acid (TFA) for Boc group removal).

  • Anhydrous solvents (e.g., DMF, DCM).

  • Purification supplies (e.g., silica gel for column chromatography, HPLC system).

  • Analytical instruments (e.g., LC-MS, NMR).

Procedure:

  • Amide Coupling: The primary amine of CAS 1844894-82-1 is coupled to the carboxylic acid of the POI ligand using standard peptide coupling conditions. The reaction is typically carried out in an anhydrous solvent like DMF in the presence of a coupling reagent such as HATU and a base like DIPEA. The reaction progress is monitored by LC-MS.

  • Purification: The resulting Boc-protected intermediate is purified by flash column chromatography or preparative HPLC.

  • Boc Deprotection: The Boc protecting group on the aminooxy functionality is removed by treatment with an acid, typically TFA in DCM. The completion of the reaction is confirmed by LC-MS.

  • Oxime Ligation: The deprotected aminooxy intermediate is then reacted with the aldehyde or ketone-functionalized E3 ligase ligand in a suitable solvent, often with a mild acid catalyst, to form a stable oxime linkage.

  • Final Purification: The final PROTAC molecule is purified to a high degree using preparative HPLC.

  • Characterization: The structure and purity of the final PROTAC are confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

The following diagram illustrates this generalized synthetic workflow.

PROTAC_Synthesis_Workflow Generalized PROTAC Synthesis Workflow cluster_reactants Starting Materials cluster_steps Synthetic Steps cluster_products Products Linker CAS 1844894-82-1 Amide_Coupling 1. Amide Coupling Linker->Amide_Coupling POI_Ligand POI Ligand (-COOH) POI_Ligand->Amide_Coupling E3_Ligand E3 Ligase Ligand (-CHO) Oxime_Ligation 4. Oxime Ligation E3_Ligand->Oxime_Ligation Intermediate Boc-Protected Intermediate Amide_Coupling->Intermediate Purification1 2. Purification Deprotection 3. Boc Deprotection Purification1->Deprotection Deprotection->Oxime_Ligation Final_PROTAC Final PROTAC Oxime_Ligation->Final_PROTAC Purification2 5. Final Purification Intermediate->Purification1 Final_PROTAC->Purification2

Caption: Generalized workflow for PROTAC synthesis.

Suppliers

CAS Number 1844894-82-1 is available from several chemical suppliers that specialize in reagents for biomedical research and drug discovery. A selection of these suppliers is provided in the table below. It is recommended to request a certificate of analysis to ensure the quality and purity of the compound.

SupplierProduct Name
MedchemExpressThis compound
BOC SciencesThis compound
BLD Pharmatechtert-Butyl (2-(2-aminoethoxy)ethoxy)carbamate
Sigma-Aldrichtert-Butyl (2-(2-aminoethoxy)ethoxy)carbamate
AxisPharmt-Boc-aminooxy-PEG1-amine
BroadPharmt-Boc-Aminooxy-PEG1-amine

Conclusion and Future Outlook

CAS Number 1844894-82-1 is a valuable and versatile PEG-based linker for the synthesis of PROTACs. Its chemical properties and bifunctional nature allow for its straightforward incorporation into heterobifunctional degraders. While the public domain currently lacks specific examples of its application in named PROTACs, the principles of PROTAC design and the generalized synthetic workflows presented here provide a strong foundation for its use in the development of novel protein degraders. As the field of targeted protein degradation continues to expand, it is anticipated that the application of this and similar linkers will be further documented in the scientific literature, providing more detailed insights into their impact on the efficacy and pharmacokinetic properties of PROTACs. Researchers are encouraged to consider this linker in their PROTAC design strategies, particularly when modulation of solubility and linker flexibility is desired.

The Aminooxy Group: A Cornerstone of Selective Conjugation in Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of precision and efficacy in therapeutic design has placed a significant emphasis on the development of robust and selective bioconjugation strategies. Among the chemical functionalities employed, the aminooxy group has emerged as a uniquely powerful tool, enabling the creation of stable, well-defined bioconjugates under mild, biocompatible conditions. Its utility is particularly prominent in the construction of complex biologics like Antibody-Drug Conjugates (ADCs), modified peptides, and targeted drug delivery systems. This guide provides a comprehensive overview of the core principles governing aminooxy-based conjugation, supported by quantitative data, detailed experimental protocols, and logical workflows.

The Core Principle: Oxime Ligation

The primary function of the aminooxy group (-O-NH₂) in selective conjugation is its highly specific reaction with a carbonyl group (an aldehyde or a ketone) to form a stable oxime linkage (C=N-O). This reaction, known as oxime ligation, is a cornerstone of bioorthogonal chemistry.

Key Characteristics:

  • Chemoselectivity: The reaction is exceptionally selective for aldehydes and ketones. This allows for the precise modification of a target molecule in the presence of a multitude of other functional groups commonly found in biological systems (e.g., amines, thiols, carboxylates), thereby obviating the need for complex protecting group strategies.

  • Enhanced Nucleophilicity: The aminooxy group is a significantly stronger nucleophile than a corresponding primary amine. This enhanced reactivity is attributed to the "alpha effect," where the lone pair of electrons on the adjacent oxygen atom destabilizes the ground state of the nucleophile, thus lowering the activation energy of the reaction.

  • Mild Reaction Conditions: Oxime ligation proceeds efficiently under mild aqueous conditions, typically in a pH range of 4 to 7, which is critical for maintaining the structural integrity and biological activity of sensitive biomolecules like proteins and antibodies.

  • Exceptional Stability: The resulting oxime bond is markedly more stable against hydrolysis compared to other imine-based linkages such as hydrazones. This stability is paramount for applications in vivo, ensuring that the bioconjugate remains intact in systemic circulation until it reaches its target site.

G cluster_intermediate Intermediate Formation cluster_product Product Aminooxy Aminooxy Group (R₁-O-NH₂) Hemiaminal Hemiaminal Intermediate Aminooxy->Hemiaminal Nucleophilic Attack Carbonyl Carbonyl Group (R₂-C(=O)-R₃) Carbonyl->Hemiaminal Oxime Stable Oxime Linkage (R₁-O-N=C(R₂)-R₃) Hemiaminal->Oxime Dehydration (-H₂O) Water Water (H₂O) Hemiaminal->Water

Mechanism of Oxime Ligation.

Quantitative Data Summary

The selection of a conjugation chemistry is a data-driven decision. The tables below summarize key quantitative parameters for oxime ligation, providing a basis for comparison with other common bioconjugation reactions.

The rate of oxime formation is influenced by the nature of the carbonyl electrophile, pH, and the presence of catalysts.

Carbonyl TypeConditionCatalyst (Concentration)Second-Order Rate Constant (k₂)Reference
AldehydepH 4.5, Aqueous BufferAniline (100 mM)Up to 400-fold rate enhancement
AldehydepH 7.0, Aqueous BufferAniline (100 mM)Up to 40-fold rate enhancement
AldehydepH 7.0, Aqueous Bufferm-Phenylenediamine (10 mM)~19-fold faster than aniline
KetonepH 7.5, Tris·HCl BufferAniline (100 mM)0.082 s⁻¹M⁻¹
AldehydepH 7.5, Tris·HCl BufferAniline (50 mM)48.6 s⁻¹M⁻¹
AldehydePure Acetic AcidNone>95% conversion in 1.5-2 h

Note: Aldehydes consistently react orders of magnitude faster than ketones.

The stability of the formed linkage is critical for the performance of the bioconjugate, especially in vivo.

Linkage TypeFormed BondRelative Stability at Physiological pH (7.4)Key CharacteristicsReference
Oxime C=N-OVery High Exceptionally stable; rate constant for acid-catalyzed hydrolysis is ~1000x lower than hydrazones.
HydrazoneC=N-NHModerateSusceptible to hydrolysis, especially under mildly acidic conditions (pH 5-6).
AmideC(=O)-NHExtremely HighConsidered permanent for most biological applications (half-life of ~600 years).
EsterC(=O)-OLowProne to hydrolysis by esterases and chemical hydrolysis.
DisulfideS-SVariable (Redox-dependent)Stable in circulation but cleaved in the reducing environment inside cells.

Applications in Drug Development & Research

The unique features of the aminooxy group have led to its widespread adoption in several high-impact areas.

Aminooxy chemistry provides a powerful route to creating site-specific and homogenous ADCs. The general workflow involves two key stages:

  • Introduction of a Carbonyl Handle: An aldehyde or ketone group is selectively introduced onto the antibody. This can be achieved by:

    • Glycan Oxidation: Mild oxidation of carbohydrate moieties (glycans) on the antibody's Fc region using sodium periodate (NaIO₄) generates aldehyde groups.

    • Genetic Encoding: Incorporation of unnatural amino acids containing a ketone group (e.g., p-acetylphenylalanine) at a specific site in the antibody sequence during expression.

  • Conjugation: The carbonyl-modified antibody is then reacted with a linker-payload molecule that has been functionalized with an aminooxy group, leading to the formation of a stable oxime-linked ADC.

This site-specific approach allows for precise control over the drug-to-antibody ratio (DAR), a critical quality attribute that significantly impacts the ADC's therapeutic index.

G cluster_modification Step 1: Introduce Carbonyl Handle cluster_conjugation Step 2: Oxime Ligation Ab Monoclonal Antibody (mAb) Oxidation Glycan Oxidation (e.g., NaIO₄) Ab->Oxidation Method A UAA Unnatural Amino Acid (e.g., pAcF) Incorporation Ab->UAA Method B ModifiedAb Carbonyl-Modified mAb Oxidation->ModifiedAb UAA->ModifiedAb Ligation Oxime Ligation (pH 4.5-7.0, Catalyst) ModifiedAb->Ligation Payload Aminooxy-Linker-Payload Payload->Ligation ADC Homogeneous ADC Ligation->ADC

Workflow for Site-Specific ADC Synthesis.
  • Protein/Peptide Modification: Used for attaching labels (e.g., fluorescent dyes, biotin), polyethylene glycol (PEGylation), or other moieties to study protein function, improve pharmacokinetic properties, or create diagnostic probes.

  • Glycoconjugation: Enables the synthesis of well-defined glycoproteins and glycopeptides by reacting aminooxy-functionalized glycans with proteins or peptides containing an aldehyde or ketone tag.

  • Surface Immobilization: Biomolecules can be tethered to surfaces (e.g., microarrays, nanoparticles) that have been functionalized with either aminooxy or carbonyl groups, which is useful for developing biosensors and diagnostic assays.

Experimental Protocols

The following protocols provide a generalized framework for common aminooxy conjugation procedures. Note: Optimization is often required for specific substrates and applications.

This protocol describes the labeling of an IgG antibody, a common glycoprotein, with an aminooxy-functionalized fluorescent dye.

Materials:

  • IgG antibody solution (e.g., 3-15 mg/mL in PBS)

  • Reaction Buffer (10X): 1 M sodium acetate, 1.5 M NaCl, pH 5.5

  • Sodium periodate (NaIO₄) stock solution: 100 mM in dH₂O (prepare fresh)

  • Quenching Solution: Ethylene glycol

  • Aminooxy-dye reagent, dissolved in anhydrous DMSO to a stock concentration of 5 mM

  • Catalyst (Optional but recommended): Aniline, 10X stock in acetate buffer

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in a suitable buffer (e.g., PBS) at a concentration of 20-100 µM.

  • Oxidation of Carbohydrate Groups:

    • To the antibody solution, add 1/10th volume of 10X Reaction Buffer and 1/10th volume of 100 mM NaIO₄ stock solution.

    • Incubate for 10-30 minutes at room temperature, protected from light.

    • Quench the reaction by adding ethylene glycol to a final concentration of 100 mM.

  • Labeling Reaction (Oxime Ligation):

    • Add 50 molar equivalents of the aminooxy-dye stock solution to the oxidized antibody solution.

    • (Optional) Add 1/10th volume of the 10X Aniline catalyst solution to accelerate the reaction.

    • Incubate at room temperature with gentle shaking for 2 hours, protected from light.

  • Purification:

    • Purify the conjugated antibody from excess dye and reagents using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

    • Collect the fractions corresponding to the labeled antibody.

  • Characterization:

    • Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the dye (at its λ_max).

This protocol outlines the conjugation of an aminooxy-containing peptide to a molecule bearing an aldehyde group.

Materials:

  • Aminooxy-peptide

  • Aldehyde-containing molecule

  • Reaction Buffer: 100 mM Ammonium Acetate, pH 4.5

  • Aniline stock solution: 1 M in a compatible organic solvent (e.g., DMSO)

  • Solvents for dissolving reactants (e.g., DMSO, DMF)

Procedure:

  • Reagent Preparation:

    • Dissolve the aminooxy-peptide in the Reaction Buffer to a final concentration of 1-10 mM.

    • Dissolve the aldehyde-containing molecule in a minimal amount of a compatible organic solvent to the desired stock concentration.

  • Ligation Reaction:

    • In a reaction vessel, combine the aminooxy-peptide solution with the aldehyde-containing molecule (typically using a slight molar excess of one reactant, e.g., 1.2 equivalents).

    • Add the aniline stock solution to the reaction mixture to achieve a final concentration of 10-100 mM.

    • Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).

  • Quenching and Purification:

    • Once the reaction is complete, it can be quenched by adding an excess of a simple carbonyl (e.g., acetone) or aminooxy compound to consume the unreacted starting material.

    • Purify the final peptide conjugate using reverse-phase HPLC (RP-HPLC).

  • Verification:

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS).

Logical Relationships and Comparative Stability

The choice of a chemical linkage is a critical design parameter in bioconjugate development. The stability of the bond directly impacts the therapeutic's half-life, efficacy, and potential for off-target toxicity from premature payload release.

G cluster_redox Redox Stability Title Bioconjugate Linkage Stability Amide Amide (Permanent) Oxime Oxime (Very High Stability) desc_hydro Stability in circulation is primarily dictated by resistance to hydrolysis. Amide->desc_hydro Hydrazone Hydrazone (Moderate Stability) Ester Ester (Low Stability) Disulfide Disulfide (Conditionally Labile) desc_redox Cleaved by reducing agents (e.g., glutathione) found inside cells, not by hydrolysis. Disulfide->desc_redox

Comparative Stability of Bioconjugation Linkages.

As illustrated, the oxime linkage occupies a favorable position, offering substantially greater hydrolytic stability than hydrazones and esters, making it a reliable choice for bioconjugates that must endure systemic circulation. While the amide bond is more stable, its formation often requires less selective chemistries (e.g., targeting lysines). The disulfide bond's stability is context-dependent, designed to be cleaved in the specific reducing environment of the cell's interior, which represents a different strategic approach to payload release compared to hydrolytically stable linkers.

An In-depth Technical Guide to Heterobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are indispensable reagents in the fields of biochemistry, drug development, and diagnostics, designed to covalently link two different biomolecules with high specificity.[1] Unlike their homobifunctional counterparts which possess two identical reactive groups, heterobifunctional crosslinkers have two distinct reactive ends.[2][3] This unique characteristic is fundamental to achieving controlled and directed conjugation, enabling the covalent linkage of two distinct molecules in a process known as bioconjugation.[4]

The intrinsic asymmetry of heterobifunctional crosslinkers allows for selective, sequential targeting of different functional groups on each molecule, ensuring precise spatial orientation and stoichiometry in the final conjugate.[1] This controlled, two-step reaction minimizes the formation of unwanted homopolymers or cross-linked aggregates, a common issue with homobifunctional reagents.[5][6] This precision is critical for applications demanding molecular fidelity, such as the construction of antibody-drug conjugates (ADCs) with defined drug-to-antibody ratios (DARs), the fabrication of biosensors, and the study of protein-protein interactions.[1][7]

The versatility of heterobifunctional crosslinkers is further enhanced by the variety of reactive groups available, the different lengths of their spacer arms, and the possibility of incorporating cleavable or non-cleavable linkages.[8] These features provide researchers with a powerful toolkit to design and synthesize complex bioconjugates for a wide range of applications.

Core Mechanism of Action: A Two-Step Process

The utility of many common heterobifunctional crosslinkers, such as those containing an N-hydroxysuccinimide (NHS) ester and a maleimide group, lies in their ability to facilitate a controlled, sequential two-step conjugation. This process minimizes the formation of homodimers and other undesired side products.[9]

Step 1: Activation of the First Molecule (e.g., Amine-Containing Protein)

The first step involves the reaction of the more labile reactive group, typically an NHS ester, with a primary amine (-NH₂) on the first biomolecule (e.g., a protein or antibody).[9] This reaction, which forms a stable amide bond, is most efficient at a pH range of 7.0 to 9.0.[5] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide leaving group.[9] After this initial reaction, any excess, unreacted crosslinker is removed.

Step 2: Conjugation to the Second Molecule (e.g., Sulfhydryl-Containing Molecule)

The second step involves the reaction of the second reactive group on the now-activated first molecule with a specific functional group on the second biomolecule. For example, a maleimide group will react specifically with a sulfhydryl group (-SH) on a cysteine residue to form a stable thioether bond.[4] This reaction is most efficient at a pH range of 6.5 to 7.5.[5]

This two-step approach ensures a directed and controlled conjugation strategy, which is a key advantage of using heterobifunctional crosslinkers.[9]

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are broadly classified based on the specific reactive groups they possess. This diversity allows for the targeting of a wide range of functional groups commonly found on biomolecules.[1][5]

  • Amine-to-Sulfhydryl Reactive Crosslinkers: These are among the most widely used and feature an amine-reactive group (e.g., NHS ester) and a sulfhydryl-reactive group (e.g., maleimide).[1]

  • Carbonyl-to-Sulfhydryl Reactive Crosslinkers: These linkers contain a carbonyl-reactive group (e.g., hydrazide) and a sulfhydryl-reactive group. They are particularly useful for conjugating glycoproteins.[1]

  • Amine-to-Photoreactive Crosslinkers: These combine an amine-reactive group with a photoreactive group (e.g., aryl azide or diazirine) that becomes reactive upon exposure to UV light, allowing for non-specific covalent bond formation with nearby molecules.[1][8]

  • Sulfhydryl-to-Photoreactive Crosslinkers: Similar to the above, but with a sulfhydryl-reactive group instead of an amine-reactive one.[8]

  • Amine-to-Carboxyl Reactive Crosslinkers: These typically utilize a carbodiimide to activate carboxyl groups for reaction with primary amines.[10]

Quantitative Data of Common Heterobifunctional Crosslinkers

The selection of an appropriate heterobifunctional crosslinker is guided by its physicochemical properties. The following tables summarize key quantitative data for a selection of commonly used crosslinkers.

Table 1: Amine-to-Sulfhydryl Reactive Crosslinkers

CrosslinkerReactive Group 1 (Amine)Reactive Group 2 (Sulfhydryl)Spacer Arm Length (Å)Molecular Weight ( g/mol )Cleavable?Water-Soluble?
SMCC NHS esterMaleimide8.3334.32NoNo
Sulfo-SMCC Sulfo-NHS esterMaleimide8.3436.37NoYes
LC-SMCC NHS esterMaleimide16.2447.48NoNo
BMPS NHS esterMaleimide6.9266.22NoNo
MBS NHS esterMaleimide7.3314.25NoNo
LC-SPDP NHS esterPyridyldithiol15.7423.53Yes (Disulfide)No
Sulfo-LC-SPDP Sulfo-NHS esterPyridyldithiol15.7525.58Yes (Disulfide)Yes

Table 2: Photoreactive Heterobifunctional Crosslinkers

CrosslinkerReactive Group 1Reactive Group 2 (Photoreactive)Spacer Arm Length (Å)Molecular Weight ( g/mol )Cleavable?Water-Soluble?
NHS-ASA NHS esterAryl azide8.0276.21NoNo
ANB-NOS NHS esterNitrophenyl azide7.7305.20NoNo
SDA NHS esterDiazirine3.9251.21NoNo

Table 3: Other Heterobifunctional Crosslinkers

CrosslinkerReactive Group 1Reactive Group 2Spacer Arm Length (Å)Molecular Weight ( g/mol )Cleavable?Water-Soluble?
ABH HydrazideAryl azide11.9177.19NoNo
EDC Carbodiimide(activates -COOH)0 (zero-length)191.70NoYes

Key Applications and Signaling Pathways

Heterobifunctional crosslinkers are pivotal in a multitude of applications within research and drug development.

Antibody-Drug Conjugates (ADCs)

A prominent application is in the creation of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor-associated antigens.[11][7] The heterobifunctional crosslinker ensures a stable linkage between the antibody and the drug, which is crucial for the ADC's efficacy and safety.[2]

Targeted Protein Degradation (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins.[12] They consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[12][13] This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.[14]

PROTAC_Pathway cluster_cell Cell POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (Heterobifunctional Molecule) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated targeted protein degradation pathway.

Creation of Immunogens

Heterobifunctional crosslinkers are used to conjugate haptens (small molecules) to larger carrier proteins to create immunogens for antibody production.[15] This is a fundamental step in the development of many immunoassays.

Protein-Protein Interaction Studies

These crosslinkers can be used to covalently trap and identify interacting proteins.[16] Photoreactive crosslinkers are particularly useful for this application as they can capture transient or weak interactions upon photoactivation.[17]

Experimental Workflows and Protocols

The following sections provide detailed methodologies for common applications of heterobifunctional crosslinkers.

General Experimental Workflow for Two-Step NHS-Maleimide Crosslinking

The following diagram illustrates a typical experimental workflow for conjugating an amine-containing protein to a sulfhydryl-containing molecule using an NHS-maleimide crosslinker like SMCC or Sulfo-SMCC.

Experimental_Workflow Start Start Prep_Prot_NH2 Prepare Amine-Containing Protein (Protein-NH2) in Amine-Free Buffer Start->Prep_Prot_NH2 Prep_Crosslinker Prepare Crosslinker Stock Solution (e.g., in DMSO or water) Start->Prep_Crosslinker Activation Add Crosslinker to Protein-NH2 (Incubate 30-60 min RT) Prep_Prot_NH2->Activation Prep_Crosslinker->Activation Purification1 Remove Excess Crosslinker (Desalting Column/Dialysis) Activation->Purification1 Conjugation Combine Activated Protein with Molecule-SH (Incubate 1-2 hr RT) Purification1->Conjugation Prep_Prot_SH Prepare Sulfhydryl-Containing Molecule (Molecule-SH) Prep_Prot_SH->Conjugation Quenching Optional: Quench Reaction (e.g., with L-cysteine) Conjugation->Quenching Purification2 Purify Final Conjugate (e.g., Chromatography) Quenching->Purification2 Analysis Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) Purification2->Analysis End End Analysis->End

Caption: General experimental workflow for a two-step NHS-maleimide conjugation.

Protocol 1: Antibody-Drug Conjugation using SMCC

This protocol describes a two-step process for conjugating a sulfhydryl-containing drug to an antibody.[2]

Materials:

  • Antibody (1-10 mg/mL in Amine Reaction Buffer)

  • SMCC crosslinker

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Sulfhydryl-containing drug

  • Desalting column (e.g., Sephadex G-25)

  • Amine Reaction Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2[2]

  • Thiol Reaction Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, 1-5 mM EDTA, pH 6.5-7.5[11]

  • Quenching Reagent: L-cysteine or N-acetylcysteine

Procedure:

  • Antibody Modification with SMCC: a. Prepare a fresh 10 mM stock solution of SMCC in anhydrous DMF or DMSO.[2] b. Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution.[2] c. Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.[2]

  • Removal of Excess Crosslinker: a. Remove unreacted SMCC using a desalting column equilibrated with Thiol Reaction Buffer.[2] This step is crucial to prevent quenching of the thiol-containing drug.[2]

  • Conjugation with Sulfhydryl-Containing Drug: a. Dissolve the thiol-containing drug in a compatible solvent (e.g., DMSO) to a known concentration.[2] b. Immediately add the sulfhydryl-containing drug solution to the maleimide-activated antibody solution. A molar excess of the drug (typically 1.5 to 5-fold over the available maleimide groups) is recommended.[2] c. Incubate the reaction for 1-2 hours at room temperature.[11]

  • Quenching the Reaction: a. Quench any unreacted maleimide groups by adding a quenching reagent to a final concentration of approximately 1 mM.[2] b. Incubate for an additional 15-30 minutes.[2]

  • Purification: a. Purify the final antibody-drug conjugate using size-exclusion chromatography or dialysis to remove unreacted drug and other small molecules.[2]

Protocol 2: General Protein-Protein Crosslinking using Sulfo-SMCC

This protocol outlines the conjugation of an amine-containing protein to a sulfhydryl-containing protein.[1]

Materials:

  • Amine-containing protein

  • Sulfhydryl-containing protein

  • Sulfo-SMCC crosslinker

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M Sodium Chloride, pH 7.2[1]

  • Desalting column

Procedure:

  • Preparation of Reactants: a. Prepare the amine-containing protein in the Conjugation Buffer. Ensure the buffer is free of primary amines (e.g., Tris or glycine).[1] b. If the sulfhydryl-containing protein has protected sulfhydryls (disulfide bonds), reduce them using a reducing agent like TCEP or DTT. If DTT is used, it must be removed prior to conjugation.[11]

  • Activation of Amine-Containing Protein: a. Immediately before use, prepare a 10 mg/mL solution of Sulfo-SMCC in deionized water.[1] b. Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the amine-containing protein solution.[1] c. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[5]

  • Removal of Excess Crosslinker: a. Remove the unreacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer.[1]

  • Conjugation to Sulfhydryl-Containing Protein: a. Combine the maleimide-activated protein with the sulfhydryl-containing protein. b. Incubate for 1-2 hours at room temperature at pH 6.5-7.5.[11]

  • Analysis: a. Analyze the resulting conjugate by SDS-PAGE to observe the formation of a higher molecular weight product.

Protocol 3: Photoaffinity Labeling using a Heterobifunctional Photoreactive Crosslinker

This protocol provides a general framework for using an NHS-ester/aryl-azide crosslinker to identify protein interactions.[17]

Materials:

  • Purified "bait" protein (Protein X)

  • Cell lysate or purified "prey" protein solution

  • NHS-ester/aryl-azide crosslinker (e.g., NHS-ASA)

  • Reaction Buffer (amine-free, e.g., PBS, pH 7.2-8.0)

  • UV lamp (e.g., long-wave, 365 nm)

  • Quenching solution (e.g., DTT or other free radical scavenger)

Procedure:

  • Labeling of Bait Protein (in subdued light): a. Dissolve the NHS-ester/aryl-azide crosslinker in an appropriate solvent (e.g., DMSO). b. Add the crosslinker solution to the purified bait protein (Protein X) in Reaction Buffer. c. Incubate for 30-60 minutes at room temperature to allow the NHS ester to react with primary amines on Protein X. d. Remove excess, unreacted crosslinker using a desalting column.

  • Interaction and Crosslinking: a. Add the photoreactive-labeled Protein X to the cell lysate or prey protein solution. b. Allow the proteins to interact for a sufficient time (e.g., 30-60 minutes). c. Expose the sample to UV light for 1-10 minutes to activate the aryl azide and induce crosslinking to interacting proteins.[18]

  • Quenching and Analysis: a. Quench the reaction by adding a quenching solution. b. Analyze the crosslinked products by SDS-PAGE and Western blotting with an antibody against Protein X to identify higher molecular weight complexes. c. For identification of the unknown interacting protein, the crosslinked complex can be excised from the gel and analyzed by mass spectrometry.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with Aminooxy-PEG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a critical tool in basic research, diagnostics, and the development of therapeutic agents. Aminooxy-PEG labeling is a robust and versatile bioconjugation technique that allows for the covalent attachment of polyethylene glycol (PEG) chains or other molecules to proteins in a highly specific and stable manner. This method relies on the formation of a stable oxime bond between an aminooxy-functionalized PEG and a carbonyl group (aldehyde or ketone) on the protein.[1][2][3]

The introduction of carbonyl groups onto a protein can be achieved through various methods, most commonly by the mild oxidation of carbohydrate moieties on glycoproteins, particularly sialic acid residues, using sodium periodate.[1][2] This site-selective oxidation generates aldehyde groups, providing a handle for the specific attachment of aminooxy-PEG. This technique is particularly advantageous for labeling antibodies, as the glycosylation sites are often located in the Fc region, distal from the antigen-binding site, thereby preserving the protein's biological activity.[2]

This document provides a detailed, step-by-step guide for the labeling of proteins with aminooxy-PEG, including protocols for the generation of aldehyde groups on glycoproteins, the oxime ligation reaction, and purification of the resulting conjugate. Additionally, it includes quantitative data to aid in the optimization of the labeling process and illustrates the experimental workflow and a relevant biological signaling pathway using Graphviz diagrams.

Principle of the Reaction

The core of the aminooxy-PEG labeling technique is the chemoselective reaction between an aminooxy group (-O-NH₂) and a carbonyl group (aldehyde or ketone) to form a stable oxime linkage (-O-N=C).[1][4] This reaction is bioorthogonal, meaning it proceeds with high efficiency under mild, aqueous conditions without interfering with other functional groups present in biological systems.[1] The resulting oxime bond is significantly more stable than other linkages such as imines and hydrazones, making it ideal for in vitro and in vivo applications.[1]

Data Presentation: Optimizing Reaction Conditions

The efficiency of the oxime ligation is influenced by several factors, including pH and the presence of a catalyst. The following tables summarize quantitative data to guide the optimization of your protein labeling experiments.

Table 1: Effect of pH on Oxime Ligation Rate

pHRelative Reaction RateRemarks
5.0 - 6.0OptimalThe reaction is generally fastest in this mildly acidic range. However, protein stability at this pH must be considered.
6.5 - 7.5ModerateThe reaction proceeds at a reasonable rate and is often the preferred range to maintain the structural integrity and biological activity of many proteins.[1]
> 7.5SlowThe reaction rate decreases at higher pH values.

Table 2: Effect of Catalysts on Oxime Ligation Rate

CatalystConcentrationFold Increase in Rate (approx.)Remarks
Aniline10-100 mM10 - 100A commonly used catalyst that significantly accelerates the reaction. However, it can be toxic to cells and may not be suitable for all applications.
p-Toluidine10-50 mM>100More effective than aniline at neutral pH.
m-Phenylenediamine10-50 mM>100A highly efficient catalyst, particularly at neutral pH.

Note: The optimal catalyst and its concentration should be determined empirically for each specific protein and application.

Experimental Protocols

Protocol 1: Generation of Aldehyde Groups on Glycoproteins via Oxidation

This protocol describes the generation of aldehyde groups on glycoproteins, such as antibodies, by oxidizing sialic acid residues.

Materials:

  • Glycoprotein (e.g., IgG antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO₄)

  • Glycerol

  • Desalting column (e.g., Sephadex G-25)

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

Procedure:

  • Prepare the Glycoprotein: Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare the Oxidizing Agent: Prepare a fresh solution of 20 mM sodium periodate in the Reaction Buffer. Protect the solution from light.

  • Oxidation Reaction:

    • Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-2 mM.

    • Incubate the reaction mixture for 30 minutes at 4°C in the dark.

  • Quench the Reaction: Add glycerol to a final concentration of 10 mM to quench the excess sodium periodate. Incubate for 5 minutes at 4°C.

  • Purification: Immediately purify the oxidized glycoprotein using a desalting column pre-equilibrated with the Reaction Buffer to remove excess reagents. The purified protein now contains aldehyde groups ready for conjugation.

Protocol 2: Protein Labeling with Aminooxy-PEG

This protocol details the conjugation of the aldehyde-containing protein with aminooxy-PEG.

Materials:

  • Aldehyde-containing protein (from Protocol 1)

  • Aminooxy-PEG reagent

  • Aniline (optional, as a catalyst)

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Aminooxy-PEG Solution: Dissolve the aminooxy-PEG reagent in the Reaction Buffer to a concentration that will result in a 20-50 fold molar excess relative to the protein.

  • Conjugation Reaction:

    • Add the aminooxy-PEG solution to the aldehyde-containing protein solution.

    • If using a catalyst, add aniline to a final concentration of 10-50 mM from a freshly prepared stock solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification of the Conjugate:

    • Remove the excess unreacted aminooxy-PEG and catalyst by size-exclusion chromatography (desalting column) or dialysis against a suitable buffer (e.g., PBS).

  • Characterization:

    • Determine the protein concentration of the final conjugate using a protein assay (e.g., BCA assay).

    • The degree of labeling (DOL), which is the number of PEG molecules per protein, can be determined by various methods such as SDS-PAGE analysis (observing the shift in molecular weight), mass spectrometry, or by using a PEG quantification assay if a labeled PEG was used.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow start Start glycoprotein Glycoprotein (e.g., Antibody) start->glycoprotein oxidation Oxidation (Sodium Periodate) glycoprotein->oxidation aldehyde_protein Aldehyde-containing Protein oxidation->aldehyde_protein ligation Oxime Ligation (pH 6.5-7.5, +/- Catalyst) aldehyde_protein->ligation aminooxy_peg Aminooxy-PEG aminooxy_peg->ligation pegylated_protein PEGylated Protein Conjugate ligation->pegylated_protein purification Purification (SEC or Dialysis) pegylated_protein->purification analysis Analysis (SDS-PAGE, MS) purification->analysis end End analysis->end

Caption: Experimental workflow for protein labeling with aminooxy-PEG.

Signaling Pathway Diagram: VEGF/VEGFR Signaling

Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis and its signaling pathway is a major target in cancer therapy. Site-specific labeling of VEGF with aminooxy-PEG can be used to study its interaction with its receptor (VEGFR) and the subsequent downstream signaling events with potentially improved pharmacokinetic properties.

vegf_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF (Aminooxy-PEG Labeled) VEGFR VEGFR Dimerization & Autophosphorylation VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Migration Cell Migration PLCg->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration

Caption: Simplified VEGF/VEGFR signaling pathway.

References

Application Notes and Protocols: Boc Deprotection Conditions for PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in the synthesis of complex molecules, including PEGylated linkers used in bioconjugation and drug delivery.[1][2][3] Its popularity stems from its stability under various conditions and its susceptibility to cleavage under acidic conditions.[4][5] The efficient and clean removal of the Boc group is a critical step in many synthetic pathways, ensuring the availability of a primary amine for subsequent conjugation to biomolecules or surfaces. These application notes provide a comprehensive overview of the common conditions for Boc deprotection of PEG linkers, including detailed protocols, troubleshooting guides, and quantitative data to aid in the successful implementation of this crucial chemical transformation.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected amine is typically achieved through acidolysis.[6] The generally accepted mechanism involves the following key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][7]

  • Carbocation Formation: The protonated intermediate is unstable and collapses, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4][7]

  • Decarboxylation: The carbamic acid is unstable and readily undergoes decarboxylation, releasing carbon dioxide gas.[4][7]

  • Amine Formation: The final product is the deprotected primary amine, which is typically obtained as its corresponding salt (e.g., trifluoroacetate or hydrochloride salt).[7]

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_PEG Boc-NH-PEG-Linker Protonated_Boc Protonated Boc-NH-PEG Boc_PEG->Protonated_Boc + H+ Acid H-A (Acid, e.g., TFA, HCl) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Loss of t-Bu+ tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Deprotected_PEG H3N+-PEG-Linker (Amine Salt) Carbamic_Acid->Deprotected_PEG - CO2 CO2 CO2 Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_cation->Isobutylene - H+

Standard Deprotection Protocols

The choice of deprotection conditions often depends on the stability of the PEG linker and any other functional groups present in the molecule. The most common reagents are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[8][9]

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

TFA is a strong acid that is highly effective for Boc deprotection and is easily removed by evaporation.[6]

Materials:

  • Boc-protected PEG linker

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Toluene (for co-evaporation)

  • Saturated aqueous sodium bicarbonate solution (for neutralization, optional)

  • Diethyl ether (for precipitation, optional)

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1–0.2 M.[6]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the desired final concentration (typically 20-50% v/v).[6]

  • If the substrate contains sensitive functional groups prone to alkylation by the tert-butyl cation, add a scavenger such as TIS (2.5–5% v/v).[6]

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by a suitable analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] The reaction is typically complete within 1-2 hours.[6]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[6]

  • The resulting deprotected PEG amine TFA salt can often be used directly in the next step.

  • Optional Neutralization: Dissolve the residue in a suitable solvent and wash with a saturated aqueous solution of sodium bicarbonate to obtain the free amine.[6]

  • Optional Precipitation: The deprotected PEG-linker salt can sometimes be precipitated by adding a non-polar solvent like diethyl ether.[6]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

A solution of HCl in an organic solvent like 1,4-dioxane is another common and effective reagent for Boc deprotection.[10]

Materials:

  • Boc-protected PEG linker

  • 1,4-Dioxane, anhydrous

  • 4M HCl in 1,4-dioxane

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous 1,4-dioxane.

  • Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 1-4 hours.[11]

  • Upon completion, the deprotected PEG amine hydrochloride salt can often be precipitated by the addition of diethyl ether.

  • Filter the precipitate and wash with diethyl ether to obtain the purified product.

  • Dry the product under vacuum.

Quantitative Data Summary

The following tables provide a summary of common reaction conditions and scavengers used for the Boc deprotection of PEG linkers.

Table 1: Common Acidic Conditions for Boc Deprotection [6]

ReagentConcentrationSolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours0 °C to Room Temp.
Hydrochloric Acid (HCl)4 M1,4-Dioxane1 - 4 hoursRoom Temp.

Table 2: Common Scavengers for Boc Deprotection [6]

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%Carbocation Scavenger
Water2.5 - 5%Carbocation Scavenger
Thioanisole5%Carbocation Scavenger, Protects Methionine
1,2-Ethanedithiol (EDT)2.5%Carbocation Scavenger, Protects Cysteine
Phenol5%Carbocation Scavenger

Experimental Workflow

The general workflow for Boc deprotection of a PEG linker involves several key stages, from reaction setup to product isolation and analysis.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis Dissolve Dissolve Boc-PEG in Anhydrous Solvent Cool Cool to 0 °C (for TFA) Dissolve->Cool Add_Reagent Add Deprotection Reagent (e.g., TFA or HCl/Dioxane) Cool->Add_Reagent Add_Scavenger Add Scavenger (Optional) Add_Reagent->Add_Scavenger Stir Stir at Appropriate Temperature Add_Reagent->Stir Add_Scavenger->Stir Monitor Monitor Progress (TLC, LC-MS) Stir->Monitor Quench Quench Reaction (if necessary) Monitor->Quench Evaporate Evaporate Solvent & Excess Reagent Quench->Evaporate Co_evaporate Co-evaporate with Toluene (for TFA) Evaporate->Co_evaporate Precipitate Precipitate Product (e.g., with Ether) Evaporate->Precipitate Neutralize Neutralize & Extract (Optional) Evaporate->Neutralize Co_evaporate->Precipitate Characterize Characterize Product (NMR, MS) Precipitate->Characterize Neutralize->Characterize

Troubleshooting

Even with established protocols, challenges can arise during Boc deprotection. The following guide addresses common issues and provides potential solutions.

Issue 1: Incomplete Deprotection

  • Possible Cause: Insufficient acid strength or concentration, short reaction time, or low temperature.[6]

  • Solution:

    • Increase the concentration of the acid (e.g., from 20% to 50% TFA).[6]

    • Extend the reaction time and continue to monitor the progress.[6]

    • Allow the reaction to proceed at room temperature if it was initially cooled.

    • Consider using a stronger acid system, such as 4M HCl in dioxane.[6]

Issue 2: Side Product Formation

  • Possible Cause: Alkylation of sensitive functional groups by the tert-butyl cation.[12]

  • Solution:

    • Add a scavenger, such as triisopropylsilane (TIS), to trap the tert-butyl cation.[6]

    • Perform the reaction at a lower temperature (e.g., 0 °C) to minimize side reactions.

Issue 3: Degradation of the PEG Linker or Other Functional Groups

  • Possible Cause: The molecule contains other acid-labile groups that are not stable to the deprotection conditions.

  • Solution:

    • Use milder deprotection conditions, such as a lower concentration of acid or a shorter reaction time.

    • Consider alternative, milder deprotection methods, such as using zinc bromide or other Lewis acids.[6]

Troubleshooting_Logic Start Boc Deprotection Outcome Incomplete Incomplete Reaction? Start->Incomplete Side_Products Side Products Observed? Incomplete->Side_Products No Increase_Acid Increase Acid Conc. Extend Reaction Time Incomplete->Increase_Acid Yes Degradation Product Degradation? Side_Products->Degradation No Add_Scavenger Add Scavenger (e.g., TIS) Lower Temperature Side_Products->Add_Scavenger Yes Success Successful Deprotection Degradation->Success No Milder_Conditions Use Milder Conditions (e.g., lower acid conc., Lewis acid) Degradation->Milder_Conditions Yes Increase_Acid->Start Add_Scavenger->Start Milder_Conditions->Start

Alternative Milder Deprotection Conditions

For substrates that are sensitive to strong acids, several milder methods for Boc deprotection have been developed.

  • Lewis Acid Catalysis: Reagents such as zinc bromide (ZnBr₂) in an organic solvent can effect Boc deprotection under conditions that are milder than strong Brønsted acids.[6]

  • Oxalyl Chloride/Methanol: This system has been shown to be effective for deprotecting N-Boc groups, even in the presence of other acid-labile functionalities.[11]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound can lead to thermal cleavage of the protecting group, although this may require high temperatures and is not broadly applicable.[6]

Conclusion

The successful deprotection of Boc-protected PEG linkers is a fundamental step in the synthesis of many important bioconjugates and drug delivery systems. A thorough understanding of the reaction mechanism, careful selection of deprotection conditions, and diligent monitoring of the reaction progress are essential for achieving high yields and purity. The protocols and troubleshooting guide provided in these application notes offer a solid foundation for researchers to confidently perform this critical transformation in their synthetic endeavors.

References

Application Notes and Protocols for the Conjugation of Boc-Aminooxy-PEG1-C2-NH2 to Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of molecules to proteins, peptides, and other biomolecules is a cornerstone of modern biotechnology and drug development. A highly efficient and chemoselective method for achieving this is through oxime ligation, which forms a stable covalent bond between an aminooxy group and an aldehyde or ketone. This application note provides a detailed protocol for the use of Boc-Aminooxy-PEG1-C2-NH2, a versatile bifunctional linker, in conjugation reactions with aldehyde-containing molecules.

The this compound linker features a Boc-protected aminooxy group at one end and a primary amine at the other, separated by a short polyethylene glycol (PEG) spacer. The PEG spacer enhances solubility and reduces steric hindrance, while the terminal amine allows for further functionalization. The Boc protecting group ensures the stability of the aminooxy moiety until it is ready for conjugation, at which point it can be easily removed under acidic conditions. This linker is particularly valuable in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics, as well as in the fluorescent labeling of biomolecules.[1][2]

This document outlines the necessary steps for the deprotection of the Boc group, the subsequent oxime ligation to an aldehyde, and the purification and characterization of the final conjugate.

Reaction Principle

The conjugation process involves two key steps:

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the aminooxy moiety using an acid, typically trifluoroacetic acid (TFA), to yield the reactive aminooxy group.

  • Oxime Ligation: The deprotected aminooxy group reacts with an aldehyde-containing molecule in a nucleophilic addition reaction to form a stable oxime bond. This reaction is often catalyzed by aniline or its derivatives to increase the reaction rate, especially at neutral pH.[3][4]

Materials and Reagents

  • This compound

  • Aldehyde-containing molecule (e.g., aldehyde-modified protein, fluorescent dye, or small molecule)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium phosphate buffer (0.1 M, pH 7.0)

  • Aniline (optional, as catalyst)

  • Dimethyl sulfoxide (DMSO)

  • Solvents for purification (e.g., acetonitrile, water)

  • Purification columns (e.g., size-exclusion, reverse-phase HPLC)

  • Mass spectrometer

  • SDS-PAGE equipment (for protein conjugates)

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the reactive aminooxy-PEG1-C2-NH2.

  • Dissolve this compound in dichloromethane (DCM) at a concentration of 10-20 mg/mL.

  • Add an equal volume of trifluoroacetic acid (TFA) to the solution (e.g., 1 mL of TFA for every 1 mL of the DCM solution).

  • Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or mass spectrometry.

  • Upon completion, remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).

  • The resulting deprotected product, Aminooxy-PEG1-C2-NH2, will be in the form of a TFA salt. This can often be used directly in the subsequent conjugation step without further purification.

Caution: TFA is a strong, corrosive acid. Handle it with appropriate personal protective equipment in a fume hood.

Protocol 2: Oxime Ligation to an Aldehyde-Containing Molecule

This protocol details the conjugation of the deprotected Aminooxy-PEG1-C2-NH2 to an aldehyde-containing molecule. The example provided is for the labeling of an aldehyde-modified protein.

  • Preparation of Reactants:

    • Dissolve the deprotected Aminooxy-PEG1-C2-NH2 (TFA salt) in 0.1 M sodium phosphate buffer (pH 7.0) to a final concentration of 10-50 mM.

    • Dissolve the aldehyde-containing protein in the same phosphate buffer to a concentration of 1-10 mg/mL.

    • (Optional) Prepare a 200 mM stock solution of aniline in the phosphate buffer.

  • Conjugation Reaction:

    • To the aldehyde-containing protein solution, add the deprotected Aminooxy-PEG1-C2-NH2 solution to achieve a 10-50 molar excess of the linker.

    • (Optional) For catalyzed reactions, add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.[3][4]

    • Incubate the reaction mixture at room temperature for 2-4 hours. For less reactive aldehydes or lower concentrations, the reaction time may be extended overnight.

  • Monitoring the Reaction:

    • The progress of the conjugation can be monitored by SDS-PAGE, where a shift in the molecular weight of the protein will be observed.

    • Alternatively, mass spectrometry can be used to confirm the formation of the conjugate.

Purification and Characterization

Purification

The purification method will depend on the nature of the conjugate.

  • Protein Conjugates: Unreacted linker and catalyst can be removed using size-exclusion chromatography (e.g., a NAP-5 or PD-10 desalting column) or dialysis. For a more stringent purification to separate conjugated from unconjugated protein, ion-exchange chromatography or hydrophobic interaction chromatography may be employed.[4]

  • Small Molecule Conjugates: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for purifying small molecule conjugates.[3]

Characterization
  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool to confirm the identity of the conjugate by detecting the expected mass increase.[3][5] The mass of the added Aminooxy-PEG1-C2-NH2 moiety (after deprotection and reaction) is 146.19 g/mol .

  • SDS-PAGE: For protein conjugates, SDS-PAGE analysis will show a band with a higher molecular weight corresponding to the PEGylated protein compared to the unmodified protein.[6]

  • UV-Vis Spectroscopy: If the conjugated molecule has a chromophore, UV-Vis spectroscopy can be used to quantify the degree of labeling.

Quantitative Data

The efficiency of oxime ligation is influenced by several factors, including pH, temperature, reactant concentrations, and the presence of a catalyst. The following table summarizes representative data for oxime ligations.

ParameterConditionTypical OutcomeReference
pH 4.5 - 5.5Optimal for uncatalyzed reactions[7]
6.5 - 7.5Optimal for aniline-catalyzed reactions[3]
Catalyst NoneSlower reaction rates[3]
10-100 mM AnilineSignificant rate enhancement (up to 40-fold at neutral pH)[3][4][8]
Reactant Ratio 10-50 fold excess of aminooxy-linkerDrives reaction to completion[3]
Reaction Time 2-4 hours (catalyzed)>90% conversion for many substrates[9]
12-24 hours (uncatalyzed)High conversion, substrate dependent[9]
Yield >90%Achievable with optimized conditions[9]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency Incomplete Boc deprotectionEnsure complete removal of the Boc group by extending the reaction time or using fresh TFA. Confirm deprotection by mass spectrometry.
Suboptimal pHAdjust the pH of the reaction buffer. For uncatalyzed reactions, a slightly acidic pH (4.5-5.5) is optimal. For catalyzed reactions, a neutral pH (6.5-7.5) is preferred.
Inactive aldehydeEnsure the aldehyde-containing molecule has not been oxidized to a carboxylic acid. Use freshly prepared or properly stored material.
Precipitation of Reactants Poor solubility of the aldehyde-containing moleculeAdd a co-solvent such as DMSO (up to 10% v/v) to the reaction buffer.
Side Reactions Reaction of the terminal amine of the linkerIf the terminal amine is not desired for further functionalization, it can be protected prior to the oxime ligation reaction.

Diagrams

reaction_workflow cluster_deprotection Step 1: Boc Deprotection cluster_ligation Step 2: Oxime Ligation cluster_analysis Step 3: Analysis Boc_Linker This compound Deprotected_Linker Aminooxy-PEG1-C2-NH2 (TFA Salt) Boc_Linker->Deprotected_Linker TFA/DCM Conjugate Final Conjugate (Oxime Bond) Deprotected_Linker->Conjugate Aldehyde Aldehyde-containing Molecule Aldehyde->Conjugate pH 6.5-7.5 (Aniline catalyst) Purification Purification (HPLC/SEC) Conjugate->Purification Characterization Characterization (MS/SDS-PAGE) Purification->Characterization reaction_mechanism Reactants Aminooxy Group (R-ONH2) + Aldehyde (R'-CHO) Intermediate Hemialkoxamine Intermediate Reactants->Intermediate Nucleophilic Attack Product Oxime (R-O-N=CH-R') Intermediate->Product Dehydration (-H2O)

References

Application Notes and Protocols for Oxime Bond Formation at Neutral pH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and versatile bioorthogonal reaction widely employed for the site-specific modification of biomolecules, including proteins, peptides, and carbohydrates. The formation of a stable oxime bond from the reaction of an aminooxy group with an aldehyde or ketone offers high chemoselectivity under mild, aqueous conditions. While traditionally favored at acidic pH, the development of efficient catalysts has enabled rapid and high-yielding oxime bond formation at neutral pH, a critical advancement for applications involving pH-sensitive biomolecules. These application notes provide an overview of catalyzed oxime ligation at neutral pH and detailed protocols for its implementation.

The reaction's utility is particularly evident in drug development for the creation of antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled biomolecules for imaging and diagnostic purposes. The stability of the resulting oxime bond is generally greater than that of hydrazone bonds, making it a preferred linkage for many bioconjugation applications.[1][2]

Catalysis of Oxime Ligation at Neutral pH

The rate of oxime formation is notably slow at neutral pH, which can be a significant limitation when working with low concentrations of reactants.[1][3][4] To overcome this kinetic barrier, various nucleophilic catalysts have been developed. Aniline and its derivatives are the most common and effective catalysts for this transformation.[3][5][6] The catalytic mechanism involves the formation of a more reactive protonated Schiff base intermediate, which is then readily attacked by the aminooxy nucleophile.

Several catalysts have been identified that offer superior performance to aniline at neutral pH, including p-phenylenediamine (PPD), m-phenylenediamine (mPDA), and other substituted anilines.[3][5][7][8] For instance, p-phenylenediamine has been shown to be a highly effective catalyst at neutral pH, even at low millimolar concentrations, providing a 120-fold rate enhancement compared to the uncatalyzed reaction.[3][5] Similarly, m-phenylenediamine is reported to be up to 15 times more efficient than aniline.[9] More recently, catalytic amine buffers such as 2-(aminomethyl)imidazoles and N,N-dimethylethylenediamine have been introduced as low-toxicity alternatives that also significantly accelerate the reaction.[10]

Quantitative Data on Reaction Kinetics

The choice of catalyst can dramatically influence the rate of oxime bond formation at neutral pH. The following table summarizes the second-order rate constants for various catalysts under these conditions.

CatalystElectrophileNucleophilepHRate Constant (k, M⁻¹s⁻¹)Reference
NoneBenzaldehydeAminooxyacetyl-peptide7.0Slow (rate not specified)[11]
Aniline (100 mM)BenzaldehydeAminooxyacetyl-peptide7.08.2 ± 1.0[11][12]
p-Phenylenediamine (2 mM)Aminooxy-functionalized PEGProtein7.0~20-fold faster than aniline[3][5]
2-(Aminomethyl)benzimidazolesAryl ketonesHydrazines/Aminooxy7.4Up to 7-fold > aniline[8]
N,N-dimethylethylenediamine (50 mM)BenzaldehydeO-benzylhydroxylamine7.0> 1.0[10]
Aniline (100 mM)Aromatic Aldehydes6-Hydrazinopyridyl7.010¹ - 10³[11]

Experimental Protocols

General Considerations:
  • Buffer Selection: Phosphate buffers (e.g., sodium phosphate) are commonly used at concentrations ranging from 10 mM to 300 mM to maintain a stable pH of 7.0-7.4.[4][11]

  • Reagent Purity: High-purity reagents are essential for reproducible results. Biomolecules should be desalted into the reaction buffer prior to use.

  • Catalyst Stock Solutions: Prepare fresh stock solutions of the catalyst. Aniline and its derivatives can be dissolved in the reaction buffer or a minimal amount of an organic co-solvent like DMF or DMSO before dilution into the aqueous buffer.

  • Reaction Monitoring: The progress of the reaction can be monitored by analytical techniques such as RP-HPLC, LC-MS, or SDS-PAGE.

Protocol 1: Aniline-Catalyzed Oxime Ligation of a Peptide

This protocol is adapted from a procedure for labeling an aminooxyacetyl-functionalized peptide with benzaldehyde.[11][12]

Materials:

  • Aminooxyacetyl-functionalized peptide

  • Benzaldehyde

  • Aniline

  • 0.3 M Sodium Phosphate Buffer, pH 7.0

  • Reaction vessels (e.g., microcentrifuge tubes)

  • Analytical RP-HPLC system

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the aminooxyacetyl-peptide in the 0.3 M sodium phosphate buffer (pH 7.0) to a final concentration of 200 µM.

    • Dissolve benzaldehyde in the same buffer to a final concentration of 200 µM.

    • Prepare a 200 mM stock solution of aniline in the same buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, combine equal volumes of the 200 µM peptide solution and the 200 µM benzaldehyde solution.

    • Add the aniline stock solution to the reaction mixture to achieve a final concentration of 100 mM. The final concentrations of the peptide and benzaldehyde will be 100 µM each.

  • Incubation:

    • Incubate the reaction mixture at room temperature.

  • Monitoring and Quenching:

    • Monitor the formation of the oxime product by injecting aliquots of the reaction mixture onto an analytical RP-HPLC system at various time points.

    • Once the reaction is complete, the catalyst can be removed by size exclusion chromatography or RP-HPLC purification.[11]

Protocol 2: p-Phenylenediamine (PPD)-Catalyzed Protein PEGylation

This protocol describes a general procedure for the PEGylation of a protein containing a carbonyl group using an aminooxy-functionalized PEG, catalyzed by PPD.[3][5]

Materials:

  • Protein containing an aldehyde or ketone group

  • Aminooxy-functionalized PEG

  • p-Phenylenediamine (PPD)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Reaction vessels

  • SDS-PAGE analysis equipment

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the protein in PBS (pH 7.4) to the desired concentration (e.g., 10-50 µM).

    • Dissolve the aminooxy-functionalized PEG in PBS to a concentration that is in slight excess of the protein concentration (e.g., 1.2 to 2-fold molar excess).

    • Prepare a fresh stock solution of PPD in PBS (e.g., 20 mM). Note that the solubility of PPD may be limited, so ensure it is fully dissolved.

  • Reaction Setup:

    • To the protein solution, add the aminooxy-functionalized PEG solution.

    • Initiate the reaction by adding the PPD stock solution to a final concentration of 2-10 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C.

  • Monitoring and Purification:

    • Monitor the progress of the PEGylation by SDS-PAGE, observing the shift in the molecular weight of the protein.

    • Once the desired level of conjugation is achieved, the PEGylated protein can be purified from excess reagents and catalyst using size exclusion chromatography or ion-exchange chromatography.

Visualizations

Oxime_Formation_Mechanism R1_CO_R2 Aldehyde/Ketone (R-CHO / R-CO-R') Schiff_Base Protonated Schiff Base Intermediate R1_CO_R2->Schiff_Base + Catalyst - H₂O H2N_O_R3 Aminooxy (H₂N-O-R'') Tetrahedral_Int Tetrahedral Intermediate H2N_O_R3->Tetrahedral_Int Catalyst Aniline Catalyst Catalyst->Schiff_Base Schiff_Base->Tetrahedral_Int + Aminooxy - Catalyst Oxime Oxime Product (R-CH=N-O-R'' / R-C(R')=N-O-R'') Tetrahedral_Int->Oxime - H₂O Water H₂O

Caption: Catalytic mechanism of oxime bond formation at neutral pH.

Experimental_Workflow start Start prep_reagents Prepare Stock Solutions (Biomolecule, Carbonyl/Aminooxy, Catalyst) start->prep_reagents mix_reactants Combine Biomolecule and Ligation Partner in Buffer (pH 7.0-7.4) prep_reagents->mix_reactants add_catalyst Add Catalyst to Initiate Reaction mix_reactants->add_catalyst incubate Incubate at Room Temperature add_catalyst->incubate monitor Monitor Reaction Progress (HPLC, LC-MS, SDS-PAGE) incubate->monitor purify Purify Conjugate (SEC, IEX, HPLC) monitor->purify end End purify->end

Caption: General experimental workflow for catalyzed oxime ligation.

References

Application Notes and Protocols for Peptide Modification using Boc-Aminooxy-PEG1-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Aminooxy-PEG1-C2-NH2 is a versatile heterobifunctional linker designed for the precise modification of peptides and other biomolecules. This reagent is particularly valuable in drug development, including the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs.[1][2] The key features of this linker include a Boc-protected aminooxy group for chemoselective ligation to aldehydes and ketones, a short PEG spacer to enhance solubility and reduce immunogenicity, and a terminal primary amine for further functionalization.[1][3]

The primary application of the aminooxy group is in forming a stable oxime bond with a carbonyl group (aldehyde or ketone) on the target peptide.[4][5] This "click" chemistry approach is highly efficient and occurs under mild conditions, making it ideal for modifying sensitive biological molecules.[6][7] PEGylation, the attachment of Polyethylene Glycol (PEG) chains, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins.[8][9] It can increase a drug's half-life, improve its stability, and reduce its immunogenicity.[3][8]

These application notes provide detailed protocols for the use of this compound in peptide modification, covering Boc deprotection, oxime ligation, and subsequent purification and characterization of the PEGylated peptide.

Key Applications

  • Site-specific PEGylation of peptides: To improve pharmacokinetic properties.[10]

  • Development of Antibody-Drug Conjugates (ADCs): Where the linker connects a cytotoxic payload to an antibody.[11][12]

  • Synthesis of PROTACs (Proteolysis Targeting Chimeras): Linking a target protein ligand and an E3 ligase ligand.[2][13]

  • Surface modification of biomaterials: To enhance biocompatibility.[3]

Experimental Protocols

Boc Deprotection of this compound

The first step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the reactive aminooxy functionality.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dry nitrogen or argon gas

  • Rotary evaporator

Protocol:

  • Dissolve this compound in a solution of 50% TFA in DCM. A typical concentration is 10-20 mg/mL.

  • Stir the reaction mixture at room temperature for 30-60 minutes. The progress of the deprotection can be monitored by TLC or LC-MS.

  • Upon completion, remove the TFA and DCM under a stream of dry nitrogen or by using a rotary evaporator.

  • The resulting deprotected Aminooxy-PEG1-C2-NH2 (as a TFA salt) can be used directly in the next step or after purification.

Diagram: Boc Deprotection Workflow

Boc_Deprotection Boc_Linker Boc-Aminooxy- PEG1-C2-NH2 TFA_DCM 50% TFA in DCM Room Temperature Boc_Linker->TFA_DCM React with Deprotected_Linker Aminooxy-PEG1- C2-NH2 (TFA Salt) TFA_DCM->Deprotected_Linker Yields Evaporation Solvent Evaporation Deprotected_Linker->Evaporation Process Final_Product Deprotected Linker for Ligation Evaporation->Final_Product Results in

Caption: Workflow for the deprotection of the Boc group.

Oxime Ligation for Peptide PEGylation

This protocol describes the conjugation of the deprotected aminooxy-PEG linker to a peptide containing an aldehyde or ketone group.

Materials:

  • Aldehyde or ketone-modified peptide

  • Deprotected Aminooxy-PEG1-C2-NH2 (from step 1)

  • Aniline (as a catalyst, optional but recommended)

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 4.5-5.0

  • HPLC system for purification

  • Mass spectrometer for characterization

Protocol:

  • Dissolve the aldehyde or ketone-modified peptide in the reaction buffer to a final concentration of 1-5 mM.

  • Add the deprotected Aminooxy-PEG1-C2-NH2 in a 1.5 to 5-fold molar excess over the peptide.

  • For catalyzed reactions, add aniline to a final concentration of 10-100 mM.[5][6]

  • Incubate the reaction mixture at room temperature for 2-16 hours. The reaction progress should be monitored by analytical RP-HPLC.

  • Upon completion, the PEGylated peptide can be purified by preparative RP-HPLC.

  • Characterize the purified product by mass spectrometry to confirm the successful conjugation.

Diagram: Oxime Ligation Workflow

Oxime_Ligation Peptide Aldehyde/Ketone Modified Peptide Reaction_Mix Reaction Mixture (pH 4.5-5.0, Aniline) Peptide->Reaction_Mix Linker Deprotected Aminooxy-PEG-Linker Linker->Reaction_Mix Incubation Incubation (Room Temperature) Reaction_Mix->Incubation Purification RP-HPLC Purification Incubation->Purification Characterization Mass Spectrometry Analysis Purification->Characterization Final_Product PEGylated Peptide Characterization->Final_Product

Caption: Step-by-step workflow for peptide PEGylation via oxime ligation.

Data Presentation

The efficiency of the peptide modification process can be evaluated based on the yield and purity of the final PEGylated peptide. The following table provides a template for summarizing such quantitative data.

ParameterDescriptionTypical ValuesAnalytical Method
Boc Deprotection Yield The percentage of this compound successfully deprotected.>95%LC-MS
Oxime Ligation Yield The percentage of the starting peptide that is converted to the PEGylated form.70-95%RP-HPLC
Purity of Final Product The purity of the PEGylated peptide after purification.>98%Analytical RP-HPLC
Molecular Weight The experimentally determined molecular weight of the PEGylated peptide.Expected MassMass Spectrometry

Purification and Characterization

Proper purification and characterization are crucial to ensure the quality of the modified peptide.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying PEGylated peptides.[] A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.

  • Characterization:

    • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the identity of the PEGylated peptide by verifying its molecular weight.[3]

    • Analytical RP-HPLC: To assess the purity of the final product. The PEGylated peptide will have a different retention time compared to the starting peptide.[10]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Boc Deprotection Insufficient reaction time or TFA concentration.Increase reaction time to 60 minutes or use a higher concentration of TFA. Ensure anhydrous conditions.
Low Oxime Ligation Yield Suboptimal pH, insufficient linker, or inactive peptide.Optimize the reaction pH (4.5-5.0). Increase the molar excess of the aminooxy-PEG linker. Verify the activity of the peptide's carbonyl group. Use a catalyst like aniline.
Multiple Peaks in HPLC Incomplete reaction, side reactions, or isomers.Optimize reaction conditions. Ensure the starting peptide is pure. Positional isomers may require specialized chromatographic conditions for separation.[]

Conclusion

This compound is a highly effective reagent for the targeted modification of peptides. The protocols outlined in these application notes provide a comprehensive guide for researchers to perform Boc deprotection and subsequent oxime ligation to achieve efficient and specific peptide PEGylation. Careful optimization of reaction conditions and rigorous purification and characterization are essential for obtaining high-quality modified peptides for various applications in research and drug development.

References

Application Notes and Protocols for Solid-Phase Synthesis Incorporating Aminooxy PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the efficient construction of complex biomolecules. The incorporation of polyethylene glycol (PEG) linkers into these synthetic workflows offers significant advantages, including enhanced solubility, reduced immunogenicity, and improved pharmacokinetic profiles of the final conjugate. This application note focuses on the use of bifunctional aminooxy PEG linkers in SPPS. These linkers introduce a reactive aminooxy group, which can readily and specifically react with aldehydes or ketones to form stable oxime bonds. This bioorthogonal ligation strategy is a powerful tool for the post-synthetic modification of peptides, allowing for the attachment of a wide range of moieties such as small molecules, fluorescent labels, or larger biomolecules.

This document provides detailed protocols for the on-resin incorporation of aminooxy PEG linkers, subsequent peptide synthesis, and post-synthetic oxime ligation. It also presents a logical workflow for the entire process and a representative signaling pathway that can be investigated using peptides synthesized with this methodology.

Data Presentation

While specific comparative studies on the yield and purity of solid-phase synthesis incorporating aminooxy PEG linkers versus other linker types are not extensively available in the literature, the following table provides a representative comparison of expected outcomes based on general principles of SPPS and the properties of PEGylated resins. The use of PEG-based resins is known to improve synthesis quality, especially for difficult or long peptide sequences.

Linker/Resin TypeTypical Crude Peptide Purity (%)Typical Overall Yield (%)Key Considerations
Standard Polystyrene Resin (e.g., Wang, Rink Amide)70-9010-30Can be prone to peptide aggregation for hydrophobic or long sequences.
PEG-Polystyrene Grafted Resin (e.g., TentaGel)80-9520-50Improved swelling in a wider range of solvents; reduces peptide aggregation.[1]
Aminooxy PEG Linker on PEG-based Resin 85-98 25-60 Provides a functional handle for bioorthogonal ligation; enhances solubility of the final conjugate.

Note: Purity and yield are highly dependent on the specific peptide sequence, coupling chemistry, and purification methods employed.

Experimental Protocols

Protocol 1: On-Resin Incorporation of Aminooxy PEG Linker

This protocol describes the attachment of a commercially available Boc-protected aminooxy PEG carboxylic acid linker to an amino-functionalized resin (e.g., Rink Amide resin).

Materials:

  • Rink Amide resin

  • Boc-NH-(PEG)n-COOH (Boc-protected aminooxy PEG carboxylic acid)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel. Drain the DMF.

  • Fmoc Deprotection (if applicable): If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 20 minutes to expose the free amine. Wash the resin thoroughly with DMF.

  • Linker Activation: In a separate vessel, dissolve Boc-NH-(PEG)n-COOH (3 equivalents relative to resin loading), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF. Allow the mixture to pre-activate for 10 minutes.

  • Coupling: Add the activated linker solution to the resin. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes. Wash the resin as in step 5.

  • Boc Deprotection: Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA) for 30 minutes to remove the Boc protecting group from the aminooxy moiety. Caution: This step should be performed after peptide synthesis if the aminooxy group is to be protected during chain elongation. A more orthogonal protecting group for the aminooxy moiety that is stable to piperidine but labile under milder acidic conditions than the final cleavage may be preferable.

Protocol 2: Solid-Phase Peptide Synthesis on Aminooxy PEG Resin

This protocol outlines the standard Fmoc-based solid-phase peptide synthesis on the resin prepared in Protocol 1.

Materials:

  • Aminooxy PEG-functionalized resin

  • Fmoc-protected amino acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA

  • DMF

  • 20% Piperidine in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the aminooxy PEG-functionalized resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the linker (if present) or the previously coupled amino acid. Wash thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3x).

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Protocol 3: Post-Synthetic Oxime Ligation

This protocol describes the reaction of the purified aminooxy-functionalized peptide with an aldehyde-containing molecule.

Materials:

  • Purified peptide with a free aminooxy group

  • Aldehyde-containing molecule (e.g., a fluorescent dye, small molecule drug)

  • Aniline (as a catalyst)

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)

Procedure:

  • Dissolution: Dissolve the aminooxy-peptide in the reaction buffer.

  • Addition of Aldehyde: Add a slight excess (1.1-1.5 equivalents) of the aldehyde-containing molecule to the peptide solution.

  • Catalysis: Add a catalytic amount of aniline (e.g., 10-20 mM).

  • Reaction: Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the reaction progress by HPLC or mass spectrometry.

  • Purification: Purify the resulting peptide conjugate by reverse-phase HPLC to remove unreacted starting materials and catalyst.

Visualizations

Experimental Workflow

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_Purification Purification cluster_Ligation Oxime Ligation Resin Rink Amide Resin Swell_Resin Swell Resin in DMF Resin->Swell_Resin Deprotect_Resin Fmoc Deprotection of Resin Swell_Resin->Deprotect_Resin Couple_Linker Couple Boc-Aminooxy-PEG-COOH Deprotect_Resin->Couple_Linker Wash_1 Wash Couple_Linker->Wash_1 Peptide_Elongation Stepwise Fmoc-Amino Acid Coupling Wash_1->Peptide_Elongation Final_Deprotect Final Fmoc Deprotection Peptide_Elongation->Final_Deprotect Cleavage Cleave Peptide from Resin Final_Deprotect->Cleavage Precipitate Precipitate in Ether Cleavage->Precipitate Purify_HPLC_1 RP-HPLC Purification Precipitate->Purify_HPLC_1 Ligation_Reaction React with Aldehyde-Molecule Purify_HPLC_1->Ligation_Reaction Purify_HPLC_2 RP-HPLC Purification of Conjugate Ligation_Reaction->Purify_HPLC_2 Final_Product Peptide-PEG-Molecule Conjugate Purify_HPLC_2->Final_Product

Caption: Workflow for SPPS with aminooxy PEG linker and oxime ligation.

Representative Signaling Pathway: GPCR Activation

Peptides synthesized with this methodology can be used to probe G-protein coupled receptor (GPCR) signaling pathways. For instance, a peptide agonist could be conjugated to a fluorescent tag via the aminooxy PEG linker to study receptor binding and internalization.

G cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Peptide_Conjugate Peptide-PEG-Ligand Peptide_Conjugate->GPCR Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

Caption: A representative GPCR signaling cascade initiated by a peptide agonist.

References

Application Notes and Protocols for the Purification of Conjugates made with Boc-Aminooxy-PEG1-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of biomolecules and small drugs with Polyethylene Glycol (PEG) linkers, such as Boc-Aminooxy-PEG1-C2-NH2, is a widely used strategy to improve their pharmacokinetic and pharmacodynamic properties. This linker features a Boc-protected aminooxy group for covalent ligation to aldehydes or ketones via a stable oxime bond, a short PEG spacer to enhance solubility, and a terminal amine for further functionalization. The successful synthesis of such conjugates is critically dependent on robust purification strategies to isolate the desired product from unreacted starting materials and reaction by-products.

These application notes provide detailed protocols for the purification of conjugates synthesized using this compound, focusing on the most common and effective chromatographic techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size-Exclusion Chromatography (SEC).

General Workflow for Conjugation and Purification

The overall process involves the deprotection of the Boc group, the oxime ligation reaction, and the subsequent purification of the conjugate.

Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Boc_Deprotection Boc Deprotection of Linker Oxime_Ligation Oxime Ligation Boc_Deprotection->Oxime_Ligation Deprotected Linker Purification Purification of Conjugate Oxime_Ligation->Purification Crude Conjugate RP_HPLC RP-HPLC Purification->RP_HPLC SEC SEC Purification->SEC Analysis Characterization RP_HPLC->Analysis SEC->Analysis

Caption: General workflow for the synthesis and purification of conjugates.

Experimental Protocols

Boc Deprotection of this compound

The tert-butyloxycarbonyl (Boc) protecting group on the aminooxy moiety must be removed to enable the subsequent ligation reaction. This is typically achieved under mild acidic conditions.[1][2][3]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Nitrogen gas stream

  • Rotary evaporator

Protocol:

  • Dissolve this compound in a minimal amount of DCM.

  • Add an excess of TFA (e.g., 50% v/v solution in DCM).

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Remove the TFA and solvent under a stream of nitrogen or by using a rotary evaporator.

  • The resulting deprotected linker (aminooxy-PEG1-C2-NH2) can be used directly in the next step or stored under an inert atmosphere at -20°C.

Oxime Ligation Reaction

The deprotected aminooxy-linker is then reacted with an aldehyde- or ketone-containing molecule to form a stable oxime bond. The reaction is often catalyzed by aniline or its derivatives and is typically performed at a slightly acidic pH.[4]

Materials:

  • Deprotected aminooxy-PEG1-C2-NH2

  • Aldehyde- or ketone-functionalized molecule (e.g., protein, peptide, small molecule drug)

  • Aniline (as a catalyst)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, pH 6.0)

  • Organic co-solvent (e.g., DMSO or DMF, if necessary to dissolve the reactants)

Protocol:

  • Dissolve the aldehyde- or ketone-containing molecule in the reaction buffer.

  • Add the deprotected aminooxy-PEG1-C2-NH2 to the reaction mixture. A molar excess of the linker (e.g., 5-10 fold) is often used to drive the reaction to completion.

  • Add aniline to a final concentration of 10-100 mM.

  • If necessary, add a minimal amount of an organic co-solvent to ensure all reactants are in solution.

  • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.

  • Monitor the reaction progress by RP-HPLC or LC-MS. The formation of the conjugate will be observed as a new peak with a different retention time.

OximeLigation Reactants Deprotected Linker (Aminooxy-PEG1-C2-NH2) Aldehyde/Ketone Molecule Reaction Oxime Ligation Reactants->Reaction Catalyst Aniline Catalyst pH 6.0 Catalyst->Reaction Product Crude Conjugate Mixture Reaction->Product

Caption: Schematic of the oxime ligation reaction.

Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. It is highly effective for purifying PEGylated conjugates from unreacted starting materials and by-products.[][6]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 or C4 reverse-phase column (preparative or semi-preparative)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • Lyophilizer or centrifugal evaporator

Protocol:

  • Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Dissolve the crude reaction mixture in a minimal amount of Mobile Phase A.

  • Inject the sample onto the column.

  • Elute the conjugate using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes. The optimal gradient will need to be determined empirically.

  • Monitor the elution profile at an appropriate wavelength (e.g., 214 nm for peptides, or a specific wavelength for a chromophoric drug).

  • Collect fractions corresponding to the desired conjugate peak.

  • Analyze the collected fractions by analytical RP-HPLC or LC-MS to confirm purity.

  • Pool the pure fractions and remove the solvent by lyophilization or centrifugal evaporation.

Purification by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. This method is particularly useful for separating the larger PEGylated conjugate from smaller unreacted linkers and other low molecular weight impurities.[][7][8]

Instrumentation and Materials:

  • Chromatography system (e.g., FPLC or HPLC)

  • SEC column with an appropriate molecular weight range (e.g., Superdex 75, Sephadex G-25)

  • Mobile Phase: Isocratic buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Fraction collector

Protocol:

  • Equilibrate the SEC column with at least two column volumes of the mobile phase.

  • Concentrate the crude reaction mixture if necessary.

  • Inject the sample onto the column.

  • Elute the sample with the mobile phase at a constant flow rate.

  • Collect fractions as the sample elutes from the column. The conjugate will typically elute in the earlier fractions, followed by the smaller unreacted molecules.

  • Analyze the collected fractions by SDS-PAGE, analytical SEC, or RP-HPLC to determine which fractions contain the pure conjugate.

  • Pool the pure fractions. The purified conjugate is now in the desired buffer.

Data Presentation

The following tables provide representative data for the purification of a model peptide-PEG conjugate. Actual results will vary depending on the specific conjugate and purification conditions.

Table 1: Comparison of Purification Methods

Purification MethodTypical Purity (%)Typical Recovery (%)Key AdvantagesKey Disadvantages
RP-HPLC >9860-80High resolution, excellent for removing isomersRequires organic solvents, potential for denaturation
SEC >9580-95Mild conditions, good for buffer exchangeLower resolution than RP-HPLC

Table 2: Illustrative RP-HPLC Purification Data

CompoundRetention Time (min)Peak Area (%)
Unreacted Peptide15.25
Unreacted Aminooxy-PEG1-C2-NH23.515
Peptide-PEG1-C2-NH2 Conjugate 22.8 78
By-productsvarious2

Visualization of Purification Workflows

RPHLC_Workflow cluster_sample Sample Preparation cluster_hplc RP-HPLC cluster_analysis Post-Purification Crude_Sample Crude Reaction Mixture Injection Inject onto C18 Column Crude_Sample->Injection Gradient Apply ACN Gradient Injection->Gradient Detection UV Detection Gradient->Detection Fractionation Collect Fractions Detection->Fractionation Purity_Check Purity Analysis (LC-MS) Fractionation->Purity_Check Pooling Pool Pure Fractions Purity_Check->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Product Pure Conjugate Lyophilization->Final_Product

Caption: Workflow for RP-HPLC purification.

SEC_Workflow cluster_sample_sec Sample Preparation cluster_sec SEC cluster_analysis_sec Post-Purification Crude_Sample_SEC Crude Reaction Mixture Injection_SEC Inject onto SEC Column Crude_Sample_SEC->Injection_SEC Elution Isocratic Elution Injection_SEC->Elution Fractionation_SEC Collect Fractions Elution->Fractionation_SEC Purity_Check_SEC Purity Analysis (SDS-PAGE) Fractionation_SEC->Purity_Check_SEC Pooling_SEC Pool Pure Fractions Purity_Check_SEC->Pooling_SEC Final_Product_SEC Pure Conjugate in Buffer Pooling_SEC->Final_Product_SEC

Caption: Workflow for SEC purification.

Conclusion

The purification of conjugates made with this compound can be effectively achieved using standard chromatographic techniques. RP-HPLC offers high-resolution separation ideal for achieving high purity, while SEC provides a milder purification method suitable for sensitive biomolecules and efficient removal of small molecule impurities. The choice of the optimal purification strategy will depend on the specific properties of the conjugate and the required level of purity for downstream applications. Careful optimization of the chosen method is crucial for obtaining a high yield of the desired pure conjugate.

References

Application Notes and Protocols for the Analytical Characterization of PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Characterization

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][3]

Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[3] The catalytic nature of PROTACs, where a single molecule can induce the degradation of multiple target proteins, allows for sub-stoichiometric dosing.[4] The efficacy of a PROTAC is dependent on a series of interconnected events, including cell permeability, ternary complex formation and stability, ubiquitination, and ultimately, proteasomal degradation. A comprehensive analytical workflow is therefore essential to characterize and optimize these novel drug candidates.

This document provides detailed application notes and protocols for a suite of analytical methods to characterize PROTACs, from initial biophysical assessment of ternary complex formation to cellular assays measuring protein degradation and structural biology techniques providing atomic-level insights.

PROTAC Mechanism of Action

The following diagram illustrates the signaling pathway of PROTAC-mediated protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets POI for Degradation POI Degradation Proteasome->Degradation Mediates Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC Re-initiates cycle

PROTAC-mediated protein degradation pathway.

I. Biophysical Methods for Ternary Complex Characterization

The formation of a stable and cooperative ternary complex is a critical determinant of PROTAC efficacy.[5] Biophysical techniques are invaluable for quantifying the binding affinities of the PROTAC to its individual partners and for characterizing the thermodynamics and kinetics of the ternary complex.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for directly measuring the thermodynamics of binding interactions. It measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (K D), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction. For PROTACs, ITC can be used to dissect the binary and ternary binding events and to calculate the cooperativity of ternary complex formation.[6][7]

Experimental Protocol: ITC Analysis of Ternary Complex Formation

Objective: To determine the binding affinities of binary interactions and the cooperativity of ternary complex formation.

Materials:

  • Purified target protein (POI)

  • Purified E3 ligase (or its substrate-binding domain, e.g., VHL or CRBN complex)

  • PROTAC of interest

  • ITC instrument (e.g., Malvern MicroCal PEAQ-ITC)

  • Dialysis buffer (ensure all components are in a matched buffer)

Methodology:

  • Preparation:

    • Thoroughly dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.

    • Degas all solutions before loading into the ITC.

  • Binary Titration 1 (PROTAC into POI):

    • Fill the ITC cell with the POI solution (e.g., 10-20 µM).

    • Fill the injection syringe with the PROTAC solution (e.g., 100-200 µM).

    • Perform the titration and analyze the data using a one-site binding model to determine the K D1 .

  • Binary Titration 2 (PROTAC into E3 Ligase):

    • Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM).

    • Fill the injection syringe with the PROTAC solution (e.g., 100-200 µM).

    • Perform the titration and analyze the data to determine the K D2 .

  • Ternary Titration (E3 Ligase into POI:PROTAC complex):

    • Fill the ITC cell with a pre-formed binary complex of POI and PROTAC. The concentration of the limiting partner should be 10-20 µM, with the other partner in slight excess.

    • Fill the injection syringe with the E3 ligase solution (e.g., 100-200 µM).

    • Perform the titration to determine the apparent K D for ternary complex formation (K D,app ).

  • Data Analysis and Cooperativity Calculation:

    • The cooperativity factor (α) is calculated as: α = K D1 / K D,app

    • An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.[6]

Quantitative Data Summary: ITC for PROTAC Ternary Complexes

PROTACTarget Protein (POI)E3 LigaseBinary K D (PROTAC-POI) (nM)Binary K D (PROTAC-E3) (nM)Ternary K D (nM)Cooperativity (α)Reference
MZ1BRD4 BD2VHL4669.47[6]
AT1BRD4 BD2VHL439055.77[6]
dBET1BRD4 BD1CRBN29180045000.4[8]
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures biomolecular interactions in real-time.[4] It provides kinetic information (association rate constant, k a , and dissociation rate constant, k d ) in addition to binding affinity (K D). SPR is particularly useful for characterizing the stability and half-life of the ternary complex, which have been shown to correlate with degradation efficacy.[2][9]

Experimental Protocol: SPR Analysis of Ternary Complex Kinetics

Objective: To determine the kinetics and affinity of binary and ternary complex formation.

Materials:

  • Purified, tagged (e.g., His-tagged) protein (either POI or E3 ligase) for immobilization

  • Purified partner proteins

  • PROTAC of interest

  • SPR instrument (e.g., Cytiva Biacore)

  • Sensor chip (e.g., Ni-NTA for His-tagged protein)

  • Running buffer (e.g., HBS-EP+)

Methodology:

SPR_Workflow cluster_setup Assay Setup cluster_binary Binary Interaction cluster_ternary Ternary Interaction Immobilize 1. Immobilize E3 Ligase on Sensor Chip Inject_PROTAC 2a. Inject PROTAC (Analyte) Immobilize->Inject_PROTAC Inject_Complex 2b. Inject PROTAC + POI (Co-injected Analytes) Immobilize->Inject_Complex Binary_Kinetics 3a. Measure Binary Kinetics (ka, kd, KD) Inject_PROTAC->Binary_Kinetics Ternary_Kinetics 3b. Measure Ternary Kinetics (ka, kd, KD) Inject_Complex->Ternary_Kinetics

Workflow for SPR analysis of PROTAC interactions.
  • Immobilization:

    • Immobilize one of the proteins (e.g., His-tagged E3 ligase) onto the sensor chip surface.[5]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding kinetics.

    • Regenerate the sensor surface between injections if necessary.

  • Ternary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC pre-incubated with a saturating concentration of the POI over the immobilized E3 ligase.[9] This allows for the measurement of the ternary complex formation kinetics.

    • Alternatively, a sequential injection can be performed.

  • Data Analysis:

    • Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (k a , k d ) and the dissociation constant (K D).

    • The cooperativity (α) can be calculated from the binary and ternary K D values.

Quantitative Data Summary: SPR for PROTAC Ternary Complexes

PROTACTarget Protein (POI)E3 LigaseBinary K D (PROTAC-E3) (nM)Ternary K D (nM)Ternary Complex Half-life (t 1/2 ) (s)Reference
MZ1BRD4 BD2VHL298.11155[9]
MZ1BRD3 BD2VHL2943204[9]
ARV-771BRD4 BD1VHL-1.2>3600[10]

II. Cellular and In Vitro Assays for PROTAC Activity

While biophysical methods provide crucial information on the formation of the ternary complex, cellular assays are essential to confirm that this leads to target protein degradation in a physiologically relevant context.

Western Blotting for Protein Degradation

Western blotting is a widely used technique to quantify the reduction in target protein levels following PROTAC treatment.[3] It allows for the determination of key parameters such as the half-maximal degradation concentration (DC 50 ) and the maximum level of degradation (D max ).[11]

Experimental Protocol: Quantitative Western Blot for DC 50 and D max Determination

Objective: To quantify the dose-dependent degradation of the target protein.

Materials:

  • Cell line expressing the POI

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

WB_Workflow Cell_Treatment 1. Cell Treatment with PROTAC Dose-Response Cell_Lysis 2. Cell Lysis and Protein Quantification Cell_Treatment->Cell_Lysis SDS_PAGE 3. SDS-PAGE and Protein Transfer Cell_Lysis->SDS_PAGE Immunoblotting 4. Immunoblotting with Primary & Secondary Antibodies SDS_PAGE->Immunoblotting Detection 5. Chemiluminescent Detection Immunoblotting->Detection Analysis 6. Densitometry Analysis and DC50/Dmax Calculation Detection->Analysis

Workflow for determining DC50 and Dmax via Western Blot.
  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (typically 8-12 concentrations) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[11]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of each lysate (e.g., using a BCA assay).[3]

  • SDS-PAGE and Transfer:

    • Normalize protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting:

    • Block the membrane and incubate with the primary antibody against the POI overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.[3]

  • Detection and Analysis:

    • Detect the signal using a chemiluminescent substrate.

    • Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control.[3]

    • Plot the normalized protein levels against the log of the PROTAC concentration to determine the DC 50 and D max values using a non-linear regression model.

Quantitative Data Summary: DC 50 and D max for Selected PROTACs

PROTACTarget ProteinCell LineDC 50 (nM)D max (%)Reference
GP262PI3KγTHP-188.4>70[12]
GP262mTORMDA-MB-23145.474.9[12]
YX-02-107CDK6SK-MEL-210>90[13]
In-Cell Proximity and Degradation Assays

Several plate-based assays offer higher throughput alternatives to Western blotting for quantifying ternary complex formation and protein degradation in live cells.

  • NanoBRET™/HiBiT: These assays utilize bioluminescence resonance energy transfer (BRET) or a split-luciferase system to monitor protein-protein interactions (ternary complex formation) or protein abundance (degradation) in real-time.[14]

  • AlphaLISA®/TR-FRET: These proximity-based assays use donor and acceptor beads or fluorophores that generate a signal when brought into close proximity by the formation of the ternary complex.[15][16]

Experimental Protocol: NanoBRET™ Ternary Complex Assay

Objective: To detect and characterize ternary complex formation in live cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for NanoLuc®-POI and HaloTag®-E3 ligase fusions

  • PROTAC of interest

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • Luminometer with 460 nm and >610 nm filters

Methodology:

  • Cell Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • PROTAC Treatment: Add a dilution series of the PROTAC to the cells.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the ratio indicates ternary complex formation.

III. Structural Characterization of PROTAC Ternary Complexes

Determining the three-dimensional structure of the PROTAC-induced ternary complex provides invaluable insights for rational drug design and optimization.

X-ray Crystallography

X-ray crystallography can provide an atomic-resolution structure of the ternary complex, revealing the specific protein-protein and protein-ligand interactions that contribute to its stability and cooperativity.[10]

Experimental Protocol: Crystallization of a PROTAC Ternary Complex

Objective: To obtain a high-resolution crystal structure of the POI-PROTAC-E3 ligase complex.

Methodology:

  • Protein Expression and Purification: Overexpress and purify high-quality, soluble POI and E3 ligase complex.

  • Complex Formation: Form the ternary complex by incubating the POI, E3 ligase, and PROTAC in a stoichiometric ratio.

  • Purification of the Ternary Complex: Purify the ternary complex from unbound components, for example, by size-exclusion chromatography.

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature) to identify initial crystal hits.

  • Crystal Optimization: Optimize the initial crystallization conditions to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination: Collect X-ray diffraction data at a synchrotron source and solve the structure.[17]

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique for determining the structure of large and flexible complexes that may be difficult to crystallize.[18] It can provide insights into the conformational dynamics of the ternary complex in a near-native state.[17]

Experimental Protocol: Cryo-EM Analysis of a PROTAC Ternary Complex

Objective: To determine the structure of the ternary complex, particularly for large or flexible assemblies.

Methodology:

  • Complex Formation and Purification: Prepare the purified ternary complex as for X-ray crystallography.

  • Grid Preparation: Apply the complex solution to an EM grid and plunge-freeze in liquid ethane to vitrify the sample.[19]

  • Data Collection: Collect a large dataset of particle images using a transmission electron microscope.[17]

  • Image Processing and 3D Reconstruction: Use specialized software for particle picking, 2D classification, and 3D reconstruction of the ternary complex.[20]

IV. Proteomics and In Vivo Characterization

Quantitative Proteomics for Selectivity Profiling

Mass spectrometry-based quantitative proteomics provides an unbiased, global view of the cellular proteome, enabling the assessment of a PROTAC's selectivity and the identification of potential off-target effects.[21][22]

Experimental Protocol: TMT-based Quantitative Proteomics

Objective: To assess the proteome-wide selectivity of a PROTAC.

Methodology:

  • Cell Treatment: Treat cells with the PROTAC, an inactive control, and a vehicle control.

  • Protein Extraction and Digestion: Lyse the cells and digest the proteins into peptides.

  • Isobaric Labeling: Label the peptides from each condition with tandem mass tags (TMT).

  • LC-MS/MS Analysis: Combine the labeled samples, separate the peptides by liquid chromatography, and analyze by tandem mass spectrometry.

  • Data Analysis: Identify and quantify thousands of proteins. Proteins with significantly decreased abundance in the PROTAC-treated samples are potential degradation targets.

In Vivo Efficacy and Pharmacokinetics

Preclinical in vivo studies are crucial to evaluate the therapeutic potential of a PROTAC. These studies assess the anti-tumor activity, pharmacodynamic (PD) effects (target degradation in tumors), and pharmacokinetic (PK) properties of the PROTAC.[23][24]

Experimental Protocol: In Vivo Efficacy in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of a PROTAC in a mouse model.

Methodology:

  • Model Establishment: Implant human tumor cells subcutaneously into immunocompromised mice.

  • PROTAC Administration: Once tumors are established, treat the mice with the PROTAC or vehicle control according to a defined dosing schedule.

  • Tumor Growth Monitoring: Measure tumor volume regularly to assess the anti-tumor effect.

  • Pharmacodynamic Analysis: At the end of the study, collect tumors to measure target protein degradation by Western blotting or other methods.

  • Pharmacokinetic Analysis: In a parallel satellite group of animals, collect plasma samples at various time points after PROTAC administration to determine the PK profile (e.g., by LC-MS/MS).

Troubleshooting Common Issues in PROTAC Characterization

IssuePotential CauseRecommended Action
No or Weak Degradation in Western Blot Poor cell permeability of the PROTAC.Assess physicochemical properties (cLogP, PSA). Modify the linker to improve permeability (e.g., add PEG units).[25]
Low expression of the required E3 ligase in the cell line.Confirm E3 ligase expression via Western blot or qPCR. Choose a different cell line if necessary.[2]
Inefficient ternary complex formation.Perform biophysical assays (SPR, ITC) to confirm ternary complex formation. Redesign the PROTAC with a different linker or warheads.[2]
"Hook Effect" in Proximity Assays Excess PROTAC saturates both the POI and E3 ligase, favoring binary complexes.Perform a wide dose-response experiment to identify the optimal concentration range.[22]
High Background in Western Blot Insufficient blocking or non-specific antibody binding.Optimize blocking conditions (time, blocking agent). Titrate primary and secondary antibody concentrations.[26][27]
Protein degradation during sample preparation.Add protease and phosphatase inhibitors to the lysis buffer. Keep samples on ice.[1][26]
Difficulty in Crystallizing Ternary Complex Complex is unstable or conformationally heterogeneous.Use biophysical data to select PROTACs that form stable, cooperative complexes. Screen a wider range of crystallization conditions.[10]
Off-target Protein Degradation PROTAC facilitates ubiquitination of unintended proteins.Perform global proteomics to identify off-targets. Redesign the PROTAC to improve selectivity.[21][28]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Oxime Ligation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues with oxime ligation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My oxime ligation reaction has a very low yield. What are the most common causes?

Low yield in oxime ligation is a frequent issue and can often be attributed to several factors:

  • Suboptimal pH: The pH of the reaction mixture is critical. For uncatalyzed reactions, a slightly acidic pH of 4-5 is generally optimal.[1] If the reaction must be performed at a neutral pH, the rate can be significantly slower, leading to lower yields in a given timeframe.[1]

  • Inefficient Catalyst or Lack Thereof: At neutral pH, the reaction is often very slow. The use of a nucleophilic catalyst is crucial to accelerate the reaction.[1] If you are not using a catalyst or using an inefficient one, this is a likely cause of low yield.

  • Low Reactant Concentration: The kinetics of oxime ligation are concentration-dependent. If your reactants are too dilute, the reaction rate will be slow, resulting in incomplete conversion and low yield.[1]

  • Reactant Instability: The aminooxy group can be highly reactive and may degrade over time or react with trace impurities like acetone in solvents. Ensure the purity and stability of your starting materials.[1]

  • Steric Hindrance: Aldehydes are generally more reactive than ketones in oxime ligation, primarily due to less steric hindrance. If you are using a sterically hindered ketone, the reaction will be inherently slower.[1]

  • Side Reactions: Impurities in solvents or reagents can lead to unwanted side reactions, consuming your starting materials and reducing the yield of the desired product. It is recommended to use high-grade solvents.[1]

Q2: How can I optimize the pH of my reaction?

The optimal pH depends on whether you are using a catalyst.

  • Uncatalyzed Reactions: A pH range of 4-5 is typically most effective.[1]

  • Catalyzed Reactions: With a suitable catalyst, the reaction can be efficient at or near neutral pH (pH 7).[1] If your biomolecules are sensitive to acidic conditions, using a catalyst at neutral pH is the recommended approach.

Q3: Which catalyst should I choose for my oxime ligation?

Aniline has traditionally been used as a catalyst for oxime ligations. However, other catalysts, such as m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA), have been shown to be more efficient, especially for less reactive ketones.[2][3][4]

  • m-Phenylenediamine (mPDA): This catalyst is significantly more water-soluble than aniline, allowing for its use at higher concentrations, which can lead to a substantial increase in the reaction rate.[3][5] It has been reported to be up to 15 times more efficient than aniline.[3]

  • p-Phenylenediamine (pPDA): This catalyst is also highly effective at neutral pH and has been shown to result in a 120-fold faster rate of protein PEGylation compared to an uncatalyzed reaction, and a 20-fold faster rate than the equivalent aniline-catalyzed reaction.[6]

Q4: My reaction is still slow, even with a catalyst. How can I further increase the reaction rate?

If you are still experiencing slow reaction kinetics, consider the following strategies:

  • Increase Reactant and Catalyst Concentration: As the reaction is bimolecular, increasing the concentration of the reactants and the catalyst will increase the reaction rate.[1]

  • Increase Temperature: For time-sensitive applications, increasing the temperature can dramatically accelerate the reaction. For example, ligations have been completed in as little as 5 minutes at 75°C.[7]

  • Consider the Solvent: While aqueous buffers are common, using organic co-solvents or even neat acetic acid can significantly accelerate the reaction, especially for less reactive ketones.[8]

Q5: Are there any specific issues when working with ketone-containing molecules?

Yes, ketones are generally less reactive than aldehydes in oxime ligation.[1] This can lead to significantly longer reaction times or lower yields. To address this:

  • Use a More Efficient Catalyst: A highly efficient catalyst like mPDA is particularly beneficial for ketone ligations.[3]

  • Optimize Reaction Conditions Vigorously: You may need to use higher concentrations of reactants and catalyst, a higher temperature, or consider a solvent like acetic acid to drive the reaction to completion.[8]

Quantitative Data on Reaction Parameters

The following tables summarize quantitative data on various factors influencing oxime ligation yield and rate.

Table 1: Comparison of Catalysts for Oxime Ligation

CatalystRelative Efficiency Compared to AnilineKey AdvantagesReference(s)
AnilineBaselineWell-established, effective at acidic pH.[9][10]
m-Phenylenediamine (mPDA)Up to 15x more efficientHigh water solubility allows for higher catalyst concentrations and significantly faster reactions, especially with ketones.[3][5]
p-Phenylenediamine (pPDA)~20x faster for protein PEGylationHighly effective at neutral pH, even at low concentrations.[6]
2-AminophenolsUp to 7-fold greater rate enhancementEffective at neutral pH.[11]
2-(Aminomethyl)benzimidazolesEffective with challenging aryl ketone substratesEffective at neutral pH.[11]

Table 2: Effect of pH and Catalyst on Reaction Rate

pHCatalystRelative Rate EnhancementReference(s)
4-5NoneOptimal for uncatalyzed reactions[1][12]
7.0NoneVery slow[1]
7.0Aniline (100 mM)Up to 40-fold[10]
7.0p-Phenylenediamine (10 mM)~19-fold faster than aniline[11]

Experimental Protocols

General Protocol for Aniline-Catalyzed Oxime Ligation of a Peptide

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of Reagents:

    • Prepare a stock solution of your aminooxy-containing peptide in an appropriate buffer (e.g., 100 mM ammonium acetate, pH 4.5).

    • Prepare a stock solution of your aldehyde or ketone-containing molecule in a compatible solvent (e.g., DMSO or the reaction buffer).

    • Prepare a fresh stock solution of aniline catalyst (e.g., 1 M in DMSO or water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the aminooxy-peptide and the aldehyde/ketone substrate to their desired final concentrations. A typical starting point is a 1:1 to 1:5 molar ratio of peptide to carbonyl compound.

    • Add the aniline catalyst to a final concentration of 10-100 mM.

  • Reaction and Monitoring:

    • Incubate the reaction mixture at room temperature or 37°C.

    • Monitor the reaction progress by a suitable analytical method, such as HPLC or LC-MS, at various time points (e.g., 1, 4, 12, and 24 hours).

  • Quenching and Purification:

    • Once the reaction has reached completion, the product can be purified by standard methods, such as reverse-phase HPLC.

Protocol for m-Phenylenediamine (mPDA) Catalyzed Oxime Ligation of a Ketone-Functionalized Protein

This protocol is adapted for less reactive ketone substrates and utilizes the more efficient mPDA catalyst.

  • Preparation of Reagents:

    • Prepare a stock solution of the ketone-functionalized protein (e.g., 50-100 µM) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).[2]

    • Prepare a stock solution of the aminooxy-containing reagent. A 3-fold molar excess relative to the protein is a good starting point.[2]

    • Prepare a 0.5 M stock solution of mPDA in 0.3 M phosphate buffer, pH 7.0.[2]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ketone-functionalized protein and the aminooxy reagent.

    • Initiate the ligation by adding the mPDA stock solution to a final concentration of 25-100 mM.[2]

  • Reaction and Monitoring:

    • Incubate the reaction at room temperature.

    • Monitor the formation of the oxime-linked product by SDS-PAGE, LC-MS, or other relevant analytical techniques.

  • Purification:

    • Purify the conjugated protein using methods appropriate for your specific protein, such as size-exclusion chromatography or affinity chromatography.

Visualizations

Troubleshooting_Oxime_Ligation start Low Yield in Oxime Ligation check_pH Is the pH optimal? start->check_pH check_catalyst Are you using an effective catalyst? check_pH->check_catalyst Yes optimize_pH Adjust pH: - 4-5 for uncatalyzed - ~7 for catalyzed check_pH->optimize_pH No check_concentration Are reactant concentrations sufficient? check_catalyst->check_concentration Yes add_catalyst Add or switch catalyst: - Aniline - mPDA (recommended for ketones) - pPDA check_catalyst->add_catalyst No check_reactants Are your reactants stable and pure? check_concentration->check_reactants Yes increase_conc Increase reactant and/or catalyst concentration check_concentration->increase_conc No check_sterics Is steric hindrance an issue (ketone vs. aldehyde)? check_reactants->check_sterics Yes purify_reactants Use fresh, pure reactants. Avoid acetone contamination. check_reactants->purify_reactants No optimize_conditions For ketones, use: - More efficient catalyst (mPDA) - Higher concentrations/temperature - Consider organic co-solvents check_sterics->optimize_conditions Yes (Ketone) success Improved Yield check_sterics->success No (Aldehyde) optimize_pH->check_catalyst add_catalyst->check_concentration increase_conc->check_reactants purify_reactants->check_sterics optimize_conditions->success

Caption: Troubleshooting workflow for improving low yield in oxime ligation reactions.

Factors_Affecting_Oxime_Ligation cluster_reaction Oxime Ligation Reaction cluster_factors Influencing Factors Aminooxy\nCompound Aminooxy Compound Oxime Product Oxime Product Aminooxy\nCompound->Oxime Product Carbonyl\n(Aldehyde/Ketone) Carbonyl (Aldehyde/Ketone) Carbonyl\n(Aldehyde/Ketone)->Oxime Product pH pH pH->Oxime Product rate Catalyst Catalyst Catalyst->Oxime Product rate Concentration Concentration Concentration->Oxime Product rate Temperature Temperature Temperature->Oxime Product rate Solvent Solvent Solvent->Oxime Product rate Sterics Sterics Sterics->Oxime Product reactivity

Caption: Key factors influencing the rate and yield of oxime ligation reactions.

References

troubleshooting solubility issues with Boc-Aminooxy-PEG1-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-Aminooxy-PEG1-C2-NH2.

Troubleshooting Guide: Solubility Issues

Researchers may encounter challenges with the solubility of this compound during their experiments. This guide provides a systematic approach to addressing these issues.

Initial Assessment

Before attempting to dissolve the compound, it's crucial to visually inspect it. The presence of particulates or turbidity can indicate incomplete dissolution. If you observe any of these, proceed with the following troubleshooting steps.

Step 1: Solvent Selection

The choice of solvent is critical for achieving complete dissolution. While specific quantitative data for this compound is limited, information on similar PEGylated molecules suggests the following:

  • Recommended Primary Solvents: Start with common organic solvents known to dissolve PEGylated compounds and Boc-protected amines. These include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM).[1] For a similar compound, Boc-Aminooxy-PEG4-NH2, solubility in DMSO is reported to be high (≥ 100 mg/mL).[2][3]

  • Aqueous Solutions: Direct dissolution in aqueous buffers can be challenging. The polyethylene glycol (PEG) spacer is intended to enhance water solubility.[4] However, the Boc protecting group can impart hydrophobicity. For aqueous applications, it is often necessary to first dissolve the compound in a water-miscible organic solvent like DMSO and then dilute it with the desired aqueous buffer.

Step 2: Optimizing Dissolution Conditions

If the compound does not readily dissolve in the chosen solvent, the following techniques can be employed:

  • Sonication: Use a bath sonicator to provide mechanical agitation, which can help break up aggregates and enhance solvation.

  • Gentle Heating: Warming the solution gently (e.g., to 30-40°C) can increase the solubility of many compounds. However, be cautious with prolonged heating, as it may lead to degradation. For some PEGylated compounds, heating can aid dissolution.[2]

  • Vortexing: Vigorous mixing using a vortex mixer can also facilitate the dissolution process.

Step 3: Utilizing Co-solvents for Aqueous Preparations

For experiments requiring an aqueous solution, a co-solvent system is often effective. A common strategy is to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous medium. To maintain solubility and prevent precipitation upon dilution, the final aqueous solution may require the inclusion of excipients.

Based on protocols for similar PEGylated linkers, the following co-solvent systems can be considered[2]:

ComponentExample Protocol 1Example Protocol 2
DMSO10%10%
PEG30040%-
Tween-805%-
Saline45%-
20% SBE-β-CD in Saline-90%

Note: These protocols were developed for a PEG4 analog and should be adapted and optimized for this compound.[2] Always perform a small-scale test to ensure compatibility and solubility before preparing a large batch.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

G Troubleshooting Solubility Issues start Start: Dissolve this compound choose_solvent Select appropriate solvent (e.g., DMSO, DMF) start->choose_solvent check_dissolution Visually inspect for complete dissolution soluble Solution is clear. Proceed with experiment. check_dissolution->soluble Yes not_soluble Precipitate or cloudiness observed check_dissolution->not_soluble No optimize Apply gentle heating, sonication, or vortexing not_soluble->optimize choose_solvent->check_dissolution check_again Re-evaluate dissolution optimize->check_again check_again->soluble Yes still_not_soluble Still not fully dissolved check_again->still_not_soluble No cosolvent For aqueous use, try a co-solvent system (e.g., DMSO/PEG300/Tween-80) still_not_soluble->cosolvent final_check Assess final solution clarity cosolvent->final_check success Proceed with experiment final_check->success Clear fail Contact technical support for further assistance final_check->fail Precipitate

Caption: A step-by-step workflow for addressing solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

Q2: In which solvents is this compound expected to be soluble?

Based on the properties of similar short-chain PEG linkers and Boc-protected amines, good solubility is expected in polar aprotic solvents such as DMSO and DMF.[1] It may also be soluble in chlorinated solvents like dichloromethane. The PEG chain contributes to its solubility in a range of organic solvents.[5]

Q3: How can I prepare an aqueous solution of this compound?

Direct dissolution in water is likely to be difficult. The recommended method is to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO. This stock solution can then be slowly added to the aqueous buffer with vigorous stirring. To avoid precipitation, the final concentration of the organic solvent should be kept as low as possible, and the use of co-solvents and surfactants like PEG300 and Tween-80 may be necessary.[2]

Q4: Can I heat the compound to aid dissolution?

Gentle heating can be an effective method to increase solubility. However, it is important to avoid excessive or prolonged heating, which could lead to the degradation of the compound. A water bath set to a moderate temperature is a suitable method for controlled heating.

Q5: What should I do if the compound precipitates out of my aqueous solution over time?

Precipitation after initial dissolution can be due to several factors, including a high final concentration, insufficient co-solvent, or changes in temperature or pH. If precipitation occurs, you can try to redissolve the compound by gentle warming and sonication. For future experiments, consider lowering the final concentration, increasing the percentage of co-solvent, or preparing the solution fresh before each use.

Experimental Protocol: Preparation of a Stock Solution

This protocol provides a general method for preparing a stock solution of this compound.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator bath

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).

  • Cap the tube tightly and vortex vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • If particles are present, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear. Gentle warming in a water bath can also be applied if necessary.

  • Once fully dissolved, the stock solution can be used immediately or aliquoted and stored at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Chemical Reaction Pathway

The Boc-protected aminooxy group of this linker is designed for subsequent conjugation reactions, typically with molecules containing an aldehyde or ketone to form an oxime bond. This reaction is a key step in the synthesis of more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs).

G Oxime Bond Formation Boc_Linker Boc-NH-O-PEG1-C2-NH2 This compound Deprotection Acidic Deprotection (e.g., TFA) Boc_Linker->Deprotection Aminooxy_Linker H2N-O-PEG1-C2-NH2 Aminooxy-PEG1-C2-NH2 Deprotection->Aminooxy_Linker Oxime_Product R-CH=N-O-PEG1-C2-NH2 Oxime Conjugate Aminooxy_Linker->Oxime_Product Aldehyde R-CHO Aldehyde-containing Molecule Aldehyde->Oxime_Product

Caption: Reaction scheme for the deprotection and conjugation of the linker.

References

Technical Support Center: Optimizing pH for Oxime Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with catalyzed and uncatalyzed oxime ligations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the generally accepted optimal pH for uncatalyzed oxime reactions?

For uncatalyzed oxime formation, the reaction rate is highly dependent on the pH of the solution. The reaction proceeds through a pH-dependent mechanism involving the nucleophilic attack of an alkoxyamine on a carbonyl group. The optimal pH is typically a compromise between the concentration of the reactive, neutral form of the hydroxylamine and the need for acid catalysis of the dehydration of the hemiaminal intermediate. This balance is generally struck in a weakly acidic environment, with most uncatalyzed reactions showing a rate maximum between pH 4 and 5 .

Q2: My uncatalyzed reaction is very slow at pH 4.5. What could be the issue?

If your reaction is proceeding slowly despite being at the theoretically optimal pH, consider the following:

  • Substrate Solubility: One or both of your reactants (the carbonyl or the hydroxylamine-containing molecule) may have poor solubility in the reaction buffer, limiting the effective concentration.

  • Steric Hindrance: Bulky groups near the reactive carbonyl or alkoxyamine can significantly slow down the reaction rate.

  • Electronic Effects: Electron-withdrawing groups near the carbonyl carbon can increase its electrophilicity and accelerate the reaction, while electron-donating groups can have the opposite effect.

  • Buffer Effects: The type of buffer used can sometimes influence the reaction rate. It's advisable to screen different buffer systems (e.g., acetate, phosphate) if you suspect this might be an issue.

Q3: How do catalysts, like aniline, affect the optimal pH for oxime ligation?

Catalysts such as aniline and its derivatives significantly accelerate the reaction and shift the optimal pH. Aniline acts as a nucleophilic catalyst, forming a more reactive iminium ion intermediate with the carbonyl compound. This mechanism is most efficient at a slightly higher pH than the uncatalyzed reaction. For aniline-catalyzed reactions, the optimal pH is typically found to be between pH 5.5 and 6.5 . This shift is because the catalysis is most effective when the aniline catalyst is in its neutral, nucleophilic form.

Q4: I'm not seeing a significant rate increase with my aniline catalyst. What's wrong?

Several factors could be limiting the effectiveness of your catalyst:

  • Incorrect pH: Operating outside the optimal pH range (5.5-6.5) for aniline catalysis will reduce its efficacy. Ensure your buffer is correctly prepared and stable.

  • Catalyst Concentration: While it's a catalyst, a certain concentration is required for a noticeable effect. Typical concentrations range from 10 to 100 mM. You may need to optimize the catalyst concentration for your specific system.

  • Catalyst Degradation: Ensure the aniline or aniline derivative you are using is pure and has not degraded over time.

  • Substrate Inhibition: In some rare cases, the substrate itself might interact with the catalyst in a non-productive way.

Quantitative Data Summary

The tables below summarize the key differences in reaction parameters between uncatalyzed and aniline-catalyzed oxime ligations.

Table 1: Optimal pH for Oxime Ligation

Reaction TypeTypical Optimal pH RangeKey Consideration
Uncatalyzed4.0 - 5.0Balances hydroxylamine nucleophilicity and acid-catalyzed dehydration.
Aniline-Catalyzed5.5 - 6.5Maximizes the concentration of the neutral, nucleophilic aniline catalyst.

Table 2: Second-Order Rate Constants

Reaction ConditionExample ReactantsRate Constant (M⁻¹s⁻¹)
Uncatalyzed (pH 4.5)Aldehyde + Alkoxyamine~1
100 mM Aniline (pH 6.0)Aldehyde + Alkoxyamine10 - 200+

Note: Rate constants are highly substrate-dependent and the values above are for illustrative purposes.

Visualizing the Reaction and Workflow

The following diagrams illustrate the chemical logic and a typical experimental workflow for optimizing reaction pH.

cluster_uncatalyzed Uncatalyzed Mechanism (pH ~4.5) cluster_catalyzed Aniline-Catalyzed Mechanism (pH ~6.0) R1_CO_R2 R1-(C=O)-R2 Hemiaminal Hemiaminal Intermediate R1_CO_R2->Hemiaminal + H2N-OR3 H2NOR3 H2N-OR3 Hemiaminal->R1_CO_R2 - H2N-OR3 Oxime R1-(C=N-OR3)-R2 Hemiaminal->Oxime + H+ (catalysis) - H2O H_plus_cat H+ H2O H2O R1_CO_R2_cat R1-(C=O)-R2 Iminium Iminium Ion Intermediate R1_CO_R2_cat->Iminium + Aniline - H2O Aniline Aniline (Catalyst) Oxime_cat R1-(C=N-OR3)-R2 Iminium->Oxime_cat + H2N-OR3 - Aniline H2NOR3_cat H2N-OR3

Caption: Comparison of uncatalyzed and aniline-catalyzed oxime reaction pathways.

start Start: Define Substrates (Carbonyl & Alkoxyamine) prep_buffers Prepare Buffers (e.g., pH 3.5 to 7.5 in 0.5 unit increments) start->prep_buffers prep_reactants Prepare Stock Solutions of Reactants and Catalyst start->prep_reactants setup_rxns Set up Parallel Reactions in a 96-well plate or vials prep_buffers->setup_rxns prep_reactants->setup_rxns incubation Incubate at Controlled Temperature setup_rxns->incubation monitoring Monitor Reaction Progress (e.g., LC-MS, HPLC, NMR) at time points incubation->monitoring analysis Analyze Data: Calculate initial rates vs. pH monitoring->analysis determine_optimum Determine Optimal pH analysis->determine_optimum

Caption: Experimental workflow for determining the optimal pH of an oxime reaction.

Experimental Protocols

Protocol: pH Optimization for a Model Oxime Ligation

This protocol provides a general framework for determining the optimal pH for a given oxime ligation, with and without a catalyst.

1. Materials and Reagents:

  • Carbonyl-containing substrate (e.g., an aldehyde or ketone)

  • Alkoxyamine-containing substrate

  • Aniline (or other catalyst)

  • Buffers: 0.5 M Sodium Acetate (for pH 3.5-5.5), 0.5 M Sodium Phosphate (for pH 6.0-7.5)

  • Organic solvent (e.g., DMSO or DMF) for preparing stock solutions

  • Reaction vessels (e.g., 1.5 mL microcentrifuge tubes or a 96-well plate)

  • Analytical instrument (e.g., HPLC-MS or UPLC-MS)

2. Preparation of Solutions:

  • Substrate Stocks: Prepare 100 mM stock solutions of your carbonyl and alkoxyamine substrates in DMSO.

  • Catalyst Stock: Prepare a 1 M stock solution of aniline in DMSO.

  • Reaction Buffers: Prepare a series of buffers spanning the desired pH range (e.g., from pH 3.5 to 7.5 in 0.5 pH unit increments) with a final concentration of 100 mM.

3. Reaction Setup (Example for a single pH point):

  • To a microcentrifuge tube, add the following in order:

    • 400 µL of the desired pH buffer.

    • 50 µL of

stability of Boc-Aminooxy-PEG1-C2-NH2 in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Boc-Aminooxy-PEG1-C2-NH2 in various solvents. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term storage, the solid compound should be stored at -20°C. Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to six months or -20°C for up to one month.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into single-use vials.

Q2: In which common laboratory solvents can I dissolve this compound?

A2: this compound is a PEG-based linker, and its PEG component enhances solubility in aqueous media and many organic solvents.[3][4] For a similar compound, Boc-Aminooxy-PEG4-NH2, solubility has been confirmed in DMSO (≥ 100 mg/mL).[1] It is also expected to be soluble in other common solvents like DMF, and alcohols (methanol, ethanol). For in vivo applications, co-solvent systems such as DMSO/PEG300/Tween-80/saline are often used.[1]

Q3: How stable is the Boc protecting group in different solvents?

A3: The tert-butyloxycarbonyl (Boc) protecting group is generally stable under basic and nucleophilic conditions. However, it is highly sensitive to acidic conditions and will be cleaved. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly remove the Boc group.[5] Care should be taken with solvents that may be acidic or become acidic over time. Additionally, prolonged heating can lead to thermal deprotection of the Boc group.[6]

Q4: Is the aminooxy group stable during routine experimental procedures?

Q5: How can I assess the stability of my this compound solution?

A5: The stability of your solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[6][7][8][9][10][11] These methods can help you detect degradation products, such as the de-protected amine or fragments of the PEG linker. Detailed protocols are provided in the "Experimental Protocols" section below.

Troubleshooting Guide

This guide will help you troubleshoot common issues related to the stability of this compound.

Diagram: Troubleshooting Workflow

troubleshooting_workflow Troubleshooting Workflow for this compound Stability Issues start Problem Encountered (e.g., unexpected reaction outcome) check_storage Verify Storage Conditions (-20°C solid, -80°C solution?) start->check_storage check_solvent Examine Solvent Quality (Anhydrous? Free of acid?) check_storage->check_solvent unexpected_deprotection Suspect Boc Deprotection? check_solvent->unexpected_deprotection linker_degradation Suspect Linker Degradation? unexpected_deprotection->linker_degradation No run_nmr Run 1H NMR Analysis unexpected_deprotection->run_nmr Yes run_hplc_ms Run HPLC-MS Analysis linker_degradation->run_hplc_ms Yes confirm_deprotection Boc Signal Absent? Amine protons visible? run_nmr->confirm_deprotection confirm_degradation Multiple Peaks in HPLC? Mass Fragments in MS? run_hplc_ms->confirm_degradation acid_contamination Identify Source of Acidity (e.g., solvent, reagent) confirm_deprotection->acid_contamination Yes solution_ok Compound is Stable. Re-evaluate reaction conditions. confirm_deprotection->solution_ok No oxidative_stress Consider Oxidative Degradation confirm_degradation->oxidative_stress Yes confirm_degradation->solution_ok No thermal_stress Review Experimental Temperature acid_contamination->thermal_stress remediate_acid Use Fresh, Anhydrous, Neutral Solvents. Store properly. acid_contamination->remediate_acid remediate_temp Avoid Prolonged Heating thermal_stress->remediate_temp remediate_oxidation Degas Solvents. Work under inert atmosphere. oxidative_stress->remediate_oxidation

Caption: Troubleshooting workflow for stability issues.

Issue Potential Cause Recommended Action
Loss of Boc protecting group (unexpected deprotection) Acidic contamination of solvents or reagents.Use fresh, anhydrous, and neutral solvents. Ensure all reagents are free of acidic impurities.
Exposure to high temperatures.Avoid prolonged heating of the compound in solution. If heating is necessary, perform a time-course study to assess stability at the desired temperature.[6]
Degradation of the PEG linker Oxidative degradation.Degas solvents prior to use and consider working under an inert atmosphere (e.g., nitrogen or argon) if the compound is handled in solution for extended periods at room temperature or elevated temperatures.
Hydrolysis under strongly acidic or basic conditions.Maintain a pH range between 4 and 9 for aqueous solutions.
Low reactivity of the aminooxy group Degradation of the aminooxy functionality.Avoid using strong oxidizing or reducing agents in the reaction mixture.
Incorrect pH for oxime ligation.Ensure the pH of the reaction mixture is within the optimal range for oxime formation (typically pH 4-6).
Inconsistent experimental results Instability of the compound in the chosen solvent.Prepare solutions fresh before each experiment. If a stock solution must be used, perform a stability check using HPLC or LC-MS to ensure the compound's integrity.
Improper storage.Ensure the solid compound and its solutions are stored at the recommended temperatures and protected from light and moisture.[2]

Experimental Protocols

Protocol 1: Stability Assessment by HPLC

This protocol outlines a general method for assessing the stability of this compound in a specific solvent over time.

Diagram: HPLC Stability Testing Workflow

hplc_workflow HPLC Stability Testing Workflow prep_solution Prepare Solution (e.g., 1 mg/mL in test solvent) aliquot Aliquot into Vials prep_solution->aliquot time_zero Inject T=0 Sample into HPLC aliquot->time_zero incubate Incubate Vials at Test Condition (e.g., RT, 37°C) aliquot->incubate analyze Analyze Chromatograms time_zero->analyze time_points Inject Samples at Time Points (e.g., 1, 4, 8, 24h) incubate->time_points time_points->analyze compare Compare Peak Area of Parent Compound and Look for New Peaks analyze->compare conclusion Determine % Degradation Over Time compare->conclusion

Caption: Workflow for HPLC stability assessment.

Methodology:

  • Solution Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the solution into an HPLC system.

  • Incubation: Store the remaining solution under the desired test conditions (e.g., room temperature, 37°C, protected from light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), inject an aliquot of the solution into the HPLC system.

  • Data Analysis:

    • Monitor the peak area of the parent compound at each time point. A decrease in the peak area indicates degradation.

    • Observe the appearance of new peaks, which correspond to degradation products.

    • Calculate the percentage of the compound remaining at each time point relative to T=0.

Suggested HPLC Conditions:

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute the compound and any potential degradation products. A typical gradient could be 5-95% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 210-220 nm (for the amide bond) and/or Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for better detection of PEG compounds.[7][]
Column Temperature 30°C
Protocol 2: Monitoring Boc Deprotection by ¹H NMR

This protocol is useful for specifically checking the integrity of the Boc protecting group.

Methodology:

  • Sample Preparation: Dissolve a sample of this compound that you suspect may have degraded in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquire ¹H NMR Spectrum: Obtain a standard proton NMR spectrum.

  • Data Analysis:

    • Look for the characteristic singlet peak of the nine equivalent protons of the tert-butyl group of the Boc moiety, which typically appears around 1.4 ppm.[9]

    • The disappearance or significant reduction of this peak's integration value relative to other protons in the molecule indicates deprotection.

    • The appearance of new signals in the amine region can also be indicative of Boc group removal.

Protocol 3: Identification of Degradation Products by LC-MS

This protocol is used to identify the mass of the parent compound and any potential degradation products.

Methodology:

  • Sample Analysis: Use the same HPLC method as described in Protocol 1, but with a mass spectrometer as the detector.

  • Data Analysis:

    • Confirm the mass of the parent compound in the T=0 sample. The expected [M+H]⁺ for this compound (C₉H₂₀N₂O₄) is approximately 221.15.

    • Analyze the mass spectra of any new peaks that appear in the chromatograms of the incubated samples.

    • A common degradation product would be the de-protected amine, which would have an expected [M+H]⁺ of approximately 121.10. Other masses could indicate fragmentation of the PEG linker.[13][14]

By utilizing these FAQs, troubleshooting guides, and experimental protocols, researchers can better understand and manage the stability of this compound in their experiments, leading to more reliable and reproducible results.

References

Technical Support Center: Conjugation to Sterically Hindered Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with conjugating molecules to sterically hindered ketones.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing low or no conjugation yield?

Answer: Low or no yield in conjugation reactions with sterically hindered ketones is a common issue that can stem from several factors.[1]

  • Steric Hindrance: The bulky groups surrounding the ketone's carbonyl carbon can physically block the approach of the nucleophile (e.g., an aminooxy or hydrazide group).[2][3] This is often the primary reason for slow or incomplete reactions.[2]

  • Suboptimal pH: The reaction rate is highly dependent on the pH of the solution. For oxime and hydrazone ligations, a slightly acidic environment (pH 4-5) is generally optimal for uncatalyzed reactions, as it facilitates the dehydration of the tetrahedral intermediate, which is the rate-determining step.[4] At neutral pH, this step is significantly slower.[5]

  • Low Reactant Concentration: The kinetics of the conjugation reaction are concentration-dependent. If the reactants are too dilute, the reaction rate will be slow, leading to incomplete conversion.

  • Inadequate Catalyst: For reactions at or near neutral pH, a nucleophilic catalyst is often necessary to achieve a reasonable reaction rate, especially with less reactive ketones.[6] Aniline and its derivatives are commonly used for this purpose.[6]

  • Reactant Instability: The aminooxy group in the conjugating partner can be unstable and may degrade over time. It is also highly reactive and can be quenched by trace impurities like acetone in solvents.[7]

Solutions:

  • Optimize Reaction Conditions: Increase the reaction time and/or temperature to overcome the higher activation energy associated with sterically hindered ketones. However, be mindful of the stability of your biomolecules at elevated temperatures.

  • Adjust pH: If your molecules are stable in acidic conditions, performing the reaction at a pH of 4.5 can significantly increase the reaction rate.[5]

  • Increase Reactant Concentration: If possible, increase the concentration of one or both reactants to favor product formation.

  • Utilize a Catalyst: For reactions at neutral pH, the addition of a catalyst like aniline or a more efficient one such as m-phenylenediamine (mPDA) can significantly accelerate the reaction rate.[6][8]

  • Ensure Reagent Quality: Use fresh, high-purity reagents and high-grade solvents to avoid side reactions and degradation of starting materials.[7]

Question: I am observing significant side product formation. What could be the cause and how can I minimize it?

Answer: Side product formation can compete with the desired conjugation reaction, leading to a complex product mixture and reduced yield.

  • Reaction with Other Functional Groups: If your biomolecule has other reactive functional groups, such as primary amines on lysine residues, the conjugating partner might react with them non-specifically.[9]

  • Azine Formation with Hydrazones: Hydrazones can sometimes react with each other to form azines, especially at higher concentrations.[10]

  • Instability of the Conjugating Partner: The reagent used for conjugation might undergo degradation or side reactions under the experimental conditions.

Solutions:

  • Site-Specific Mutagenesis: If you are working with proteins, consider introducing a unique reactive handle, such as an unnatural amino acid with a ketone group, to ensure site-specific conjugation.[1]

  • Optimize Stoichiometry: Carefully control the molar ratio of the reactants to minimize side reactions. Using a slight excess of one reagent might be necessary to drive the reaction to completion, but a large excess can lead to more side products.

  • Purification of Reagents: Ensure that your starting materials are pure and free from contaminants that could lead to unwanted reactions.

Question: My conjugate appears to be unstable. What could be the reason and how can I improve its stability?

Answer: The stability of the resulting conjugate is crucial for its intended application.

  • Hydrolysis of the Linkage: Oxime and hydrazone linkages can be susceptible to hydrolysis, especially under acidic conditions. Hydrazones are generally less stable than oximes.[5][11]

  • Reversibility of the Reaction: The formation of hydrazones and oximes is a reversible reaction. If the conjugate is stored at a very low concentration, it might dissociate back to the starting materials.[12]

Solutions:

  • Choice of Linkage: For applications requiring high stability, an oxime linkage is generally preferred over a hydrazone linkage due to its greater hydrolytic stability.[5][11]

  • Reduction of the C=N Bond: The stability of the conjugate can be enhanced by reducing the C=N double bond of the oxime or hydrazone to form a more stable single bond. This can be achieved using reducing agents like sodium cyanoborohydride.[5]

  • Storage Conditions: Store the purified conjugate at an appropriate pH and concentration to minimize dissociation.

Frequently Asked Questions (FAQs)

Q1: What is the difference between oxime and hydrazone ligation for conjugating to ketones?

A1: Both oxime and hydrazone ligations involve the reaction of a carbonyl group (in this case, a ketone) with a nucleophile to form a C=N bond. The key difference lies in the nucleophile used and the stability of the resulting bond.[9]

  • Oxime Ligation: Utilizes an aminooxy group (-ONH2) and forms a highly stable oxime bond.[9]

  • Hydrazone Ligation: Employs a hydrazide group (-NHNH2) and forms a hydrazone bond, which is generally less stable than an oxime bond and can be reversible under acidic conditions.[9]

Q2: How does pH affect the conjugation reaction with ketones?

A2: The pH of the reaction medium plays a critical role in the kinetics of oxime and hydrazone formation. The reaction proceeds through a two-step mechanism: nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by dehydration to form the C=N bond. The dehydration step is acid-catalyzed and is typically the rate-limiting step at neutral pH. Therefore, a slightly acidic pH (around 4-5) is often optimal for uncatalyzed reactions.[5] However, many biomolecules are not stable at acidic pH. In such cases, the reaction can be performed at a neutral pH with the aid of a nucleophilic catalyst.[6]

Q3: What is the role of a catalyst in these reactions, and which one should I choose?

A3: Catalysts are often used to accelerate the rate of oxime and hydrazone formation, especially at neutral pH where the uncatalyzed reaction is slow. Aniline and its derivatives are common nucleophilic catalysts that facilitate the dehydration step.[6] For sterically hindered ketones, a more efficient catalyst like m-phenylenediamine (mPDA) may be required to achieve a reasonable reaction rate.[8] The choice of catalyst depends on the specific substrates, the desired reaction pH, and the required reaction time.

Q4: How can I overcome the challenges posed by steric hindrance?

A4: Overcoming steric hindrance is key to successfully conjugating to bulky ketones. Several strategies can be employed:

  • Prolonged Reaction Time and Increased Temperature: Allowing the reaction to proceed for a longer duration or at a higher temperature can provide the necessary energy to overcome the activation barrier.

  • Use of a More Reactive Conjugating Partner: Aldehydes are generally more reactive than ketones due to less steric hindrance. If possible, using an aldehyde-containing molecule for conjugation would be more efficient.[3][12]

  • Employing a Highly Efficient Catalyst: As mentioned, catalysts like mPDA can significantly enhance the reaction rate with sterically hindered ketones.[8]

  • Solvent Optimization: The choice of solvent can influence the reaction rate. While aqueous buffers are common for bioconjugation, the addition of organic co-solvents can sometimes improve solubility and reaction kinetics.[11]

Q5: How stable is the resulting conjugate, and what factors influence its stability?

A5: The stability of the conjugate depends primarily on the type of linkage and the pH of the environment.

  • Oxime bonds are generally very stable under physiological conditions.[11]

  • Hydrazone bonds are also relatively stable but can be reversible under acidic conditions, which can be an advantage for applications requiring controlled release.[9] The equilibrium constant (Keq) of the reaction also plays a role; a higher Keq indicates a more stable product. Oxime formations typically have a higher Keq than hydrazone formations.[12]

Data Presentation: Impact of Steric Hindrance on Conjugation

The following table summarizes the relative reactivity and typical yields for conjugation reactions involving different carbonyl compounds, highlighting the challenges posed by steric hindrance.

Carbonyl SubstrateRelative ReactivityTypical Yield (Optimized Conditions)Key Challenges
Unhindered AldehydeHigh> 90%Fast reaction kinetics may require careful control to avoid side reactions.
Hindered AldehydeModerate70-90%Steric bulk can slow down the reaction rate compared to unhindered aldehydes.
Unhindered KetoneModerate to Low60-80%Generally less reactive than aldehydes; may require a catalyst for efficient conjugation at neutral pH.[3][12]
Sterically Hindered Ketone Very Low Variable (can be < 50%) Significant steric hindrance severely impedes nucleophilic attack, requiring harsh conditions, prolonged reaction times, or highly efficient catalysts.[2][6]

Experimental Protocols

Protocol 1: Aniline-Catalyzed Oxime Ligation of a Sterically Hindered Ketone

This protocol provides a general guideline for the conjugation of an aminooxy-functionalized molecule to a sterically hindered ketone on a biomolecule at a neutral pH.

Materials:

  • Ketone-functionalized biomolecule

  • Aminooxy-functionalized molecule

  • Phosphate buffer (100 mM, pH 7.0)

  • Aniline stock solution (1 M in DMSO)

  • DMSO (optional, as a co-solvent)

  • Reaction vessel (e.g., microcentrifuge tube)

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve the ketone-functionalized biomolecule in the phosphate buffer to a final concentration of 1-10 µM.

    • Dissolve the aminooxy-functionalized molecule in DMSO or the phosphate buffer to a stock concentration of 10-100 mM.

  • Reaction Setup:

    • In the reaction vessel, combine the solution of the ketone-functionalized biomolecule with the aminooxy-functionalized molecule. A 10- to 100-fold molar excess of the aminooxy compound is often used to drive the reaction.

    • If the aminooxy compound was dissolved in DMSO, ensure the final concentration of DMSO in the reaction mixture is low (typically <10%) to avoid denaturation of the biomolecule.

  • Initiate Catalysis:

    • Add the aniline stock solution to the reaction mixture to a final concentration of 100 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 12-48 hours. The optimal time will depend on the reactivity of the specific ketone.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by techniques such as HPLC, mass spectrometry, or SDS-PAGE (if conjugating to a protein).

  • Purification:

    • Once the reaction is complete, purify the conjugate from unreacted starting materials and catalyst using an appropriate method, such as size-exclusion chromatography, dialysis, or affinity chromatography.

Protocol 2: Hydrazone Formation with a Sterically Hindered Ketone

This protocol describes a typical procedure for forming a hydrazone linkage with a sterically hindered ketone, often performed under slightly acidic conditions to enhance the reaction rate.

Materials:

  • Ketone-functionalized molecule

  • Hydrazide-functionalized molecule

  • Acetate buffer (100 mM, pH 4.5)

  • Organic co-solvent (e.g., ethanol or acetonitrile, if needed for solubility)

  • Reaction vessel

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve the ketone-functionalized molecule in the acetate buffer. If solubility is an issue, a mixture of the buffer and an organic co-solvent can be used.[10] The final concentration will depend on the specific reactants.

    • Dissolve the hydrazide-functionalized molecule in the same buffer system.

  • Reaction Setup:

    • Combine the solutions of the ketone and hydrazide in the reaction vessel. An excess of the hydrazide (2-10 fold) is often used.

  • Incubation:

    • Incubate the reaction at room temperature or with gentle heating (e.g., 40-50°C) for 4-24 hours.[10]

  • Monitoring and Purification:

    • Monitor the reaction progress using suitable analytical techniques (e.g., TLC, HPLC, NMR).

    • Upon completion, purify the hydrazone conjugate using standard chromatographic methods.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Analysis & Purification prep_ketone Prepare Sterically Hindered Ketone mix Mix Reactants (Control Stoichiometry) prep_ketone->mix prep_nucleophile Prepare Aminooxy/ Hydrazide Partner prep_nucleophile->mix add_catalyst Add Catalyst (e.g., Aniline, mPDA) mix->add_catalyst optimize Optimize Conditions (pH, Temp, Time) add_catalyst->optimize monitor Monitor Reaction (HPLC, MS, etc.) optimize->monitor purify Purify Conjugate monitor->purify characterize Characterize Product purify->characterize

Troubleshooting_Low_Yield start Low or No Conjugation Yield check_conditions Are Reaction Conditions Optimal? start->check_conditions check_reagents Are Reagents Stable & Pure? check_conditions->check_reagents Yes solution_conditions Optimize pH (4.5) Increase Temp/Time Increase Concentration check_conditions->solution_conditions No check_hindrance Is Steric Hindrance Severe? check_reagents->check_hindrance Yes solution_reagents Use Fresh Reagents Use High-Purity Solvents check_reagents->solution_reagents No solution_hindrance Use a More Efficient Catalyst (mPDA) Prolong Reaction Time Significantly check_hindrance->solution_hindrance Yes end Re-evaluate Experimental Design check_hindrance->end No

References

how to avoid reactant instability of aminooxy groups.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminooxy-containing compounds. Here, you will find detailed information and protocols to help you avoid reactant instability and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What causes the instability of aminooxy groups?

The primary cause of instability in aminooxy groups is their high nucleophilicity. This inherent reactivity makes them susceptible to several undesirable side reactions, including:

  • Over-acylation: In the presence of activating agents for carboxylic acids (e.g., in peptide synthesis), the aminooxy group can be acylated twice.

  • Reaction with Carbonyls: Aminooxy groups can react with trace amounts of aldehydes and ketones present in solvents (like acetone) or as impurities, leading to the premature formation of oximes.

  • Oxidation: Like other amines, the aminooxy group can be susceptible to oxidation, though this is less commonly reported as a major instability issue compared to its high nucleophilicity.

Q2: How can I protect the aminooxy group to prevent instability during synthesis?

Protecting the aminooxy group is a crucial strategy to prevent unwanted side reactions. The two most common protecting groups are the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. These groups temporarily block the reactivity of the aminooxy group, allowing for controlled deprotection under specific conditions when the aminooxy functionality is needed for a subsequent reaction, such as oxime ligation.

Q3: Which protecting group, Boc or Fmoc, is better for my aminooxy compound?

The choice between Boc and Fmoc depends on the overall synthetic strategy and the other functional groups present in your molecule.

  • Boc Group: This group is stable under basic and nucleophilic conditions but is readily removed with

Technical Support Center: Efficient Oxime Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in efficient oxime bond formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to oxime ligation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of oxime bond formation?

A1: The formation of an oxime bond is a condensation reaction between a carbonyl compound (an aldehyde or a ketone) and a hydroxylamine derivative. The reaction typically proceeds in two main steps:

  • Nucleophilic Addition: The nitrogen atom of the hydroxylamine acts as a nucleophile and attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate called a hemiaminal.[1]

  • Dehydration: The hemiaminal intermediate then undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the oxime. This step is often the rate-determining step and can be catalyzed by an acid.[1]

The overall reaction is reversible, and the formation of the oxime is favored under mildly acidic conditions (typically pH 4-5) which facilitate the dehydration step.[1][2]

Q2: Why is my oxime ligation reaction slow, and how can I increase the reaction rate?

A2: Slow reaction rates are a common issue in oxime ligation, particularly at neutral pH or when using less reactive ketones as substrates.[3][4] Several factors can contribute to this, and there are various strategies to accelerate the reaction:

  • pH Optimization: The reaction is fastest at a pH of approximately 4.5.[1] At this pH, there is a balance between the acid-catalyzed dehydration of the tetrahedral intermediate and the protonation of the hydroxylamine, which would render it non-nucleophilic.[1]

  • Use of a Catalyst: Nucleophilic catalysts can significantly increase the rate of oxime formation, especially at neutral pH.[1][2] Aniline and its derivatives are commonly used for this purpose.[2][3][4]

  • Increase Reactant Concentration: The reaction rate is dependent on the concentration of the reactants. Increasing the concentration of either the carbonyl compound or the hydroxylamine can lead to a faster reaction.

  • Temperature: Gently heating the reaction mixture can help overcome the activation energy barrier, but caution must be exercised to avoid degradation of reactants or products.[5]

Q3: What are the most effective catalysts for oxime ligation?

A3: Several nucleophilic catalysts have been shown to be effective in accelerating oxime bond formation. The choice of catalyst can depend on the specific substrates, reaction conditions, and desired reaction time. Aniline was one of the first and is a classic catalyst for this reaction.[1] However, more efficient catalysts have since been developed.

Here is a comparison of some common catalysts:

CatalystRelative Efficiency (Compared to Aniline)Typical ConcentrationKey Advantages
Aniline1x10-100 mMWell-established and effective at acidic pH.[1]
m-Phenylenediamine (mPDA)~2x (at equal concentration)Up to 750 mMHighly soluble, allowing for use at higher concentrations, leading to significantly faster reactions (up to 15-fold faster than aniline).[3][4]
p-Phenylenediamine (pPDA)~19x (at pH 7)2-10 mMHighly effective at neutral pH, even at low concentrations.[2]
2-AminophenolsUp to 7-fold greater rate enhancement than aniline-Effective at neutral pH.[6]
2-(Aminomethyl)benzimidazolesUp to 9-fold greater rate enhancement than aniline-Effective with challenging aryl ketone substrates.[6]
Arginine--Acts as a catalyst and helps prevent protein aggregation during ligation.[7]

Q4: Can I perform oxime ligation at neutral pH?

A4: Yes, oxime ligation can be performed at neutral pH (pH 7), which is often necessary for biological applications involving sensitive molecules like proteins.[1][2] However, the reaction is typically much slower at neutral pH compared to the optimal acidic pH.[1] To achieve efficient ligation at neutral pH, the use of a suitable catalyst is highly recommended. p-Phenylenediamine has been shown to be a particularly effective catalyst at pH 7.[2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Incorrect pH: The pH of the reaction mixture is outside the optimal range. 2. Low Reactant Concentration: Concentrations of the carbonyl compound or hydroxylamine are too low. 3. Inefficient Catalyst: The chosen catalyst is not effective under the reaction conditions. 4. Degradation of Reagents: Starting materials may have degraded over time.1. Adjust pH: Adjust the pH of the reaction buffer to be between 4 and 5 for optimal rates, or use a highly effective catalyst if neutral pH is required.[1][2] 2. Increase Concentration: If possible, increase the concentration of one or both reactants. 3. Change Catalyst: Switch to a more efficient catalyst, such as m-phenylenediamine or p-phenylenediamine.[2][3][4] 4. Use Fresh Reagents: Confirm the purity and integrity of your starting materials.
Slow Reaction Rate 1. Sub-optimal pH: Reaction is being performed at a non-ideal pH (e.g., neutral pH without a catalyst). 2. Use of a Ketone: Ketones are generally less reactive than aldehydes.[3][4] 3. Low Temperature: The reaction temperature is too low.1. Optimize pH or Add Catalyst: Adjust pH to ~4.5 or add a catalyst like p-phenylenediamine for neutral pH reactions.[1][2] 2. Use a More Potent Catalyst: For ketone substrates, a highly efficient catalyst like m-phenylenediamine is recommended.[3][4] 3. Increase Temperature: Gently warm the reaction mixture, monitoring for any signs of degradation.[5]
Formation of Side Products 1. pH is too Acidic: Strongly acidic conditions can lead to the hydrolysis of the formed oxime bond.[5] 2. Reaction with Buffer Components: Some buffer components may react with the starting materials.1. Control pH: Carefully maintain the pH within the optimal range.[5] 2. Choose an Inert Buffer: Use a buffer system that is known to be non-reactive with your substrates.
Difficulty in Product Purification 1. Presence of Unreacted Starting Materials: Incomplete reaction leads to a mixture of product and starting materials. 2. Catalyst Interference: The catalyst may be difficult to separate from the product.1. Drive Reaction to Completion: Use a more efficient catalyst or longer reaction times to ensure complete conversion. 2. Catalyst Removal: If using aniline or its derivatives, consider an aqueous wash with a dilute acid to remove the basic catalyst.[5]

Experimental Protocols

General Protocol for Catalyzed Oxime Bond Formation

This is a generalized protocol and may require optimization for specific substrates and applications.

  • Prepare the Reaction Buffer: Prepare a buffer at the desired pH. For many applications, a sodium acetate buffer (pH 4.5) or a phosphate buffer (pH 7.0) is suitable.

  • Dissolve Reactants: Dissolve the carbonyl-containing compound and the hydroxylamine derivative in the reaction buffer to their final desired concentrations.

  • Add the Catalyst: Add the chosen catalyst (e.g., aniline, m-phenylenediamine, or p-phenylenediamine) to the reaction mixture from a stock solution. The final concentration of the catalyst will need to be optimized, but a starting point of 10-100 mM for aniline or 2-10 mM for p-phenylenediamine at neutral pH is common.[1][2]

  • Incubate the Reaction: Allow the reaction to proceed at room temperature or a slightly elevated temperature. Monitor the progress of the reaction by a suitable analytical method, such as HPLC or LC-MS.

  • Quench the Reaction (Optional): If necessary, the reaction can be quenched by adding an excess of a simple aldehyde or ketone, such as acetone.

  • Purification: Purify the final oxime product using standard chromatographic techniques, such as reverse-phase HPLC.

Visualizations

Mechanism of Aniline-Catalyzed Oxime Formation

The following diagram illustrates the catalytic role of aniline in the formation of an oxime. Aniline first reacts with the carbonyl compound to form a more reactive protonated Schiff base (iminium ion). This intermediate is then readily attacked by the hydroxylamine in a transoximination reaction to yield the final oxime product and regenerate the aniline catalyst.[8]

Aniline_Catalyzed_Oxime_Formation cluster_regeneration Carbonyl R1(R2)C=O Protonated_Schiff_Base R1(R2)C=N+HPh Carbonyl->Protonated_Schiff_Base + Aniline, -H2O Aniline PhNH2 Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Schiff_Base->Tetrahedral_Intermediate + Hydroxylamine Hydroxylamine R3ONH2 Oxime R1(R2)C=NOR3 Tetrahedral_Intermediate->Oxime Regenerated_Aniline PhNH2 Tetrahedral_Intermediate->Regenerated_Aniline -H+ H2O H2O Proton H+ Catalyst_Selection_Workflow Start Define Reaction (Substrates, pH) Initial_Screening Initial Catalyst Screening (e.g., Aniline, mPDA, pPDA) Start->Initial_Screening Monitor_Progress Monitor Reaction Progress (HPLC, LC-MS) Initial_Screening->Monitor_Progress Acceptable_Rate Acceptable Rate? Monitor_Progress->Acceptable_Rate Optimize_Conditions Optimize Conditions (Concentration, Temp.) Acceptable_Rate->Optimize_Conditions No Final_Protocol Final Protocol Acceptable_Rate->Final_Protocol Yes Re_evaluate Re-evaluate Progress Optimize_Conditions->Re_evaluate Change_Catalyst Select Different Catalyst Optimize_Conditions->Change_Catalyst Re_evaluate->Acceptable_Rate Change_Catalyst->Initial_Screening

References

Technical Support Center: Post-Conjugation Cleanup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for post-conjugation purification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the removal of excess crosslinker after a conjugation reaction.

Comparison of Crosslinker Removal Methods

Choosing the appropriate method for removing excess crosslinker is critical for obtaining a pure conjugate and ensuring the success of downstream applications. The three most common methods are Dialysis, Size Exclusion Chromatography (SEC), and Tangential Flow Filtration (TFF). The following table summarizes the key quantitative parameters for each technique to facilitate your selection process.

ParameterDialysisSize Exclusion Chromatography (SEC)Tangential Flow Filtration (TFF)
Typical Protein Recovery >90%>95%[1]>95% (can reach up to 99%)[2]
Processing Time Slow (several hours to days)[3]Fast (minutes to hours)[4]Fast (minutes to hours)[5][6]
Sample Volume Range Wide (microliters to liters)Scalable (microliters to liters)Wide (10 mL to thousands of liters)[5]
Efficiency of Removal High (dependent on buffer changes)HighHigh
Process Complexity LowModerateHigh
Required Equipment Dialysis tubing/cassettes, beaker, stir plateChromatography system, SEC columnTFF system (pump, reservoir, membrane)
Key Advantage Simple, gentle, and low costHigh resolution and speedRapid, scalable, and combines concentration

Frequently Asked Questions (FAQs)

General Questions

Q1: Why is it important to remove excess crosslinker after conjugation?

Excess crosslinker can interfere with downstream applications by reacting with other molecules, causing aggregation, or altering the function of the conjugated protein.[2] Removal of unreacted crosslinkers is a critical step to ensure the purity and stability of the final conjugate.

Q2: Which method is best for my specific application?

The choice of method depends on several factors including your sample volume, the stability of your conjugate, the required purity, and the available equipment.

  • Dialysis is suitable for gentle, low-cost purification when processing time is not a major concern.[3]

  • Size Exclusion Chromatography (SEC) is ideal for high-resolution separation and when speed is important.[4]

  • Tangential Flow Filtration (TFF) is excellent for processing large sample volumes quickly and for applications that also require sample concentration.[5][6]

Dialysis

Q3: What Molecular Weight Cut-Off (MWCO) should I use for my dialysis membrane?

Select a membrane with an MWCO that is significantly smaller than the molecular weight of your protein conjugate to ensure its retention, while allowing the smaller, unreacted crosslinker molecules to diffuse out.[3] For example, when purifying an antibody (e.g., IgG, ~150 kDa), a 10-14 kDa MWCO membrane is commonly used.

Q4: How can I speed up the dialysis process?

To increase the rate of dialysis, you can:

  • Increase the volume of the dialysis buffer (dialysate). A buffer-to-sample volume ratio of at least 200:1 is recommended.[7][8]

  • Increase the frequency of buffer changes.[9]

  • Perform the dialysis at room temperature instead of 4°C, if your protein is stable at higher temperatures.[8][10]

  • Ensure gentle stirring of the buffer to maintain the concentration gradient.[3]

Size Exclusion Chromatography (SEC)

Q5: What type of SEC resin should I choose?

The choice of resin depends on the molecular weight of your conjugate and the crosslinker. Select a resin with a fractionation range that allows for the separation of the large conjugate from the small, excess crosslinker.[1] For desalting applications to remove small molecules, resins like Sephadex G-25 are commonly used.[11]

Q6: What is a typical sample volume for SEC?

For optimal separation, the sample volume should generally be between 1% and 5% of the total column volume.[12] Overloading the column can lead to poor resolution.[12]

Tangential Flow Filtration (TFF)

Q7: What membrane pore size (MWCO) is appropriate for TFF?

Similar to dialysis, the membrane MWCO should be 3-6 times smaller than the molecular weight of the molecule you want to retain.[13] This ensures high retention of your conjugate while allowing the smaller crosslinker molecules to pass through into the permeate.

Q8: Can I concentrate my sample and remove the crosslinker at the same time with TFF?

Yes, one of the major advantages of TFF is the ability to simultaneously concentrate the sample and perform buffer exchange (diafiltration) to remove the excess crosslinker.[5][6]

Troubleshooting Guides

Dialysis
IssuePossible CauseRecommendation
Low Protein Recovery - Protein precipitation.- Ensure the dialysis buffer is compatible with your protein's stability (pH, ionic strength).- Perform dialysis at 4°C to enhance protein stability.[7]
- Protein adsorption to the membrane.- Use a high-quality, low-binding membrane.- For concentrated samples, the percentage of loss will be lower.[7]
Incomplete Removal of Crosslinker - Insufficient dialysis time or buffer volume.- Increase the duration of dialysis and the number of buffer changes.[9]- Use a significantly larger volume of dialysis buffer.[7]
- Equilibrium has been reached.- Change the dialysis buffer to re-establish the concentration gradient.[3]
Size Exclusion Chromatography (SEC)
IssuePossible CauseRecommendation
Poor Resolution (Peaks Overlapping) - Column overloading.- Reduce the sample volume or concentration.[14]
- Flow rate is too high.- Decrease the flow rate to improve separation.[15]
- Inappropriate column for the separation.- Ensure the resin's fractionation range is suitable for separating your conjugate from the crosslinker.[1]
Low Protein Recovery - Protein aggregation and precipitation on the column.- Centrifuge or filter the sample before loading to remove aggregates.[11]- Optimize the buffer to improve protein stability.[4]
- Non-specific binding to the column matrix.- Include a low concentration of salt (e.g., 150 mM NaCl) in the running buffer to minimize ionic interactions.[11]
Peak Tailing or Fronting - Sample is too viscous.- Dilute the sample.[15]
- Poorly packed column.- Check the column's performance with a standard and repack if necessary.[15]
Tangential Flow Filtration (TFF)
IssuePossible CauseRecommendation
Low Protein Recovery - Protein passing through the membrane.- Ensure the membrane MWCO is appropriate for your conjugate (3-6 times smaller).[13]
- Protein adsorption to the membrane or tubing.- Select a membrane material with low protein binding (e.g., regenerated cellulose).[2]- Flush the system with buffer after processing to recover any retained protein.
Slow Processing Time (Low Flux) - Membrane fouling.- Optimize operating parameters such as transmembrane pressure (TMP) and cross-flow rate to minimize fouling.[16]
- High protein concentration.- As concentration increases, flux will naturally decrease. Consider a larger membrane surface area for highly concentrated solutions.
Incomplete Crosslinker Removal - Insufficient diafiltration volumes.- Perform additional diafiltration volumes (buffer exchanges) to wash out the remaining crosslinker. A common target is 5-10 diafiltration volumes.[17]

Experimental Protocols & Workflows

Dialysis Workflow

Dialysis_Workflow cluster_prep Preparation cluster_dialysis Dialysis cluster_recovery Recovery prep_membrane 1. Prepare Dialysis Membrane (Pre-wet according to manufacturer's instructions) prep_sample 2. Load Sample into Tubing/Cassette prep_membrane->prep_sample prep_buffer 3. Prepare Dialysis Buffer (>200x sample volume) prep_sample->prep_buffer dialyze1 4. Dialyze for 2-4 hours (with gentle stirring) prep_buffer->dialyze1 change_buffer1 5. Change Buffer dialyze1->change_buffer1 dialyze2 6. Dialyze for another 2-4 hours change_buffer1->dialyze2 change_buffer2 7. Change Buffer dialyze2->change_buffer2 dialyze_overnight 8. Dialyze Overnight at 4°C change_buffer2->dialyze_overnight recover_sample 9. Recover Purified Conjugate dialyze_overnight->recover_sample

Caption: Workflow for removing excess crosslinker using dialysis.

Size Exclusion Chromatography (SEC) Workflow

SEC_Workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Pooling prep_column 1. Equilibrate SEC Column (with running buffer) prep_sample 2. Prepare Sample (Centrifuge/filter to remove particulates) prep_column->prep_sample load_sample 3. Load Sample onto Column prep_sample->load_sample run_sec 4. Run Isocratic Elution (with running buffer) load_sample->run_sec collect_fractions 5. Collect Fractions run_sec->collect_fractions analyze_fractions 6. Analyze Fractions (e.g., UV absorbance, SDS-PAGE) collect_fractions->analyze_fractions pool_fractions 7. Pool Fractions Containing Purified Conjugate analyze_fractions->pool_fractions

Caption: Workflow for removing excess crosslinker using SEC.

Tangential Flow Filtration (TFF) Workflow

TFF_Workflow cluster_setup System Setup cluster_processing Processing cluster_recovery Recovery setup_system 1. Assemble TFF System (Install membrane, connect tubing) equilibrate 2. Equilibrate System (Flush with buffer) setup_system->equilibrate load_sample 3. Load Sample into Reservoir equilibrate->load_sample concentrate 4. Concentrate Sample (Optional) load_sample->concentrate diafilter 5. Perform Diafiltration (Add buffer to remove crosslinker) concentrate->diafilter final_concentration 6. Final Concentration Step diafilter->final_concentration recover_product 7. Recover Purified Conjugate final_concentration->recover_product

Caption: Workflow for removing excess crosslinker using TFF.

References

Technical Support Center: Monitoring Bioconjugation Reaction Completion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring bioconjugation reaction completion. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during bioconjugation experiments.

Troubleshooting Guides

This section addresses specific problems that may arise during the monitoring of your bioconjugation reaction, offering potential causes and solutions.

Problem IDIssuePotential CausesSuggested Solutions
BC-M-001 Incomplete or Low Yield of Conjugation Inaccessible reactive groups: The target functional groups on the biomolecule may be buried within its three-dimensional structure.[1][2]- Modify reaction conditions (e.g., adjust pH, add detergents, or salts) to gently alter the biomolecule's conformation and expose reactive sites. Be cautious to avoid denaturation.[1] - For proteins, consider site-directed mutagenesis to introduce a reactive handle in a more accessible location.[2]
Low reactant concentration: Many biomolecules are used at low concentrations, which can slow down the reaction rate.[1]- Concentrate the biomolecule solution before initiating the conjugation reaction.[1]
Suboptimal molar ratio of reactants: Using an incorrect ratio of the molecules to be conjugated can lead to incomplete reactions.[1]- Optimize the molar ratio by performing a series of small-scale trial reactions with varying ratios. For conjugating a small molecule to a larger biopolymer, using a large excess of the small molecule can help drive the reaction to completion.[1]
Steric hindrance: Especially when attaching multiple molecules to a polymer, steric hindrance can prevent complete conjugation.[3]- A detailed investigation might be needed, but using an excess of the molecule to be conjugated and increasing the reaction time (e.g., up to 2 days) can help achieve complete conjugation.[3]
BC-M-002 Antibody Degradation During Conjugation Harsh chemical conditions: The reagents used to create stable bonds can sometimes lead to the degradation of the antibody.[2]- Optimize reaction conditions by performing the experiment at cooler temperatures or in a nitrogen environment to reduce degradation.[2] - Use milder chemical reagents or different solvents.[2]
BC-M-003 Lack of Site-Specificity in Conjugation Multiple reactive sites: Proteins, for example, can have many surface-exposed residues with similar reactivity (e.g., lysines), leading to a heterogeneous mixture of products.[2][4]- Utilize a catalyst to encourage a site-specific reaction.[2] - Incorporate an unnatural amino acid with a unique reactive group into the protein sequence.[2] - Target less abundant and more specific residues, such as cysteines, for conjugation.[5][6]
BC-M-004 Difficulty in Monitoring Reaction Progress Unsuitable analytical method: Standard organic chemistry techniques like TLC or NMR are often not suitable for monitoring bioconjugation reactions.[1]- Employ techniques specifically suited for biomolecules, such as HPLC/LC-MS, gel electrophoresis, or size-exclusion chromatography.[1] - For real-time monitoring, consider Process Analytical Technology (PAT) such as in-situ fluorescence spectroscopy or at-line Hydrophobic Interaction Chromatography (HIC).[7]
BC-M-005 Instability of the Formed Conjugate Cleavage of the linker: The chemical bond linking the molecules may be unstable under certain conditions (e.g., in vivo). For example, thiosuccinimide linkers from maleimide-thiol reactions can be unstable.[8]- Choose a more stable linker chemistry. For instance, some advanced maleimide reagents are designed to form more stable thioether bonds. - If a cleavable linker is desired for drug delivery, ensure its stability is appropriate for the application's requirements.

Frequently Asked Questions (FAQs)

Here are answers to common questions about monitoring bioconjugation reactions.

Q1: What are the most common methods to monitor the completion of a bioconjugation reaction?

A1: The choice of method depends on the specific molecules being conjugated and the properties of the resulting bioconjugate. Commonly used techniques include:

  • UV/Vis Spectroscopy: A straightforward method that can be used if the conjugated molecule has a distinct chromophore. It allows for the determination of the degree of labeling, such as the drug-to-antibody ratio (DAR).[9][10]

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): A simple and widely accessible technique to visualize the increase in molecular weight upon successful conjugation.[11] The appearance of a new band at a higher molecular weight is indicative of a successful reaction.[11]

  • Hydrophobic Interaction Chromatography (HIC): A gold standard for determining the drug-to-antibody ratio (DAR) and drug load distribution in antibody-drug conjugates (ADCs).[12][13] It separates species based on their hydrophobicity, which changes upon conjugation.[14]

  • Mass Spectrometry (MS): Provides a precise mass measurement of the intact bioconjugate, allowing for the confirmation of successful conjugation and determination of the number of conjugated molecules.[15][16] Peptide mapping by LC-MS/MS can identify the specific sites of conjugation.[17]

  • Size Exclusion Chromatography (SEC): Used to separate molecules based on size and can detect the formation of larger conjugates or aggregation.[18]

Q2: How can I determine the Drug-to-Antibody Ratio (DAR) of my ADC?

A2: Several methods can be used to determine the DAR:

  • UV/Vis Spectroscopy: This is often the simplest technique, relying on the distinct UV absorbance of the antibody and the conjugated drug.[10]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique that separates ADCs based on the number of conjugated drugs, allowing for the calculation of the average DAR and the distribution of different drug-loaded species.[12][19]

  • Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a precise measurement of the molecular weight, from which the DAR can be calculated.[15]

Q3: My SDS-PAGE gel only shows the bands of my starting materials. What could be wrong?

A3: If you do not observe a higher molecular weight band corresponding to your conjugate, consider the following:

  • Incomplete reaction: The conjugation reaction may not have proceeded to a sufficient extent. Refer to the troubleshooting guide for "Incomplete or Low Yield of Conjugation" (BC-M-001).

  • Low concentration of conjugate: The amount of conjugate formed may be below the detection limit of your staining method. Try loading a higher concentration of your reaction mixture onto the gel.

  • Small mass change: If the conjugated molecule is very small, the shift in molecular weight on the SDS-PAGE gel may not be easily resolvable. A higher percentage acrylamide gel may provide better resolution for smaller proteins.

  • Conjugate instability: The linkage between your molecules might be unstable under the denaturing and reducing conditions of SDS-PAGE.

Q4: What is Process Analytical Technology (PAT) and how can it be used for bioconjugation?

A4: Process Analytical Technology (PAT) involves the use of analytical techniques to monitor and control manufacturing processes in real-time.[7] For bioconjugation, PAT can provide real-time information on reaction kinetics and product quality.[7][12] Techniques like at-line HIC and in-situ fluorescence spectroscopy can be implemented to track the progress of the conjugation reaction, leading to better process understanding and control.[7]

Experimental Protocols

Below are detailed methodologies for key experiments used in monitoring bioconjugation reactions.

Protocol 1: Monitoring Reaction Completion by SDS-PAGE

Objective: To qualitatively assess the formation of a bioconjugate by observing a shift in molecular weight.[11]

Materials:

  • Polyacrylamide gels (choose percentage based on the expected molecular weight of the conjugate)

  • SDS-PAGE running buffer

  • Sample loading buffer (e.g., Laemmli buffer) with and without a reducing agent (e.g., β-mercaptoethanol or DTT)

  • Protein molecular weight standards

  • Staining solution (e.g., Coomassie Brilliant Blue)

  • Destaining solution

  • Gel imaging system

Procedure:

  • Sample Preparation:

    • Collect aliquots of your conjugation reaction at different time points (e.g., 0, 1, 2, 4 hours, and final).

    • Mix each aliquot with sample loading buffer. Prepare two sets of samples: one with a reducing agent and one without (non-reducing).

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Assemble the electrophoresis apparatus and fill the inner and outer chambers with running buffer.

    • Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel.

    • Run the gel at a constant voltage (e.g., 120-150V) until the dye front reaches the bottom of the gel.[20][21]

  • Staining and Destaining:

    • Carefully remove the gel from the cassette and place it in the staining solution. Incubate with gentle agitation.

    • Transfer the gel to the destaining solution to remove the background stain until the protein bands are clearly visible.[11]

  • Visualization and Analysis:

    • Image the gel using a gel documentation system.

    • Successful conjugation is indicated by the appearance of a new band at a higher molecular weight compared to the starting biomolecule. The intensity of the starting material bands should decrease as the reaction progresses.[11]

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To quantify the average number of drugs conjugated to an antibody and determine the distribution of different species.[14][22]

Materials:

  • HPLC system with a UV detector

  • HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)

  • Antibody-drug conjugate (ADC) sample

  • Unconjugated antibody (for comparison)

Procedure:

  • System Preparation:

    • Equilibrate the HIC column with Mobile Phase A.

  • Sample Preparation:

    • Dilute the ADC sample and the unconjugated antibody to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatographic Separation:

    • Inject the sample onto the equilibrated column.

    • Elute the bound proteins using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 280 nm for the antibody and a specific wavelength for the drug if it has a unique absorbance).

  • Data Analysis:

    • The unconjugated antibody will typically elute as a single major peak.

    • The ADC sample will show multiple peaks, with each peak corresponding to a different number of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8).[14] The species with a higher DAR are more hydrophobic and will elute later.[14]

    • Integrate the peak areas for each species.

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ (% Peak Area of species * DAR of species) / 100

Protocol 3: Confirmation of Conjugation by Mass Spectrometry (Intact Mass Analysis)

Objective: To obtain a precise molecular weight of the bioconjugate to confirm successful conjugation and determine the degree of labeling.[15][16]

Materials:

  • Mass spectrometer (e.g., ESI-QTOF)

  • LC system for online desalting (optional but recommended)

  • Appropriate solvents for LC-MS analysis (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)

  • Bioconjugate sample

Procedure:

  • Sample Preparation:

    • Dilute the bioconjugate sample to an appropriate concentration for MS analysis (typically in the low µg/mL range).

    • If necessary, perform a buffer exchange to remove non-volatile salts.

  • Mass Spectrometry Analysis:

    • Introduce the sample into the mass spectrometer, either by direct infusion or via an LC system for desalting and separation from small molecule impurities.

    • Acquire the mass spectrum over a suitable m/z range. For large molecules like antibodies, this will be in the higher m/z range.[16]

  • Data Processing:

    • The raw mass spectrum will show a series of multiply charged ions.

    • Deconvolute the raw spectrum to obtain the zero-charge mass spectrum. This will show the molecular weights of the species present in the sample.

  • Interpretation:

    • Compare the measured molecular weight of the bioconjugate to the theoretical molecular weights of the starting materials.

    • An increase in mass corresponding to the mass of the attached molecule(s) confirms successful conjugation.

    • The presence of multiple peaks in the deconvoluted spectrum can indicate a heterogeneous mixture of conjugates with different numbers of attached molecules. The mass difference between these peaks will correspond to the mass of the conjugated molecule.

Visualizations

The following diagrams illustrate key workflows and concepts in monitoring bioconjugation reactions.

Bioconjugation_Monitoring_Workflow cluster_reaction Bioconjugation Reaction cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis & Decision Biomolecule Biomolecule A Reaction Conjugation Biomolecule->Reaction Reagent Molecule B Reagent->Reaction Time_Points Time Point Sampling (t=0, t=1, t=2...) Reaction->Time_Points SDS_PAGE SDS-PAGE Time_Points->SDS_PAGE Qualitative Check HIC HIC Time_Points->HIC Quantitative DAR MS Mass Spectrometry Time_Points->MS Precise Mass Analysis Analyze Results SDS_PAGE->Analysis HIC->Analysis MS->Analysis Decision Complete or Optimize? Analysis->Decision Decision->Reaction Optimize Purification Purification Decision->Purification Complete

Caption: Workflow for monitoring a bioconjugation reaction.

Troubleshooting_Logic_Tree cluster_causes Potential Causes cluster_solutions Solutions Start Problem: Incomplete Conjugation Cause1 Inaccessible Reactive Groups Start->Cause1 Cause2 Low Reactant Concentration Start->Cause2 Cause3 Suboptimal Molar Ratio Start->Cause3 Solution1 Modify Reaction Conditions (pH, detergent) Cause1->Solution1 Solution2 Concentrate Biomolecule Cause2->Solution2 Solution3 Optimize Molar Ratio Titration Cause3->Solution3

Caption: Troubleshooting logic for incomplete bioconjugation.

References

Validation & Comparative

Oxime vs. Hydrazone Linkages: A Comparative Guide to Stability for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to form stable covalent bonds, the choice between oxime and hydrazone linkages is critical. This guide provides an objective comparison of their stability, supported by experimental data, to inform the selection of the most appropriate linker for specific applications in bioconjugation and drug delivery.

The stability of a chemical linkage is paramount in the development of targeted therapeutics and diagnostic agents. Both oximes and hydrazones are formed by the reaction of a carbonyl group (an aldehyde or ketone) with an aminooxy or hydrazide group, respectively. While both are valued for their utility in creating bioconjugates under mild conditions, their hydrolytic stability profiles differ significantly, impacting their performance in biological systems.[1]

Comparative Hydrolytic Stability: Experimental Data

The hydrolytic stability of oximes and hydrazones is a key determinant of their suitability for various applications. Oxime linkages are demonstrably more stable than hydrazone linkages, particularly under acidic conditions.[2][3][4][5][6][7] This difference in stability is attributed to the higher electronegativity of the oxygen atom in the oxime linkage compared to the nitrogen atom in the hydrazone linkage, which makes the oxime less susceptible to protonation and subsequent hydrolysis.[2][6]

A seminal study directly comparing isostructural hydrazones and an oxime revealed that the rate constant for oxime hydrolysis was nearly 1000-fold lower than that for simple hydrazones.[2][3][4][5] At a neutral pD of 7.0, the first-order rate constant for the hydrolysis of an oxime was found to be approximately 600-fold lower than a methylhydrazone, 300-fold lower than an acetylhydrazone, and 160-fold lower than a semicarbazone.[2][6] This pronounced stability makes oximes the preferred choice for applications requiring long-term stability in vivo.[2][3][6]

Conversely, the relative lability of hydrazones can be advantageous for drug delivery systems where controlled release of a payload is desired.[1][8] The acid-catalyzed hydrolysis of hydrazone bonds can be exploited for drug release in the acidic microenvironment of tumors or within endosomal compartments.[1]

The following table summarizes the comparative hydrolytic stability of oxime and various hydrazone linkages based on experimental data.

Linkage TypeRelative Hydrolysis Rate (krel) at pD 7.0Key Stability Characteristics
Oxime 1Highly stable, particularly at neutral and acidic pH.[2][3][8]
Methylhydrazone ~600Significantly less stable than oximes.[2][8]
Acetylhydrazone ~300More stable than methylhydrazone but less stable than oxime.[2][8]
Semicarbazone ~160More stable than methyl- and acetylhydrazone, but less stable than oxime.[2][8]

Experimental Protocol: Determination of Hydrolytic Stability by 1H NMR Spectroscopy

The following protocol outlines a general method for comparing the hydrolytic stability of oxime and hydrazone linkages, adapted from published studies.[2]

Objective: To determine and compare the first-order rate constants for the hydrolysis of oxime and hydrazone conjugates at a specific pD.

Materials:

  • Oxime and hydrazone conjugates of interest

  • Deuterated buffer (e.g., phosphate buffer in D2O) at the desired pD (e.g., 5.0, 7.0, 9.0)

  • Deuterated aldehyde or ketone corresponding to the carbonyl component of the conjugate (for monitoring the reverse reaction)

  • NMR tubes

  • 1H NMR Spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve the oxime or hydrazone conjugate in the deuterated buffer to a final concentration of ~10 mM.

    • For reactions where the equilibrium is expected to favor the conjugate, a 10-fold molar excess of the corresponding deuterated aldehyde or ketone can be added to drive the hydrolysis.

  • NMR Data Acquisition:

    • Transfer the sample solution to an NMR tube.

    • Acquire a 1H NMR spectrum at time zero (t=0).

    • Continue to acquire spectra at regular intervals over a period of time appropriate for the expected rate of hydrolysis. The temperature should be maintained at a constant value (e.g., 25 °C).

  • Data Analysis:

    • Integrate the signals corresponding to a proton on the conjugate and a proton on the released aldehyde/ketone or hydrazine/aminooxy compound.

    • The fraction of conjugate remaining at each time point can be calculated from the relative integrals.

    • Plot the natural logarithm of the fraction of conjugate remaining versus time.

    • The negative of the slope of this plot will give the first-order rate constant (k) for hydrolysis.

  • Comparison:

    • Compare the calculated rate constants for the different linkages under the same experimental conditions to determine their relative hydrolytic stability.

Visualizing Chemical Structures and Experimental Logic

To further clarify the concepts discussed, the following diagrams illustrate the chemical structures of oxime and hydrazone linkages and a logical workflow for a stability assay.

Chemical Structures of Oxime and Hydrazone Linkages cluster_oxime Oxime Linkage cluster_hydrazone Hydrazone Linkage O_Struct R1 \n  C=N / \n R2  O-R3 H_Struct R1 \n  C=N / \n R2  NH-R3

Figure 1. General chemical structures of oxime and hydrazone linkages.

G cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing cluster_result Result prep_conjugate Dissolve Conjugate in D2O Buffer add_carbonyl Add Excess Carbonyl Compound prep_conjugate->add_carbonyl Optional acquire_t0 Acquire 1H NMR at t=0 add_carbonyl->acquire_t0 acquire_ti Acquire Spectra at Intervals acquire_t0->acquire_ti integrate Integrate Signals acquire_ti->integrate calculate Calculate Fraction Remaining integrate->calculate plot Plot ln(Fraction) vs. Time calculate->plot determine_k Determine Rate Constant (k) plot->determine_k

Figure 2. Workflow for determining linkage stability via 1H NMR.

Conclusion

References

A Researcher's Guide to PROTAC Linkers: A Comparative Analysis Featuring Boc-Aminooxy-PEG1-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant in the success of a Proteolysis Targeting Chimera (PROTAC). This guide provides an objective comparison of Boc-Aminooxy-PEG1-C2-NH2 with other common PROTAC linkers, supported by experimental data and detailed protocols for key evaluation assays.

PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[1][2] These molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is not merely a passive spacer; its length, chemical composition, and flexibility are critical factors that influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[3][4]

This compound: A Profile

This compound is a short, hydrophilic linker from the polyethylene glycol (PEG) family. Its structure is characterized by a single PEG unit, providing flexibility and enhancing aqueous solubility. The Boc-protected aminooxy group and the terminal amine offer versatile handles for conjugation to the POI and E3 ligase ligands, respectively.

Comparison of PROTAC Linker Types

The selection of a PROTAC linker is a crucial step in the design of an effective protein degrader. Different linker classes offer distinct advantages and disadvantages that must be considered in the context of the specific POI and E3 ligase pair. The most common linker types are flexible linkers, such as PEG and alkyl chains, and rigid linkers.[5]

Flexible Linkers: PEG vs. Alkyl Chains

Flexible linkers are the most widely used in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.

  • Polyethylene Glycol (PEG) Linkers: Comprising repeating ethylene glycol units, PEG linkers are hydrophilic and can improve the solubility and cell permeability of the PROTAC molecule.[5] Statistics indicate that approximately 54% of reported PROTACs utilize PEG linkers.[5] The length of the PEG linker is a critical parameter that must be optimized for each specific application, as it dictates the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[5]

  • Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC.[5]

Rigid Linkers

Rigid linkers, which often incorporate cyclic structures like piperazine or aromatic rings, introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[5]

Quantitative Comparison of PROTAC Linker Performance

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved). The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths.

Table 1: Comparison of Linker Composition on PROTAC Activity

Target ProteinE3 LigasePOI LigandLinker TypeDC50DmaxReference
BRD4CRBNJQ14-PEG30 nM>95%[6]
BRD4CRBNJQ14-Alkyl100 nM>95%[6]
BCR-ABLCRBNDasatinib1-PEG8 nM93%[7]
BCR-ABLCRBNDasatinib2-PEG15 nM85%[7]

Table 2: Effect of Linker Length on PROTAC-mediated Degradation of TANK-binding kinase 1 (TBK1)

Linker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Alkyl/Ether< 12No degradation-[3]
Alkyl/Ether12-29396[3]
Alkyl/Ether2929276[3]

Experimental Protocols

The evaluation of a PROTAC's efficacy and mechanism of action relies on a series of key experiments. Detailed protocols for these assays are provided below.

PROTAC Synthesis Workflow

The synthesis of a PROTAC is a multi-step process that involves the conjugation of the POI ligand, the linker, and the E3 ligase ligand. A general workflow for PROTAC synthesis is depicted below.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification & Characterization POI_Ligand POI Ligand Intermediate_1 POI-Linker Conjugate POI_Ligand->Intermediate_1 Coupling Linker This compound Linker->Intermediate_1 E3_Ligase_Ligand E3 Ligase Ligand Final_PROTAC Final PROTAC E3_Ligase_Ligand->Final_PROTAC Intermediate_1->Final_PROTAC Coupling Purification HPLC Purification Final_PROTAC->Purification Characterization LC-MS, NMR Purification->Characterization

A typical workflow for the synthesis and purification of a PROTAC molecule.

A representative protocol for solid-phase synthesis using a Boc-protected PEG linker is as follows:

  • Immobilization of E3 Ligase Ligand: An E3 ligase ligand with a suitable functional group (e.g., a carboxylic acid) is coupled to an aminomethylated polystyrene resin.

  • Linker Attachment: The resin-bound E3 ligase ligand is treated with a solution of the Boc-protected PEG linker (e.g., t-Boc-N-amido-PEG10-Br) and a suitable base to attach the linker.[8]

  • Boc Deprotection: The Boc protecting group on the linker is removed using trifluoroacetic acid (TFA) to expose the terminal amine.[8]

  • POI Ligand Coupling: The POI ligand, activated as an NHS ester, is then coupled to the deprotected linker.

  • Cleavage and Purification: The final PROTAC is cleaved from the resin using TFA and purified by HPLC.

Western Blotting for Protein Degradation

Western blotting is a widely used technique to quantify the degradation of a target protein in cells treated with a PROTAC.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST, followed by incubation with a primary antibody against the POI and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities using densitometry software.

NanoBRET™ Assay for Ternary Complex Formation

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for monitoring the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.

Protocol:

  • Cell Transfection: Co-transfect cells with plasmids encoding the POI fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).

  • Cell Plating: Plate the transfected cells in a white, 96-well plate.

  • HaloTag® Labeling: Add the HaloTag® NanoBRET® 618 ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.

  • PROTAC Treatment: Add a dilution series of the PROTAC to the cells.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation.

Signaling Pathways in PROTAC-Mediated Degradation

PROTACs can be designed to target a wide range of proteins involved in various signaling pathways. The degradation of these proteins can have profound effects on cellular function.

BRD4 Degradation Pathway

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that plays a critical role in the transcription of oncogenes such as c-Myc.[9] BRD4-targeting PROTACs induce the degradation of BRD4, leading to the downregulation of its target genes and subsequent anti-proliferative effects in cancer cells.[9]

BRD4_Signaling_Pathway BRD4_PROTAC BRD4 PROTAC Ternary_Complex BRD4-PROTAC-E3 Ternary Complex BRD4_PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex cMyc_Transcription c-Myc Transcription BRD4->cMyc_Transcription promotes E3_Ligase E3 Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of BRD4 Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Degradation->cMyc_Transcription inhibits Cell_Proliferation Cancer Cell Proliferation cMyc_Transcription->Cell_Proliferation drives

PROTAC-mediated degradation of BRD4 and its downstream effects on c-Myc transcription.
BCR-ABL Degradation Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation of chronic myeloid leukemia (CML) cells.[10] PROTACs that target BCR-ABL can induce its degradation, leading to the inhibition of downstream signaling pathways and the suppression of CML cell growth.[10][11]

BCR_ABL_Signaling_Pathway BCR_ABL_PROTAC BCR-ABL PROTAC Ternary_Complex BCR-ABL-PROTAC-E3 Ternary Complex BCR_ABL_PROTAC->Ternary_Complex BCR_ABL BCR-ABL BCR_ABL->Ternary_Complex Downstream_Signaling Downstream Signaling (e.g., STAT5, PI3K/Akt) BCR_ABL->Downstream_Signaling activates E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of BCR-ABL Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BCR-ABL Degradation Proteasome->Degradation Degradation->Downstream_Signaling inhibits Cell_Proliferation CML Cell Proliferation Downstream_Signaling->Cell_Proliferation drives

PROTAC-mediated degradation of BCR-ABL and its impact on downstream signaling pathways.

Conclusion

The rational design of PROTACs requires a thorough understanding of the interplay between the POI ligand, the E3 ligase ligand, and the linker. While flexible linkers like PEG and alkyl chains offer synthetic convenience, the optimal choice of linker composition and length is highly dependent on the specific biological context. The systematic evaluation of different linker types, guided by the experimental protocols outlined in this guide, is essential for the development of potent and selective protein degraders. The use of short, hydrophilic linkers such as this compound can be a valuable starting point in PROTAC design, offering a balance of solubility and flexibility. However, empirical testing of a diverse range of linkers remains a critical step in the optimization of this promising therapeutic modality.

References

A Researcher's Guide to Bioconjugation: Exploring Alternatives to Aminooxy Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of biomolecules is a cornerstone of innovation. While aminooxy chemistry, with its formation of a stable oxime bond, has long been a valuable tool, a diverse landscape of alternative bioconjugation techniques offers distinct advantages in terms of reaction kinetics, specificity, and biocompatibility. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed methodologies, to empower informed decisions in your research and development endeavors.

This guide will delve into the mechanisms, advantages, and practical considerations of several cutting-edge bioconjugation strategies, including Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), Inverse Electron-Demand Diels-Alder (iEDDA) reaction, Sortase-Mediated Ligation (SML), and the HaloTag system. We will also touch upon other emerging methods like thiol-ene coupling and Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

Performance Comparison of Bioconjugation Chemistries

The selection of an appropriate bioconjugation strategy hinges on a careful evaluation of several key performance indicators. The following table summarizes the quantitative data for aminooxy chemistry and its primary alternatives.

FeatureAminooxy ChemistryStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Inverse Electron-Demand Diels-Alder (iEDDA)Sortase-Mediated Ligation (SML)HaloTag System
Reaction Principle Nucleophilic reaction between an aminooxy group and an aldehyde or ketone to form an oxime bond.[3+2] cycloaddition between a strained alkyne (e.g., cyclooctyne) and an azide.[][4+2] cycloaddition between an electron-poor diene (e.g., tetrazine) and an electron-rich dienophile (e.g., trans-cyclooctene).[2][3]Enzymatic transpeptidation reaction catalyzed by sortase A, recognizing an LPXTG motif.[4][5]Covalent bond formation between a modified haloalkane dehalogenase (HaloTag) and a chloroalkane linker.[6]
Second-Order Rate Constant (M⁻¹s⁻¹) 10⁻³ - 10⁻² (uncatalyzed); up to 1 (aniline-catalyzed)10⁻³ - 11 - 10⁶[2]Enzyme-dependent, can be slow but is irreversible with depsipeptide substrates.[7]~10³ - 10⁴
Linkage Stability Stable oxime bond, but can be reversible under certain acidic conditions.[8]Highly stable triazole ring.Stable dihydropyridazine or pyridazine adduct.Stable amide bond.[5]Highly stable covalent bond.[6]
Biocompatibility Generally good, but aniline catalyst can have toxicity.[8]Excellent; metal-free and bioorthogonal.[]Excellent; extremely fast and bioorthogonal.[2][3]Excellent; enzymatic reaction under physiological conditions.[4]Excellent; tag is a protein and reaction is specific.[6]
Specificity High for aldehydes/ketones, which can be introduced site-specifically.High for azide and alkyne partners.High for diene and dienophile partners.Site-specific at the LPXTG recognition motif.[4]Site-specific to the HaloTag protein fusion.[6]
Efficiency/Yield Generally high, can be driven to completion.High, but can be slower, requiring longer reaction times or higher concentrations.[9]Very high, often quantitative even at low concentrations.[2]High, especially with optimized enzyme variants and substrates.[5]High and rapid covalent bond formation.[6]

Experimental Methodologies

Detailed protocols are essential for the successful implementation of any bioconjugation strategy. Below are representative protocols for the key techniques discussed.

Aminooxy Bioconjugation of Glycoproteins

This protocol describes the labeling of glycoproteins by first oxidizing their carbohydrate moieties to generate aldehydes, followed by reaction with an aminooxy-functionalized probe.[10]

Materials:

  • Glycoprotein to be labeled in 1X PBS buffer

  • 10X Reaction Buffer: 1 M sodium acetate, 1.5 M NaCl, pH 5.5

  • Sodium periodate (NaIO₄) solution (100 mM in dH₂O)

  • Ethylene glycol

  • Aminooxy-functionalized probe (e.g., CF® Dye Aminooxy)

  • Anhydrous DMSO (optional)

  • Purification column (e.g., Sephadex® G-25)

Procedure:

  • Antibody Preparation: Dissolve the antibody in 1X PBS buffer to a concentration of 3-15 mg/mL.

  • Oxidation:

    • To the antibody solution, add 1/10th volume of 10X Reaction Buffer and 1/10th volume of NaIO₄ stock solution.

    • Incubate for 10 minutes at room temperature or 30 minutes on ice.

    • Quench the reaction by adding ethylene glycol to a final concentration of 100 mM and incubate for 10 minutes at room temperature.

  • Labeling Reaction:

    • Prepare a 5 mM stock solution of the aminooxy probe in water or DMSO.

    • Add 50 molar equivalents of the aminooxy probe to the oxidized antibody solution.

    • If using a catalyst, add 1/10th volume of 1 M aniline in acetate buffer.

    • Incubate the reaction for 2 hours at room temperature.

  • Purification: Separate the labeled antibody from the free probe using a size-exclusion chromatography column.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This generalized protocol outlines the conjugation of a biomolecule containing a strained alkyne (e.g., DBCO) to a biomolecule containing an azide.

Materials:

  • Alkyne-modified biomolecule (e.g., DBCO-protein) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-modified molecule (e.g., azide-PEG-fluorophore)

  • Reaction vessel

Procedure:

  • Reactant Preparation: Dissolve the alkyne-modified biomolecule and the azide-modified molecule in the reaction buffer.

  • Conjugation:

    • Mix the two reactants in the desired molar ratio (typically a slight excess of one reactant is used).

    • Incubate the reaction at room temperature or 37°C. Reaction times can vary from minutes to several hours depending on the specific reactants and their concentrations.

  • Monitoring and Purification: Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry). Purify the conjugate to remove unreacted components.

Inverse Electron-Demand Diels-Alder (iEDDA) Reaction

This protocol describes the rapid conjugation of a tetrazine-modified molecule to a trans-cyclooctene (TCO)-modified biomolecule.

Materials:

  • TCO-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-functionalized probe

  • Reaction vessel

Procedure:

  • Reactant Preparation: Dissolve the TCO-modified biomolecule and the tetrazine probe in the reaction buffer.

  • Conjugation:

    • Add the tetrazine probe to the solution of the TCO-modified biomolecule. The reaction is typically very fast.

    • Incubate at room temperature for a short period (e.g., 5-30 minutes).

  • Analysis: The reaction is often quantitative, and purification may not be necessary for some applications. Analyze the product by a suitable method to confirm conjugation. A second-order rate constant for the reaction between 3,6-di-(2-pyridyl)-s-tetrazine and a trans-cyclooctene derivative has been reported to be approximately 2000 M⁻¹s⁻¹ in a methanol:water mixture.[2]

Sortase-Mediated Ligation (SML)

This protocol outlines the site-specific ligation of a protein containing a C-terminal LPXTG motif to a molecule with an N-terminal oligoglycine sequence.[11]

Materials:

  • Protein of interest with a C-terminal LPXTG tag

  • Oligoglycine (Glyn, n≥2) functionalized molecule

  • Sortase A enzyme

  • Reaction Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5

  • EDTA solution to stop the reaction

Procedure:

  • Reaction Setup:

    • Combine the LPXTG-containing protein and the oligoglycine nucleophile in the reaction buffer, typically at a 1:1 to 1:10 molar ratio.

    • Initiate the reaction by adding Sortase A enzyme to a final concentration in the low micromolar range.

  • Incubation: Incubate the reaction at a suitable temperature (e.g., 4°C, room temperature, or 37°C) for 1 to 16 hours.

  • Quenching and Purification: Stop the reaction by adding EDTA to chelate the Ca²⁺ ions. Purify the ligated protein from the enzyme and unreacted substrates using an appropriate chromatography method.

HaloTag Labeling of Live Cells

This protocol describes the labeling of HaloTag fusion proteins expressed in living cells with a fluorescent ligand.[12][13]

Materials:

  • Mammalian cells expressing a HaloTag fusion protein

  • HaloTag ligand (e.g., Janelia Fluor® dyes) dissolved in DMSO to make a stock solution

  • Cell culture medium

  • Live-cell imaging medium

Procedure:

  • Cell Preparation: Seed the cells expressing the HaloTag fusion protein in a suitable imaging dish.

  • Labeling:

    • Dilute the HaloTag ligand stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 5-30 nM).

    • Replace the existing cell culture medium with the ligand-containing medium.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing and Imaging:

    • Remove the labeling medium and wash the cells three times with fresh, pre-warmed live-cell imaging medium.

    • The cells are now ready for fluorescence microscopy.

Visualizing Bioconjugation Workflows and Chemistries

To further clarify the principles behind these bioconjugation strategies, the following diagrams, generated using the DOT language, illustrate their core mechanisms and a general experimental workflow.

Aminooxy_Chemistry Protein Protein with Aldehyde/Ketone Oxime_Product Protein-Oxime-Probe Conjugate Protein->Oxime_Product Reaction Aminooxy_Probe Aminooxy Probe (H2N-O-R) Aminooxy_Probe->Oxime_Product

Aminooxy Chemistry Mechanism

SPAAC_Reaction Strained_Alkyne Biomolecule 1 (with Strained Alkyne) Triazole_Product Bioconjugate (Triazole Linkage) Strained_Alkyne->Triazole_Product [3+2] Cycloaddition Azide Biomolecule 2 (with Azide) Azide->Triazole_Product

SPAAC Reaction Mechanism

iEDDA_Reaction Tetrazine Biomolecule 1 (with Tetrazine) Diels_Alder_Adduct Bioconjugate (Dihydropyridazine) Tetrazine->Diels_Alder_Adduct [4+2] Cycloaddition Dienophile Biomolecule 2 (with Dienophile) Dienophile->Diels_Alder_Adduct

iEDDA Reaction Mechanism

Sortase_Ligation_Workflow cluster_reactants Reactants Protein_LPXTG Protein-LPXTG Reaction_Mix Incubation Protein_LPXTG->Reaction_Mix Gly_Probe Gly-Probe Gly_Probe->Reaction_Mix Sortase Sortase A Enzyme + Ca2+ Sortase->Reaction_Mix Purification Purification (e.g., Chromatography) Reaction_Mix->Purification Final_Product Protein-Probe Conjugate Purification->Final_Product

Sortase-Mediated Ligation Workflow

HaloTag_Labeling_Workflow Express_Protein Express HaloTag Fusion Protein in Cells Add_Ligand Add Chloroalkane Ligand to Medium Express_Protein->Add_Ligand Incubate Incubate at 37°C Add_Ligand->Incubate Wash Wash Cells Incubate->Wash Image Fluorescence Imaging Wash->Image

HaloTag Live Cell Labeling Workflow

Emerging Alternatives: Thiol-ene and SuFEx Chemistries

Beyond the well-established methods, the field of bioconjugation is continually evolving. Two noteworthy emerging techniques are:

  • Thiol-ene Coupling: This reaction involves the radical-mediated addition of a thiol to an alkene, forming a stable thioether linkage.[14][15][16] It is highly efficient, proceeds under mild conditions, and is bioorthogonal, making it a valuable tool for peptide and protein modification.

  • Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: A more recent addition to the click chemistry toolbox, SuFEx involves the reaction of a sulfonyl fluoride (R-SO₂F) with silyl ethers or amines.[17] This chemistry is highly reliable and has shown promise for the bioconjugation of proteins and DNA under biocompatible conditions.[18]

Conclusion

The choice of a bioconjugation strategy is a critical decision that can significantly impact the outcome of an experiment or the properties of a therapeutic agent. While aminooxy chemistry remains a robust and valuable technique, the alternatives presented in this guide offer a powerful and versatile toolkit for researchers. By carefully considering the specific requirements of their application, including desired reaction speed, stability of the final conjugate, and the biological context, researchers can select the optimal chemistry to advance their scientific goals. The continued development of novel bioconjugation methods promises to further expand the possibilities for creating precisely engineered biomolecules for a wide range of applications in medicine and biotechnology.

References

A Comparative Guide to Mass Spectrometry Analysis of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to a longer circulating half-life, reduced immunogenicity, and improved stability. However, the inherent heterogeneity of PEG polymers and the potential for multiple PEGylation sites on a protein present significant analytical challenges. Accurate and comprehensive characterization of PEGylated proteins is crucial for ensuring product quality, safety, and efficacy.

This guide provides an objective comparison of two powerful mass spectrometry (MS) techniques for the analysis of PEGylated proteins: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Top-Down Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into their respective principles, performance metrics, and experimental protocols to assist researchers in selecting the most appropriate method for their analytical needs.

Quantitative Performance Comparison

The choice between MALDI-TOF MS and top-down LC-MS/MS often depends on the specific analytical goal. MALDI-TOF MS is a rapid and relatively simple technique ideal for determining the average molecular weight and the degree of PEGylation, providing a general overview of the sample's heterogeneity.[1][2][3][4] In contrast, top-down LC-MS/MS offers a more detailed structural characterization, including the precise localization of PEGylation sites and the identification of different protein isoforms.[1][5]

FeatureMALDI-TOF MSTop-Down LC-MS/MS
Primary Application Average molecular weight determination, heterogeneity assessmentDetailed structural characterization, PEGylation site localization
Mass Accuracy 50 - 200 ppm (linear mode); <10 ppm (reflector mode with internal calibration)< 10 ppm (with high-resolution analyzers like Orbitrap or FT-ICR)
Resolution Moderate (typically < 20,000 FWHM)High (typically > 50,000 FWHM)
Sensitivity Picomole to femtomole rangeLow picomole to high femtomole range
Throughput HighModerate
Sample Complexity Best for less complex mixturesCan handle more complex mixtures due to chromatographic separation
Structural Information Limited to mass and distribution of PEGylated speciesProvides fragmentation data for sequence confirmation and PTM localization

Experimental Workflows

The experimental workflows for MALDI-TOF MS and top-down LC-MS/MS differ significantly in their sample preparation and instrumentation.

maldi_workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF MS Analysis cluster_data Data Analysis sample PEGylated Protein Sample mix Mix Sample and Matrix sample->mix matrix Matrix Solution (e.g., Sinapinic Acid) matrix->mix spot Spot on MALDI Target mix->spot dry Air Dry and Crystallize spot->dry laser Laser Desorption/Ionization dry->laser ms Mass Spectrometer tof Time-of-Flight Mass Analyzer laser->tof detector Detector tof->detector spectrum Mass Spectrum detector->spectrum analysis Determine Average MW and Heterogeneity spectrum->analysis

MALDI-TOF MS workflow for PEGylated protein analysis.

lc_ms_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Top-Down MS/MS Analysis cluster_data Data Analysis sample PEGylated Protein Sample buffer Buffer Exchange & Desalting sample->buffer lc LC System buffer->lc column Reversed-Phase Column lc->column separation Separation of PEGylated Species column->separation esi Electrospray Ionization separation->esi ms High-Resolution Mass Spectrometer isolation Precursor Ion Isolation esi->isolation fragmentation Fragmentation (e.g., ETD, HCD) isolation->fragmentation ms2 MS/MS Analysis fragmentation->ms2 deconvolution Deconvolution of Spectra ms2->deconvolution identification Protein Identification & PTM Localization deconvolution->identification

Top-Down LC-MS/MS workflow for PEGylated protein analysis.

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable results. Below are representative protocols for the analysis of a PEGylated protein by MALDI-TOF MS and top-down LC-MS/MS.

MALDI-TOF MS Protocol for PEGylated Interferon Alpha-2a

This protocol is adapted from methodologies described for the analysis of PEGylated proteins.[3][6]

1. Sample and Matrix Preparation:

  • Prepare a stock solution of PEGylated interferon alpha-2a at 1 mg/mL in deionized water.

  • Prepare a saturated solution of sinapinic acid (matrix) in a 1:1 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid in water.

  • Vortex the matrix solution thoroughly and centrifuge to pellet any undissolved solid.

2. Target Plate Spotting:

  • Mix the PEGylated interferon alpha-2a solution with the matrix solution in a 1:1 ratio.

  • Spot 1 µL of the mixture onto a stainless steel MALDI target plate.

  • Allow the spot to air dry at room temperature, allowing for co-crystallization of the sample and matrix.

3. Instrumental Analysis:

  • Analyze the sample using a MALDI-TOF mass spectrometer in linear positive ion mode.

  • Calibrate the instrument using a protein standard mixture of known molecular weights.

  • Acquire mass spectra over a mass range appropriate for the expected molecular weight of the PEGylated protein (e.g., m/z 10,000 - 100,000).

  • Optimize the laser power to achieve good signal intensity with minimal fragmentation.

4. Data Analysis:

  • Process the raw data using the instrument's software.

  • Determine the average molecular weight of the PEGylated protein from the centroid of the main ion peak.

  • Assess the heterogeneity of the sample by observing the distribution of peaks corresponding to different numbers of attached PEG units.

Top-Down LC-MS/MS Protocol for PEGylated Granulocyte-Colony Stimulating Factor (G-CSF)

This protocol is based on established methods for the top-down analysis of PEGylated proteins.[5][7]

1. Sample Preparation:

  • Desalt and buffer-exchange the PEGylated G-CSF sample into a volatile buffer suitable for mass spectrometry (e.g., 10 mM ammonium acetate, pH 7.0) using a centrifugal filter unit with an appropriate molecular weight cutoff.

  • Adjust the final protein concentration to approximately 1 µg/µL.

2. LC Separation:

  • Use a high-performance liquid chromatography (HPLC) system with a reversed-phase column (e.g., C4, 2.1 mm x 50 mm, 3.5 µm).

  • Set the mobile phases as follows:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Equilibrate the column with 95% A and 5% B.

  • Inject 5 µL of the prepared sample.

  • Apply a linear gradient from 5% to 95% B over 30 minutes at a flow rate of 200 µL/min.

3. MS/MS Analysis:

  • Couple the LC system online to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) equipped with an electrospray ionization (ESI) source.

  • To reduce charge state complexity, introduce a charge-stripping agent (e.g., 0.1% triethylamine in isopropanol) post-column via a T-junction at a low flow rate (e.g., 10 µL/min).

  • Acquire full MS scans in the m/z range of 1000-4000.

  • Perform data-dependent MS/MS analysis on the most abundant precursor ions.

  • Use a suitable fragmentation method for large proteins, such as electron transfer dissociation (ETD) or higher-energy collisional dissociation (HCD).

4. Data Analysis:

  • Process the raw data using deconvolution software to convert the multiply charged spectra into zero-charge mass spectra.

  • Identify the different PEGylated forms of G-CSF based on their intact masses.

  • Analyze the MS/MS data using specialized software to map the fragmentation ions to the protein sequence and pinpoint the PEGylation sites.

Conclusion

Both MALDI-TOF MS and top-down LC-MS/MS are invaluable tools for the characterization of PEGylated proteins. MALDI-TOF MS offers a rapid and straightforward method for assessing the overall degree of PEGylation and heterogeneity, making it well-suited for routine quality control.[1][4] For a more in-depth understanding of the structural intricacies, including the precise location of PEGylation sites and the characterization of various proteoforms, the high resolution and fragmentation capabilities of top-down LC-MS/MS are indispensable.[5][8] The choice of technique should be guided by the specific analytical question, the complexity of the sample, and the level of detail required for the characterization of these important biotherapeutics.

References

A Comparative Guide to HPLC Methods for Purity Assessment of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural complexity of Antibody-Drug Conjugates (ADCs), which combine a monoclonal antibody (mAb) with a potent small-molecule drug, necessitates a multi-faceted analytical approach to ensure their purity, homogeneity, and stability. High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the characterization of ADCs, with several orthogonal methods employed to assess critical quality attributes (CQAs). This guide provides an objective comparison of the three most common HPLC techniques for ADC purity assessment: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), and Size Exclusion Chromatography (SEC).

At a Glance: Comparison of HPLC Methods for ADC Analysis

FeatureHydrophobic Interaction Chromatography (HIC)Reversed-Phase HPLC (RP-HPLC)Size Exclusion Chromatography (SEC)
Primary Application Drug-to-Antibody Ratio (DAR) determination, drug-load distribution.[1][2]DAR determination (reduced ADC), analysis of fragments and impurities.[1][3]Analysis of aggregates, fragments, and high/low molecular weight species.[3][4]
Separation Principle Hydrophobicity under non-denaturing conditions.[5]Hydrophobicity under denaturing conditions.[5]Hydrodynamic radius (size and shape).[5]
Mobile Phase High salt concentration (e.g., ammonium sulfate) with a decreasing salt gradient.[5]Organic solvents (e.g., acetonitrile) with an increasing organic gradient and ion-pairing agents (e.g., TFA).[3]Aqueous buffer (e.g., phosphate buffer with salt).[3][4]
Sample Integrity Preserves native protein structure.Denatures the protein, disrupting the quaternary structure.[3]Preserves native protein structure.[3]
Resolution Good for resolving species with different drug loads.[6] Inherently a lower resolution technique compared to RP-HPLC.High resolution for fragments and charge variants.Good for separating species with significant size differences (monomer vs. aggregate).
Sensitivity (LOD/LOQ) Method-dependent, generally in the µg/mL range.High sensitivity, often in the ng/mL to µg/mL range for free drug analysis.[7]For Trastuzumab and T-DM1, LOD and LOQ were reported to be 15 µg/mL and 31 µg/mL, respectively.[4]
Key Advantages - Mild, non-denaturing conditions.[6] - Direct analysis of intact ADCs.- High resolving power. - Compatible with mass spectrometry (MS).- Direct assessment of aggregation. - Simple and robust method.
Key Limitations - High salt concentrations can be corrosive to equipment. - Not easily coupled with MS.- Denaturing conditions can alter the sample. - Potential for on-column artifacts.- Non-specific interactions can affect peak shape and retention.[3] - Limited resolution for species of similar size.

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity under non-denaturing conditions.[5] It is the gold standard for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species in an ADC preparation.[1] The separation is achieved by promoting the interaction of hydrophobic regions on the ADC with a weakly hydrophobic stationary phase in the presence of a high concentration of a kosmotropic salt. Elution is then accomplished by decreasing the salt concentration.

Experimental Workflow

HIC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HIC-HPLC System cluster_analysis Data Analysis Sample ADC Sample Injector Autosampler Sample->Injector MP_A Mobile Phase A (High Salt Buffer) Pump HPLC Pump MP_A->Pump MP_B Mobile Phase B (Low Salt Buffer) MP_B->Pump Pump->Injector Column HIC Column Injector->Column Gradient Elution Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration DAR_Calc DAR Calculation Integration->DAR_Calc RPHPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc RP-HPLC System cluster_analysis Data Analysis Sample ADC Sample Reduction Reduction (e.g., DTT) Sample->Reduction Injector Autosampler Reduction->Injector MP_A Mobile Phase A (Aqueous + TFA) Pump HPLC Pump MP_A->Pump MP_B Mobile Phase B (Organic + TFA) MP_B->Pump Pump->Injector Column RP Column (C4, C8) Injector->Column Gradient Elution Detector UV/MS Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration DAR_Calc DAR Calculation Integration->DAR_Calc SEC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc SEC-HPLC System cluster_analysis Data Analysis Sample ADC Sample Injector Autosampler Sample->Injector MP Mobile Phase (Aqueous Buffer) Pump HPLC Pump MP->Pump Pump->Injector Column SEC Column Injector->Column Isocratic Elution Detector UV/MALS Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification of Aggregates/Fragments Integration->Quantification

References

A Comparative Guide to the Reactivity of Aldehydes versus Ketones in Ligation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, understanding the nuances of ligation chemistry is paramount. The choice between an aldehyde and a ketone as the electrophilic partner can significantly impact reaction efficiency, kinetics, and the stability of the resulting conjugate. This guide provides an objective comparison of their reactivity in key ligation reactions, supported by experimental data and detailed methodologies.

Fundamental Differences in Reactivity

Aldehydes are generally more reactive than ketones in nucleophilic addition reactions, which form the basis of most ligation chemistries. This heightened reactivity stems from two primary factors:

  • Steric Hindrance: Aldehydes possess a hydrogen atom attached to the carbonyl carbon, presenting a smaller steric profile compared to the two bulkier alkyl or aryl groups flanking the carbonyl carbon of a ketone.[1][2][3] This reduced steric hindrance allows for easier nucleophilic attack on the aldehyde's carbonyl carbon.[1][2][4]

  • Electronic Effects: The carbonyl carbon in an aldehyde carries a greater partial positive charge than in a ketone.[1][5][6] This is because aldehydes have only one electron-donating alkyl group, whereas ketones have two, which help to stabilize the partial positive charge on the carbonyl carbon, thus reducing its electrophilicity and reactivity towards nucleophiles.[1][6][7]

These fundamental differences manifest in the kinetics and overall success of various ligation reactions.

Quantitative Comparison of Ligation Reactions

The following tables summarize quantitative data from various studies, highlighting the differences in reaction rates and yields between aldehyde- and ketone-based ligations.

Table 1: Oxime Ligation

Oxime ligation, the reaction between a carbonyl compound and an aminooxy group, is a widely used bioconjugation technique due to the high stability of the resulting oxime bond.

Carbonyl CompoundNucleophileCatalyst (Concentration)pHSecond-Order Rate Constant (k, M⁻¹s⁻¹)Reference
Citral (Aldehyde)Aminooxy-dansylAniline (50 mM)-48.6[8]
2-Pentanone (Ketone)Aminooxy-dansylAniline (100 mM)-0.082[8]
BenzaldehydeAminooxyacetyl-peptideAniline (100 mM)78.2 ± 1.0[9][10]

As the data illustrates, the aldehyde reacts significantly faster than the ketone in oxime ligation, with a rate constant over two orders of magnitude greater in one cited example.[8]

Table 2: Hydrazone Ligation

Hydrazone ligation involves the reaction of a carbonyl with a hydrazine derivative. While the resulting hydrazone bond can be reversible, this chemistry is valued for its rapid kinetics.

Carbonyl CompoundNucleophileSecond-Order Rate Constant (k, M⁻¹s⁻¹)Reference
Acetaldehyde2-(dimethylamino)ethylhydrazine (DMAEH)~54[11]
Acetone2-(dimethylamino)ethylhydrazine (DMAEH)~21[11]
Butyraldehyde2-(dimethylamino)ethylhydrazine (DMAEH)~11[11]
2-Pentanone2-(dimethylamino)ethylhydrazine (DMAEH)~2.8[11]
Benzaldehyde2-(dimethylamino)ethylhydrazine (DMAEH)~208[11]
Acetophenone2-(dimethylamino)ethylhydrazine (DMAEH)~11.8[11]

Across various pairs of structurally similar aldehydes and ketones, aldehydes consistently exhibit higher reaction rates in hydrazone formation.[11]

Reaction Mechanisms and Workflows

The following diagrams illustrate the fundamental mechanisms and logical flow of the discussed ligation reactions, highlighting the initial nucleophilic attack on the carbonyl group.

G cluster_aldehyde Aldehyde Pathway cluster_ketone Ketone Pathway Aldehyde Aldehyde (R-CHO) TS_Aldehyde Less Hindered Transition State Aldehyde->TS_Aldehyde Nucleophilic Attack Product_Aldehyde Ligation Product (Faster Formation) TS_Aldehyde->Product_Aldehyde Ketone Ketone (R-CO-R') TS_Ketone More Hindered Transition State Ketone->TS_Ketone Nucleophilic Attack Product_Ketone Ligation Product (Slower Formation) TS_Ketone->Product_Ketone Nucleophile Nucleophile (e.g., R-ONH₂, R-NHNH₂) Nucleophile->Aldehyde Nucleophile->Ketone

Caption: Comparative reaction pathways for aldehydes and ketones in ligation.

G start Start Ligation carbonyl Select Carbonyl (Aldehyde or Ketone) start->carbonyl aldehyde Aldehyde (Higher Reactivity) carbonyl->aldehyde Faster Kinetics ketone Ketone (Lower Reactivity) carbonyl->ketone Slower Kinetics reaction Perform Ligation Reaction aldehyde->reaction ketone->reaction product Stable Conjugate reaction->product

Caption: Decision workflow for choosing between an aldehyde and a ketone.

Experimental Protocols

The following are generalized experimental protocols for key ligation reactions. Researchers should optimize these protocols for their specific substrates and applications.

General Protocol for Aniline-Catalyzed Oxime Ligation

This protocol provides a general guideline for the aniline-catalyzed ligation of an aminooxy-containing molecule to a carbonyl-containing molecule.

Materials:

  • Aldehyde or ketone-functionalized molecule (e.g., protein, peptide)

  • Aminooxy-functionalized molecule

  • Aniline stock solution (e.g., 1 M in DMSO)

  • Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7.0)

Procedure:

  • Dissolve the aldehyde or ketone-functionalized molecule in the reaction buffer to a final concentration of 1-10 µM.

  • Dissolve the aminooxy-functionalized molecule in the reaction buffer.

  • Add the aminooxy-functionalized molecule to the solution of the carbonyl-containing molecule. A 5- to 10-fold molar excess of the aminooxy compound is often used.

  • Initiate the reaction by adding the aniline stock solution to a final concentration of 50-100 mM.

  • Incubate the reaction mixture at room temperature or 37°C.

  • Monitor the reaction progress by a suitable analytical method, such as LC-MS or SDS-PAGE.

  • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents and catalyst.

Protocol for Reductive Amination

Reductive amination is a two-step, one-pot reaction that forms a stable amine linkage.

Materials:

  • Aldehyde or ketone-containing molecule

  • Primary or secondary amine-containing molecule

  • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Reaction Buffer (e.g., 100 mM phosphate buffer, pH 6.0-7.0)

Procedure:

  • Dissolve the aldehyde or ketone-containing molecule and the amine-containing molecule in the reaction buffer. Equimolar amounts or a slight excess of the amine can be used.

  • Allow the initial imine/enamine formation to proceed for 30-60 minutes at room temperature.

  • Add the reducing agent (NaBH₃CN or NaBH(OAc)₃) to the reaction mixture. A 10- to 50-fold molar excess of the reducing agent is typically used.

  • Continue the reaction for 2-24 hours at room temperature or 4°C.

  • Monitor the reaction by LC-MS or another suitable method.

  • Quench the reaction by adding a quenching reagent like Tris buffer.

  • Purify the final amine conjugate.

Pictet-Spengler Ligation

The Pictet-Spengler ligation creates a stable C-C bond and is particularly effective with aldehydes.[12]

Materials:

  • Aldehyde-functionalized protein

  • Tryptamine- or tryptophan-containing reagent

  • Reaction Buffer (typically acidic, e.g., 100 mM acetate buffer, pH 4.0-5.0)

Procedure:

  • Dissolve the aldehyde-functionalized protein in the reaction buffer.

  • Add the tryptamine-containing reagent, often in a 10- to 100-fold molar excess.

  • Incubate the reaction at room temperature or 37°C for 12-48 hours. The reaction is often slower than oxime or hydrazone ligations.[12]

  • Monitor the formation of the new C-C bond and the disappearance of the starting materials via LC-MS.

  • Purify the product to remove excess reagent and byproducts.

Conclusion

The choice between an aldehyde and a ketone for ligation reactions is a critical decision in the design of bioconjugation strategies. Aldehydes consistently demonstrate superior reactivity due to favorable steric and electronic properties, leading to faster reaction kinetics in oxime, hydrazone, and other ligation chemistries.[1][9][10] While ketones are less reactive, they can still be valuable substrates, particularly when slower, more controlled ligation is desired or when aldehydes are not synthetically accessible. The provided data and protocols offer a foundation for researchers to make informed decisions and to tailor their ligation strategies for optimal outcomes in drug development and other scientific applications.

References

Assessing the Impact of PEG Linker Length on Immunogenicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. By increasing the hydrodynamic size and masking immunogenic epitopes, PEGylation can prolong circulation half-life and reduce enzymatic degradation. However, the immunogenicity of PEG itself has become a significant consideration in drug development, with the potential to elicit anti-PEG antibodies that can lead to accelerated blood clearance (ABC), reduced efficacy, and hypersensitivity reactions. A critical parameter influencing this immune response is the length of the PEG linker. This guide provides a comparative analysis of the immunogenicity associated with different PEG linker lengths, supported by experimental data and detailed protocols for assessment.

The Influence of PEG Molecular Weight on Immunogenicity

Experimental evidence consistently indicates a positive correlation between the molecular weight of PEG and its immunogenicity. Longer PEG chains are generally associated with a more robust anti-PEG antibody response.

A study investigating the anti-PEG immune response to PEGylated proteins demonstrated that the molecular weight of methoxy PEG (mPEG) was a determining factor. The research involved the modification of tetanus toxoid (TT) with linear mPEG of 5 kDa and 20 kDa. The results showed that the PEGylated proteins elicited high levels of anti-PEG antibodies, predominantly IgM and IgG1, and that this response was dependent on the molecular weight of the mPEG used.

Further supporting this trend, another study found that bovine serum albumin (BSA) modified with PEG 30,000 and ovalbumin (OVA) modified with PEG 20,000 induced significantly stronger in vivo anti-PEG IgM responses compared to their counterparts modified with lower molecular weight PEGs, such as 2,000 and 5,000 Da[1]. While very high molecular weight PEGs (>30 kDa) are associated with an increased risk of cytoplasmic vacuolation in macrophages, they are typically used at doses below established safety thresholds[2][3].

It is important to note that while higher molecular weight PEGs may be more immunogenic, they also offer a longer half-life for the conjugated therapeutic[2][3]. Therefore, the choice of PEG linker length represents a critical balance between optimizing pharmacokinetic profiles and minimizing immunogenic potential.

Quantitative Data on Anti-PEG Antibody Response

PEG Molecular WeightProtein/Nanoparticle ConjugateObserved Anti-PEG Antibody ResponseReference
5,000 Da (5 kDa)Tetanus Toxoid (TT)Elicited high levels of anti-PEG IgM and IgG1.
20,000 Da (20 kDa)Tetanus Toxoid (TT)Induced a stronger anti-PEG immune response compared to 5 kDa mPEG.
2,000 Da (2 kDa)Ovalbumin (OVA)Induced a weaker anti-PEG IgM response compared to 20 kDa PEG-OVA.[1]
5,000 Da (5 kDa)Ovalbumin (OVA)Induced a weaker anti-PEG IgM response compared to 20 kDa PEG-OVA.[1]
20,000 Da (20 kDa)Ovalbumin (OVA)Induced a significantly stronger anti-PEG IgM response compared to 2 kDa and 5 kDa PEG-OVA.[1]
30,000 Da (30 kDa)Bovine Serum Albumin (BSA)Induced a significantly stronger anti-PEG IgM response compared to lower MW PEG-BSA.[1]

Complement Activation and PEG Linker Length

PEGylated materials can also activate the complement system, a key component of the innate immune system, leading to the generation of anaphylatoxins and the terminal complement complex (SC5b-9), which can contribute to hypersensitivity reactions[4]. While the direct influence of a wide range of PEG linker lengths on complement activation is not extensively tabulated, studies have shown that PEGylated nanoparticles can induce complement activation[5]. The measurement of SC5b-9 levels in serum is a common method to quantify the activation of the terminal complement pathway[6][7][8].

Experimental Protocols

Detection of Anti-PEG Antibodies by ELISA

This protocol outlines a direct Enzyme-Linked Immunosorbent Assay (ELISA) for the detection and quantification of anti-PEG IgG and IgM antibodies in human serum.

Materials:

  • High-binding 96-well microplates

  • PEGylated molecule for coating (e.g., mPEG-BSA, DSPE-PEG 5000)

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Blocking Buffer (e.g., 5% non-fat milk in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Sample Diluent (e.g., 1% non-fat milk in PBS)

  • Human serum samples

  • Anti-PEG positive control antibody

  • HRP-conjugated anti-human IgG and anti-human IgM detection antibodies

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the PEGylated molecule to an appropriate concentration (e.g., 50 µg/mL DSPE-PEG 5000) in Coating Buffer. Add 100 µL of the coating solution to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the wells three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step as described in step 2.

  • Sample Incubation: Dilute serum samples and controls in Sample Diluent (e.g., 1:100). Add 100 µL of the diluted samples to the appropriate wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as described in step 2.

  • Detection Antibody Incubation: Add 100 µL of HRP-conjugated anti-human IgG or IgM, diluted in Sample Diluent, to the respective wells. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step, increasing the number of washes to five.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

  • Reaction Stoppage: Add 100 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

ELISA_Protocol_for_Anti_PEG_Antibody_Detection start Start coating Coat Plate with PEG-Antigen start->coating wash1 Wash Plate coating->wash1 blocking Block Non-specific Binding Sites wash1->blocking wash2 Wash Plate blocking->wash2 add_samples Add Diluted Serum Samples & Controls wash2->add_samples wash3 Wash Plate add_samples->wash3 add_detection_ab Add HRP-conjugated Anti-Human IgG/IgM wash3->add_detection_ab wash4 Wash Plate add_detection_ab->wash4 add_substrate Add TMB Substrate wash4->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate end End read_plate->end

ELISA Workflow for Anti-PEG Antibody Detection
In Vitro Complement Activation Assay (SC5b-9 Measurement)

This protocol describes an ELISA-based method to measure the soluble terminal complement complex (SC5b-9) in human serum as an indicator of complement activation by PEGylated materials.

Materials:

  • Human serum from healthy donors

  • PEGylated test material

  • Positive control (e.g., Zymosan)

  • Negative control (e.g., PBS)

  • EDTA tubes for blood collection

  • Commercial SC5b-9 ELISA kit (containing capture antibody, detection antibody, standards, and buffers)

  • Microplate reader

Procedure:

  • Serum Preparation: Collect blood in EDTA tubes and place immediately on ice. Centrifuge at 1000-2000 x g for 10 minutes at 4°C. Aliquot the plasma/serum and freeze at -70°C or below until use. Avoid repeated freeze-thaw cycles.

  • Incubation: In a microcentrifuge tube, incubate the human serum with the PEGylated test material at various concentrations for a defined period (e.g., 30-60 minutes) at 37°C. Include positive (Zymosan) and negative (PBS) controls in separate tubes.

  • Sample Dilution: After incubation, dilute the serum samples according to the instructions of the commercial SC5b-9 ELISA kit.

  • ELISA for SC5b-9:

    • Add diluted standards, controls, and samples to the wells of the microplate pre-coated with an anti-SC5b-9 capture antibody.

    • Incubate as per the kit's instructions to allow binding of SC5b-9.

    • Wash the wells to remove unbound components.

    • Add the HRP-conjugated detection antibody.

    • Incubate to allow the formation of the antibody-antigen-antibody sandwich.

    • Wash the wells again.

    • Add TMB substrate and incubate for color development.

    • Stop the reaction with Stop Solution.

  • Data Analysis: Measure the absorbance at 450 nm. Calculate the concentration of SC5b-9 in the samples by comparing their absorbance to the standard curve generated from the kit's standards. An increase in SC5b-9 levels in the presence of the PEGylated material compared to the negative control indicates complement activation.

Complement_Activation_Assay_Workflow start Start prepare_serum Prepare Human Serum (EDTA Plasma) start->prepare_serum incubate Incubate Serum with PEGylated Material prepare_serum->incubate elisa_setup Perform SC5b-9 ELISA (as per kit protocol) incubate->elisa_setup add_samples Add Diluted Samples & Standards to Plate elisa_setup->add_samples incubate_bind Incubate for SC5b-9 Binding add_samples->incubate_bind wash1 Wash Plate incubate_bind->wash1 add_detection_ab Add HRP-conjugated Detection Antibody wash1->add_detection_ab wash2 Wash Plate add_detection_ab->wash2 develop_color Add TMB Substrate & Stop Solution wash2->develop_color read_absorbance Read Absorbance at 450 nm develop_color->read_absorbance analyze_data Calculate SC5b-9 Concentration read_absorbance->analyze_data end End analyze_data->end

References

A Head-to-Head Battle of Bioconjugation Techniques: Click Chemistry vs. Oxime Ligation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of ligation chemistry is a critical decision that can profoundly impact the success of their endeavors. Among the frontrunners in this field are the robust and versatile click chemistry and the chemoselective and biocompatible oxime ligation. This guide provides an objective comparison of their performance for specific applications, supported by experimental data and detailed protocols, to empower informed decision-making in the laboratory.

Introduction to the Contenders

Click Chemistry: Coined by Nobel laureate K. Barry Sharpless, click chemistry refers to a class of reactions that are rapid, high-yielding, and modular, forming stable covalent bonds with minimal byproducts.[1][2][3] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a highly stable triazole linkage.[1][2] To overcome the cytotoxicity of copper for in vivo applications, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed, which proceeds without a metal catalyst.[4][5] Another notable variant is the inverse-electron-demand Diels-Alder (IEDDA) reaction, known for its exceptionally fast kinetics.[4][6]

Oxime Ligation: This powerful technique involves the reaction between an aminooxy or hydroxylamine functional group and an aldehyde or ketone to form a stable oxime bond.[5][7] A key advantage of oxime ligation is its high chemoselectivity, as aldehydes and ketones are relatively rare in biological systems, minimizing off-target reactions.[5] The reaction proceeds under mild, aqueous conditions and its rate can be significantly enhanced by catalysts such as aniline and its derivatives.[8][9]

At a Glance: Key Differences

FeatureClick Chemistry (CuAAC/SPAAC)Oxime Ligation
Reaction Type CycloadditionCondensation
Functional Groups Azide + AlkyneAldehyde/Ketone + Aminooxy
Linkage Formed 1,2,3-TriazoleOxime
Biocompatibility SPAAC is highly biocompatible; CuAAC has concerns due to copper toxicity.[10]Generally high, with no metal catalyst required.[8]
Reaction Kinetics Generally fast (IEDDA > CuAAC > SPAAC).[4][6]Moderate, can be accelerated with catalysts.[9][11]
Linkage Stability Extremely stable to hydrolysis, proteases, and redox conditions.[1]Stability can be tuned; generally stable but can be reversible under certain conditions.[12][13]
Byproducts Minimal to none.Water.[5]

Quantitative Performance Comparison

The choice between click chemistry and oxime ligation often hinges on the specific requirements of the application, such as the need for rapid kinetics, absolute stability, or biocompatibility. The following table summarizes key quantitative performance metrics.

ParameterClick Chemistry (CuAAC)Click Chemistry (SPAAC)Oxime Ligation
Second-Order Rate Constant (M⁻¹s⁻¹) ~10² - 10⁴[6]~10⁻¹ - 1[10]~10⁻³ - 10⁻² (uncatalyzed); up to 1 (catalyzed)[11][13]
Typical Reaction Time < 1 hour[10]1 - 12 hours[14]1 - 24 hours[10]
Typical Yield High to quantitative.[2]High.[10]Moderate to high.[15]
pH Range 4 - 11[2]4 - 11Optimal around 4.5, but effective at physiological pH with catalysts.[16]

Specific Applications: A Comparative Analysis

Antibody-Drug Conjugates (ADCs)

Both click chemistry and oxime ligation are extensively used for the site-specific synthesis of ADCs, offering advantages over traditional stochastic methods.[11]

  • Click Chemistry (SPAAC): Offers excellent stability of the resulting triazole linkage, preventing premature drug release.[11] However, the bulky nature of the strained alkynes can sometimes pose steric challenges.[4]

  • Oxime Ligation: The hydrolytic stability of the oxime bond is generally lower than the triazole linkage but is often sufficient for many ADC applications.[11] The ability to introduce aldehyde or ketone handles into antibodies through genetic engineering or enzymatic modification provides precise control over the conjugation site.[17]

Protein Labeling and Modification

For labeling proteins in vitro and on live cells, both methods offer high specificity.

  • Click Chemistry: The bioorthogonality of azides and alkynes makes click chemistry ideal for labeling in complex biological environments.[18][19] SPAAC is particularly well-suited for live-cell imaging due to its biocompatibility.[18]

  • Oxime Ligation: The chemoselectivity of the reaction allows for specific labeling of proteins containing aldehyde or ketone groups, which can be introduced genetically or enzymatically.[8][15] This method has been successfully used for cell-surface engineering.[19]

In Situ Drug Discovery

Click chemistry has emerged as a powerful tool for in situ drug discovery, where a biological target templates the formation of its own high-affinity inhibitor from a library of smaller, reactive fragments.[16][20] The irreversible nature and high efficiency of the CuAAC reaction are particularly advantageous in this context.

Experimental Protocols

Protocol 1: Protein Labeling using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-modified protein

  • Alkyne-containing fluorescent dye (e.g., Alkyne-TAMRA)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

Procedure:

  • Prepare a 10 mM stock solution of the alkyne-dye in DMSO.

  • In a microcentrifuge tube, combine the azide-modified protein (e.g., 100 µM final concentration) in PBS.

  • Add the alkyne-dye to the protein solution (e.g., 5-10 molar excess).

  • Prepare the catalyst premix: In a separate tube, mix CuSO₄ (from a 50 mM stock in water) and TBTA (from a 10 mM stock in DMSO) to final concentrations of 1 mM and 100 µM, respectively.

  • Add the catalyst premix to the protein-dye mixture.

  • Initiate the reaction by adding freshly prepared sodium ascorbate (from a 100 mM stock in water) to a final concentration of 5 mM.

  • Incubate the reaction at room temperature for 1 hour.

  • Purify the labeled protein using a desalting column to remove excess reagents.

  • Analyze the labeling efficiency by SDS-PAGE and fluorescence imaging.[2]

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis using Oxime Ligation

Materials:

  • Antibody with an engineered aldehyde or ketone group

  • Aminooxy-functionalized drug-linker

  • Aniline (catalyst)

  • Acetate buffer, pH 4.6

  • PBS, pH 7.4

Procedure:

  • Prepare a stock solution of the aminooxy-drug-linker in an organic solvent like DMSO.

  • Exchange the buffer of the antibody to acetate buffer, pH 4.6, using a desalting column.

  • Add the aminooxy-drug-linker to the antibody solution at a desired molar excess (e.g., 5-10 fold).

  • Add aniline catalyst to a final concentration of 10-100 mM from a stock solution in DMSO.

  • Incubate the reaction at 37°C for 4-16 hours.

  • Purify the ADC by size-exclusion chromatography to remove unreacted drug-linker and catalyst.

  • Characterize the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or mass spectrometry.[17][21]

Visualizing the Workflows

Click_Chemistry_Workflow cluster_protein_prep Protein Preparation cluster_reagent_prep Reagent Preparation cluster_ligation Ligation Reaction cluster_analysis Analysis Protein Protein of Interest Azide_Protein Azide-Modified Protein Protein->Azide_Protein Introduce Azide Reaction CuAAC Reaction Azide_Protein->Reaction Alkyne_Probe Alkyne-Probe Alkyne_Probe->Reaction Catalyst Cu(I) Catalyst (e.g., CuSO4/Ascorbate) Catalyst->Reaction Purification Purification Reaction->Purification Labeled_Protein Labeled Protein Purification->Labeled_Protein Analysis Characterization (SDS-PAGE, MS) Labeled_Protein->Analysis

Caption: General workflow for protein labeling via CuAAC click chemistry.

Oxime_Ligation_Workflow cluster_antibody_prep Antibody Preparation cluster_drug_prep Drug-Linker Preparation cluster_ligation Ligation Reaction cluster_analysis Analysis Antibody Antibody Aldehyde_Antibody Aldehyde-Modified Antibody Antibody->Aldehyde_Antibody Introduce Aldehyde Reaction Oxime Ligation Aldehyde_Antibody->Reaction Aminooxy_Drug Aminooxy-Drug Linker Aminooxy_Drug->Reaction Purification Purification Reaction->Purification Catalyst Aniline Catalyst Catalyst->Reaction ADC Antibody-Drug Conjugate (ADC) Purification->ADC Analysis Characterization (HIC, MS) ADC->Analysis

Caption: General workflow for ADC synthesis via oxime ligation.

Conclusion

Both click chemistry and oxime ligation are powerful and indispensable tools in the modern bioconjugation toolbox. The choice between them is not a matter of one being universally superior, but rather a strategic decision based on the specific demands of the application. For applications requiring exceptionally high stability and rapid, irreversible ligation, click chemistry, particularly CuAAC and IEDDA, often holds the edge. Conversely, when biocompatibility is paramount and the fine-tuning of linkage stability is desirable, oxime ligation presents a compelling and versatile alternative. By carefully considering the comparative data and protocols presented in this guide, researchers can confidently select the optimal ligation strategy to advance their scientific and therapeutic objectives.

References

Characterization of Conjugates by NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive analytical technique providing atomic-level insights into the structure, dynamics, and interactions of biomolecular conjugates. This guide offers a comparative overview of NMR methodologies for the characterization of key biopharmaceutical conjugates, including antibody-drug conjugates (ADCs), protein-ligand complexes, and oligonucleotide conjugates. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative techniques to aid researchers in selecting the optimal analytical strategy.

Comparison of NMR Techniques for Conjugate Analysis

NMR spectroscopy offers a versatile toolbox for interrogating different aspects of biomolecular conjugates. The choice of technique depends on the specific information required, the nature of the conjugate, and the available instrumentation.

NMR Technique Information Obtained Typical Conjugate Application Key Advantages Limitations
1D ¹H NMR Overall structural integrity, presence of small molecule conjugates, determination of drug-to-antibody ratio (DAR) in some cases.Antibody-Drug Conjugates (ADCs), Protein-Small Molecule ConjugatesRapid, simple to implement, provides a "fingerprint" of the conjugate.Severe signal overlap for large molecules, limited resolution.
2D NMR (e.g., ¹H-¹³C HSQC) Higher-order structure, impact of conjugation on protein folding, identification of conjugation sites.[1][2]Antibody-Drug Conjugates (ADCs)Provides atomic-level structural information, sensitive to conformational changes.[1][2]Requires higher sample concentrations, longer acquisition times, isotopic labeling may be necessary for large proteins.
¹⁹F NMR Presence and environment of fluorinated tags or drugs, drug release monitoring, conformational changes.[3][4][5][6]Fluorinated drug conjugates, oligonucleotide conjugates with fluorinated probes.High sensitivity, large chemical shift dispersion, no background signal from biological matrices.[3][4][5][6]Requires the presence of a fluorine atom in the conjugate.
Saturation Transfer Difference (STD) NMR Ligand binding epitope mapping, screening for binders, determination of dissociation constants (Kd).[7][8][9]Protein-Ligand InteractionsDoes not require protein signal assignment, works well for weak interactions, relatively fast.[7][8][9]Provides information from the ligand's perspective only, not suitable for very tight binders.
Chemical Shift Perturbation (CSP) Mapping of binding sites on the protein, determination of dissociation constants (Kd).[10][11][12][13]Protein-Ligand InteractionsProvides site-specific information on the protein, can be used to determine binding affinity.[10][11][12][13]Requires assignment of the protein's NMR spectrum, sensitive to exchange rates.
³¹P NMR Integrity of the phosphate backbone, characterization of phosphorothioate (PS) and phosphodiester (PO) linkages.[14]Oligonucleotide ConjugatesDirect observation of the phosphorus backbone, useful for quality control.[14]Lower sensitivity compared to ¹H NMR.

Comparative Analysis with Other Techniques

While NMR provides unparalleled atomic-level detail, it is often used in conjunction with other analytical methods for a comprehensive characterization of conjugates.

Parameter NMR Spectroscopy Mass Spectrometry (MS) Chromatography (e.g., HIC, SEC)
Information Atomic-level structure, dynamics, binding interfaces, stoichiometry.Molecular weight, drug-to-antibody ratio (DAR), sequence verification.[15]Purity, aggregation, DAR distribution.
Resolution AtomicMolecularLow
Sensitivity Low to moderateHighModerate
Sample Requirement Higher concentration (µM to mM), non-destructive.Lower concentration (nM to µM), destructive.Low concentration, non-destructive.
Quantitative Analysis Can be quantitative (qNMR) but can be challenging for large molecules.Can provide average DAR but may have ionization biases.[15]Provides distribution of species (e.g., DAR).
Structural Info Detailed 3D structure and conformation.Connectivity and fragmentation patterns.Hydrodynamic size and hydrophobicity.

Experimental Protocols

General Sample Preparation for NMR
  • Buffer Selection: Use a deuterated buffer (e.g., D₂O) to minimize the solvent signal. Common buffers include phosphate or histidine buffers at a pH appropriate for the sample's stability.

  • Concentration: For protein and ADC samples, concentrations typically range from 0.1 to 1 mM.[16] Oligonucleotide and small molecule concentrations can be higher.

  • Additives: Include 5-10% D₂O for the lock signal if the main solvent is H₂O. A reference standard like TSP or DSS is often added for chemical shift referencing.

  • Purity: Ensure the sample is highly pure and free of aggregates, which can be checked by techniques like Size Exclusion Chromatography (SEC).

¹H NMR for ADC Characterization
  • Acquisition: Acquire a standard 1D ¹H NMR spectrum.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate characteristic signals from the antibody and the drug. The ratio of these integrals can be used to estimate the drug-to-antibody ratio (DAR). Specific signals from the linker or payload that are well-resolved from the broad protein signals are chosen for integration.

Saturation Transfer Difference (STD) NMR for Protein-Ligand Interaction
  • Sample Preparation: Prepare a sample containing the protein (receptor) and a significant excess of the ligand (typically 1:50 to 1:1000 molar ratio).[7]

  • On-Resonance Spectrum: Selectively saturate a region of the protein's ¹H spectrum where no ligand signals are present (e.g., -1.0 ppm for aliphatic protons or 7.0 ppm for aromatic protons).

  • Off-Resonance Spectrum: Acquire a reference spectrum with the saturation frequency set to a region where no protein or ligand signals are present (e.g., 40 ppm).

  • Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting STD spectrum will only show signals from the ligand that binds to the protein.[7][8][9]

  • Epitope Mapping: The relative intensities of the signals in the STD spectrum indicate which parts of the ligand are in close proximity to the protein upon binding.

¹⁹F NMR for Fluorinated Conjugates
  • Acquisition: Set up a 1D ¹⁹F NMR experiment. A proton-decoupled experiment is often used to simplify the spectrum.

  • Parameters: Use a spectral width sufficient to cover the expected range of ¹⁹F chemical shifts. A relaxation delay of 5 times the longest T1 relaxation time is recommended for accurate quantification.[6]

  • Analysis: The chemical shift of the ¹⁹F signal provides information about the local environment of the fluorine atom. Changes in the chemical shift can indicate binding events or conformational changes. Integration of the ¹⁹F signal relative to a known concentration standard can be used for quantification.[4]

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from NMR characterization of conjugates.

Table 1: Drug-to-Antibody Ratio (DAR) of Trastuzumab-MMAE ADC Determined by Different Techniques

Method Average DAR Reference
¹H NMR 3.5Fictional Data for Illustration
Hydrophobic Interaction Chromatography (HIC) 3.6Fictional Data for Illustration
Mass Spectrometry (LC-MS) 3.55[15]
UV-Vis Spectroscopy 3.7Fictional Data for Illustration

Table 2: Dissociation Constants (Kd) for Protein-Ligand Interactions Determined by NMR

Protein-Ligand System NMR Method Kd (µM) Reference
Src SH3 domain - Proline-rich peptide ¹⁹F NMR Line Shape Analysis120[5]
Human Serum Albumin - 6-CH₃-Trp STD NMR400 ± 73[8]
β-lactoglobulin - ANS (Site 1) Chemical Shift Perturbation with PCA342 (as K_d²)[11]
Androcam - Myosin VI peptide Chemical Shift PerturbationNot explicitly stated, but binding observed[13]

Visualizing Workflows and Concepts

NMR_Characterization_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation Conjugate Bioconjugate (ADC, Protein-Ligand, Oligo) Buffer Buffer Exchange (Deuterated Solvent) Conjugate->Buffer QC Quality Control (Purity, Aggregation) Buffer->QC NMR_Exp Select NMR Experiment (1D, 2D, STD, etc.) QC->NMR_Exp Acquire Data Acquisition NMR_Exp->Acquire Processing Fourier Transform, Phasing, Baseline Correction Acquire->Processing Analysis Signal Assignment, Integration, CSP Analysis Processing->Analysis DAR DAR Calculation Analysis->DAR Structure Structural Assessment Analysis->Structure Binding Binding Site/Affinity Analysis->Binding

STD_NMR_Principle cluster_saturation Saturation Transfer cluster_detection Detection Receptor Receptor (Protein) Ligand_Bound Bound Ligand Receptor->Ligand_Bound Saturation Transfer (NOE) Ligand_Free Free Ligand Ligand_Free->Ligand_Bound Binding Equilibrium Ligand_Bound->Ligand_Free Signal Attenuation (Detected) Irradiation Selective RF Irradiation Irradiation->Receptor

NMR_Technique_Selection cluster_goals cluster_techniques Start What is the primary characterization goal? DAR Determine DAR Start->DAR Structure Assess Structural Integrity Start->Structure Binding Analyze Ligand Binding Start->Binding Oligo Characterize Oligonucleotide Backbone Start->Oligo H1_NMR 1D ¹H NMR DAR->H1_NMR F19_NMR_DAR ¹⁹F NMR (if applicable) DAR->F19_NMR_DAR HSQC_NMR 2D ¹H-¹³C HSQC Structure->HSQC_NMR STD_NMR STD NMR Binding->STD_NMR Epitope Mapping CSP_NMR Chemical Shift Perturbation Binding->CSP_NMR Binding Site on Protein P31_NMR ³¹P NMR Oligo->P31_NMR

References

A Comparative Guide to the Bioorthogonal Reactivity of Aminooxy Groups in Complex Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to selectively modify biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, enabling specific covalent reactions to proceed within the complex milieu of living systems without interfering with endogenous processes.[1] Among the established bioorthogonal reactions, the ligation between an aminooxy group and a ketone or aldehyde to form a stable oxime bond stands out for its reliability and biocompatibility.[2]

This guide provides an objective comparison of aminooxy-based bioorthogonal reactivity with other common alternatives, supported by experimental data and detailed protocols.

The General Bioorthogonal Labeling Workflow

Bioorthogonal reactions typically follow a two-step strategy. First, a biomolecule of interest is tagged with a chemical reporter group (an unnatural functional group). This can be achieved through metabolic labeling, genetic incorporation of non-canonical amino acids, or other targeted methods.[1][3] In the second step, a probe molecule carrying the complementary bioorthogonal functional group is introduced. The probe then reacts selectively and covalently with the reporter group, allowing for visualization or manipulation of the target biomolecule.[1][3]

G cluster_step1 Step 1: Incorporation of Reporter cluster_step2 Step 2: Bioorthogonal Ligation Metabolic Metabolic Labeling Target Target Biomolecule (Protein, Glycan, etc.) Metabolic->Target Genetic Genetic Incorporation (e.g., ncAA) Genetic->Target Reporter Biomolecule + Reporter (e.g., Aldehyde/Ketone) Target->Reporter Cellular Processes Probe Probe Molecule + Handle (e.g., Aminooxy Group) Labeled Labeled Biomolecule Reporter->Labeled Probe->Labeled Bioorthogonal Reaction (in complex media) Downstream Downstream Applications (Imaging, Drug Delivery, etc.) Labeled->Downstream

Caption: General workflow for bioorthogonal labeling in a biological system.

Mechanism and Performance of Oxime Ligation

The oxime ligation is a condensation reaction between an aminooxy group (-ONH₂) and an aldehyde or ketone.[4] This reaction is highly chemoselective and can be performed in aqueous environments under physiological conditions.[2][5] The resulting oxime bond (C=N-O) is significantly more stable against hydrolysis than related C=N bonds, such as hydrazones.[5][6][7][8]

G Reactants Aminooxy Group (R₁-O-NH₂) + Carbonyl (R₂-C(=O)-R₃) Intermediate Tetrahedral Intermediate (Carbinolamine) Reactants->Intermediate Nucleophilic Attack Catalyst Aniline Catalyst Catalyst->Intermediate Accelerates (via Schiff base) Product Stable Oxime Product (R₂-C(=N-O-R₁)-R₃) + H₂O Intermediate->Product Dehydration

Caption: Catalyzed mechanism of oxime bond formation.

Key Performance Characteristics:

  • Kinetics: The reaction rate at neutral pH is relatively slow but can be significantly accelerated by lowering the pH to ~4.5 or by using catalysts.[9][10] Aniline and its derivatives are common catalysts that can increase reaction rates substantially at neutral pH.[10][11]

  • Stability: The primary advantage of the oxime linkage is its high hydrolytic stability. In aqueous solutions, aliphatic oximes are 100- to 1000-fold more resistant to hydrolysis than analogous hydrazones.[6] The rate constant for the acid-catalyzed hydrolysis of an oxime was found to be nearly 1000-fold lower than those for simple hydrazones.[5][7][8]

  • Biocompatibility: The reaction does not require metal catalysts, which can be toxic to cells (a known concern for copper-catalyzed click chemistry).[2][3] The reactants—aminooxy groups and ketones/aldehydes—are largely abiotic and do not interfere with native cellular machinery.[3]

Comparison with Alternative Bioorthogonal Reactions

The choice of a bioorthogonal reaction depends on the specific application, requiring a balance of reaction speed, stability, and biocompatibility. The following tables compare oxime ligation with other widely used methods.

Table 1: Quantitative Comparison of Bioorthogonal Reaction Performance
Reaction TypeReactantsTypical 2nd Order Rate Constant (k₂)Resulting LinkageKey Features
Oxime Ligation Aminooxy + Aldehyde/Ketone~0.01 M⁻¹s⁻¹ (uncatalyzed)[10]8 - 1000 M⁻¹s⁻¹ (catalyzed)[11]OximeExcellent stability; catalyst-dependent kinetics; no metal catalyst.[2][5]
Hydrazone Ligation Hydrazine/Hydrazide + Aldehyde/Ketone10¹ - 10³ M⁻¹s⁻¹ (catalyzed)[11]HydrazoneLess stable than oximes, prone to hydrolysis.[5][6][7]
CuAAC Azide + Terminal Alkyne10² - 10³ M⁻¹s⁻¹TriazoleFast and well-established, but requires a potentially toxic copper catalyst.[3]
SPAAC Azide + Strained Alkyne (e.g., Cyclooctyne)10⁻³ - 1 M⁻¹s⁻¹TriazoleNo metal catalyst required, but generally slower than CuAAC; bulky reactants.[3]
Tetrazine Ligation (IEDDA) Tetrazine + Strained Alkene (e.g., TCO)10² - 10⁵ M⁻¹s⁻¹[1][12]DihydropyridazineExtremely fast kinetics; excellent for in vivo applications where speed is critical.[12][13]
Table 2: Summary of Strengths and Weaknesses
Bioorthogonal ReactionStrengthsWeaknesses
Oxime Ligation - High stability of the resulting bond[5][8]- Excellent biocompatibility (no metal catalyst)[2]- Highly chemoselective reactants[5]- Slow kinetics at neutral pH without a catalyst[9][10]- Aldehydes can be more reactive but are less common in biological systems than ketones[3]
CuAAC - Very fast and reliable reaction[3]- Small, non-perturbing reactant groups- Cellular toxicity of the required copper catalyst is a major concern[3]
SPAAC - Avoids the use of a toxic metal catalyst- Good biocompatibility- Slower reaction rates compared to CuAAC and Tetrazine Ligation[3]- Bulky cyclooctyne groups can be difficult to incorporate[3]
Tetrazine Ligation - Exceptionally fast reaction kinetics[12][13]- High bioorthogonality- Releases N₂ as the only byproduct- Tetrazine stability can be an issue in some aqueous environments[3]- Dienophiles can have side reactions[12][14]

Experimental Protocols

Protocol 1: Aniline-Catalyzed Oxime Ligation for Peptide Labeling

This protocol describes a general method for labeling an aminooxy-functionalized peptide with a benzaldehyde-containing probe in a buffered solution.

Materials:

  • Aminooxyacetyl-functionalized peptide (e.g., Peptide-ONH₂)

  • Benzaldehyde-containing probe

  • Sodium Phosphate Buffer (0.1 M, pH 7.0)

  • Aniline (stock solution in an appropriate solvent like DMF or DMSO)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for monitoring

  • Mass Spectrometer (for product verification)

Methodology:

  • Preparation of Reaction Mixture:

    • Dissolve the aminooxy-peptide and the benzaldehyde probe in the 0.1 M sodium phosphate buffer (pH 7.0) to a final concentration of 100 µM each.

    • Add the aniline catalyst to the reaction mixture to a final concentration of 100 mM. Ensure the final concentration of any organic solvent from the stock solutions is minimal (<5% v/v) to avoid protein denaturation.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature.

  • Monitoring the Reaction:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction immediately by adding an excess of a scavenger like acetone (for an aminooxy probe) or by acidification with trifluoroacetic acid (TFA).

    • Analyze the aliquot by RP-HPLC to monitor the disappearance of reactants and the formation of the oxime-linked product. The product formation can be quantified by integrating the peak area at a suitable wavelength (e.g., 220 nm for the peptide backbone or a specific wavelength for a chromophoric probe).[11]

  • Product Verification:

    • Once the reaction is complete, the product can be purified using preparative RP-HPLC.

    • Confirm the identity of the purified product by mass spectrometry (e.g., ESI-MS) to verify the expected molecular weight of the conjugate.[11]

Conclusion

The bioorthogonal reaction of aminooxy groups to form stable oxime linkages is a robust and highly valuable tool for bioconjugation in complex media. Its primary strength lies in the exceptional hydrolytic stability of the resulting bond and its excellent biocompatibility, owing to the absence of a toxic metal catalyst.[2][5] While its uncatalyzed kinetics are slower than premier "click" reactions like the tetrazine ligation, the reaction rate can be effectively tuned with pH and the use of catalysts like aniline, making it suitable for a wide range of applications.[10][11] For researchers in drug development and chemical biology, oxime ligation offers a reliable method for creating stable bioconjugates, particularly when reaction speed is not the sole determining factor and stability is paramount.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Boc-Aminooxy-PEG1-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like Boc-Aminooxy-PEG1-C2-NH2. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment.

Chemical Profile:

This compound is a PEG-based PROTAC (Proteolysis Targeting Chimera) linker used in the synthesis of PROTACs.[1][2][] Its structure incorporates a Boc-protected aminooxy group, a PEG1 spacer, and an amine group, which allows for versatile conjugation strategies in drug development.[4]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protective equipment is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE for various laboratory operations.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.[5]
Eyes Safety glasses with side shields or gogglesProvides crucial protection against splashes and airborne particles.[5]
Face Face shieldTo be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing.[5]
Body Laboratory coatA standard lab coat is necessary to protect against skin contact.[5][6]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust generation is possible. The specific type of respirator should be determined by a formal risk assessment.[5]

Operational Plan: Step-by-Step Guidance

Adherence to the following procedural steps is essential for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[5][6]

  • Before commencing work, ensure that all necessary PPE is readily available and in good condition.[5]

  • Verify that an eyewash station and safety shower are easily accessible.[6]

2. Handling the Compound:

  • Wear all required PPE as detailed in the table above.

  • To prevent the formation of dust when handling the solid material, use appropriate tools such as spatulas for transferring the compound.[5]

  • Avoid direct contact with the skin and eyes.

3. In Case of a Spill:

  • Immediately evacuate the affected area.

  • For a small spill, and if you are trained to handle it, wear the appropriate PPE, including respiratory protection.

  • Absorb the material with an inert absorbent like vermiculite or sand and place it in a designated hazardous waste container.[6]

  • For larger spills, follow your institution's established emergency procedures.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated materials such as gloves, disposable labware, and bench paper should be placed in a clearly labeled, designated hazardous waste container.[6]

  • Liquid Waste: Both aqueous and organic waste streams containing the compound should be collected in separate, clearly labeled, and sealed hazardous waste containers.[6]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.

prep Preparation ppe Don PPE prep->ppe Ensure Safety Gear handling Handling in Fume Hood ppe->handling Proceed to Handling experiment Experimentation handling->experiment Perform Experiment decon Decontamination experiment->decon Post-Experiment disposal Waste Disposal decon->disposal Segregate Waste

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-Aminooxy-PEG1-C2-NH2
Reactant of Route 2
Reactant of Route 2
Boc-Aminooxy-PEG1-C2-NH2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.